molecular formula C21H26O2 B15580388 Mestranol-d4

Mestranol-d4

货号: B15580388
分子量: 314.5 g/mol
InChI 键: IMSSROKUHAOUJS-AGSOYQHSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mestranol-d4 is a useful research compound. Its molecular formula is C21H26O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C21H26O2

分子量

314.5 g/mol

IUPAC 名称

(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i6D,12D2,13D

InChI 键

IMSSROKUHAOUJS-AGSOYQHSSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Mestranol-d4 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Mestranol-d4, a crucial internal standard for the quantitative analysis of Mestranol. The methodologies detailed herein are compiled to assist researchers in the preparation of high-purity this compound suitable for demanding analytical applications in drug development and related fields.

Introduction to Mestranol and the Role of Deuterated Internal Standards

Mestranol, the 3-methyl ether of ethinylestradiol, is a synthetic estrogen that has been widely used in oral contraceptives.[1] Accurate quantification of Mestranol in biological matrices is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] Deuterated standards exhibit similar physicochemical properties to the analyte, allowing for correction of matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in analytical measurements.[2] The quality of the internal standard, particularly its chemical and isotopic purity, is paramount for reliable bioanalytical data.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the non-labeled Mestranol, followed by a deuteration step.

Synthesis of Mestranol

The foundational synthesis of Mestranol is achieved through the ethynylation of its precursor, estrone-3-methyl ether.[4] This reaction introduces the ethynyl (B1212043) group at the C17 position of the steroid core.

Experimental Protocol: Ethynylation of Estrone-3-Methyl Ether

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve estrone-3-methyl ether in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Preparation: In a separate flask, prepare a solution of lithium acetylide-ethylenediamine complex in anhydrous THF.

  • Ethynylation Reaction: Cool the estrone-3-methyl ether solution to 0°C in an ice bath. Slowly add the lithium acetylide solution via the dropping funnel under a nitrogen atmosphere.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Mestranol can be purified by column chromatography on silica (B1680970) gel.

A typical yield for this reaction is approximately 95%.[4]

Deuteration of Mestranol to this compound

The "d4" designation in this compound most commonly refers to the deuteration at specific, stable positions within the molecule. Based on common deuteration strategies for similar compounds, the four deuterium (B1214612) atoms are likely incorporated at the two positions of the ethynyl group and two positions on the aromatic A-ring of the steroid. A plausible synthetic route involves the deuteration of the terminal alkyne and electrophilic substitution on the activated aromatic ring.

Experimental Protocol: Deuteration of Mestranol

  • Terminal Alkyne Deuteration:

    • Dissolve the synthesized Mestranol in a suitable solvent system, such as a mixture of N,N-dimethylformamide and deuterium oxide (D₂O).[5]

    • Add a catalyst, such as silver perchlorate, to facilitate the H/D exchange at the terminal alkyne position.[5]

    • Stir the reaction at room temperature and monitor the incorporation of deuterium by ¹H NMR spectroscopy until the signal for the acetylenic proton disappears.

    • Work up the reaction by extraction with an organic solvent and removal of the solvent under reduced pressure.

  • Aromatic Ring Deuteration:

    • The deuterated Mestranol from the previous step is then subjected to deuteration on the aromatic A-ring.

    • Dissolve the compound in a deuterated acidic medium, such as deuterated acetic acid (CD₃COOD).

    • A Lewis acid catalyst may be employed to promote electrophilic substitution.

    • The reaction is typically heated to achieve deuteration at the ortho and para positions to the activating methoxy (B1213986) group.

    • Monitor the reaction by NMR to follow the incorporation of deuterium.

    • Upon completion, neutralize the reaction mixture and extract the product.

Purification of this compound

High purity of the internal standard is critical to avoid interference with the analyte signal in mass spectrometric analysis.[3] High-performance liquid chromatography (HPLC) is the preferred method for the purification of this compound.

Experimental Protocol: HPLC Purification

  • Column: A reversed-phase C18 or cyano (CN) column is suitable for the separation of steroids.[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. A typical starting point is a mobile phase of 38% acetonitrile in water.[7]

  • Flow Rate: A flow rate of 1 mL/min is generally appropriate for analytical and semi-preparative separations.[6]

  • Detection: UV detection at a wavelength of 274 nm is effective for Mestranol.[8]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized this compound must be rigorously confirmed.

Identity and Structural Integrity
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The absence or significant reduction of signals corresponding to the deuterated positions in the ¹H NMR spectrum provides evidence of successful deuteration. ²H NMR can also be used to directly observe the deuterium signals.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of this compound and to determine the number of incorporated deuterium atoms.[3]

Purity Assessment
  • HPLC-UV: The chemical purity of the final product is determined by HPLC with UV detection. The peak area percentage of the main component should be ≥98% for use as an internal standard.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to identify and quantify any potential impurities.

Isotopic Enrichment

The isotopic enrichment is a critical parameter for a deuterated internal standard. It is defined as the percentage of the labeled isotope at a specific position.[11]

  • Mass Spectrometry (MS): The isotopic distribution of the molecular ion cluster in the mass spectrum can be used to calculate the isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR can be used to determine the percentage of residual non-deuterated compound by comparing the integral of a proton signal at a deuterated position to a non-deuterated proton signal in the same molecule.[9]

Table 1: Summary of Analytical Characterization Techniques

ParameterAnalytical TechniqueAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, HRMSSpectra consistent with the structure of this compound.
Chemical Purity HPLC-UV, LC-MS≥ 98%
Isotopic Purity HRMS, ¹H NMRIsotopic enrichment ≥ 98% for each deuterium atom.

Experimental and Logical Workflow Diagrams

Synthesis_Workflow Start Estrone-3-Methyl Ether Ethynylation Ethynylation with Lithium Acetylide Start->Ethynylation Mestranol Mestranol Ethynylation->Mestranol Deuteration_Alkyne Terminal Alkyne Deuteration (D₂O) Mestranol->Deuteration_Alkyne Mestranol_d1 Mestranol-d1 Deuteration_Alkyne->Mestranol_d1 Deuteration_Ring Aromatic Ring Deuteration (CD₃COOD) Mestranol_d1->Deuteration_Ring Crude_Mestranol_d4 Crude this compound Deuteration_Ring->Crude_Mestranol_d4 Purification HPLC Purification Crude_Mestranol_d4->Purification Pure_Mestranol_d4 Pure this compound Purification->Pure_Mestranol_d4

Caption: Synthetic workflow for this compound.

Purification_Analysis_Workflow cluster_purification Purification cluster_qc Characterization Crude_Product Crude this compound HPLC Reversed-Phase HPLC (C18 or CN column) Crude_Product->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Purified_Product Purified this compound Solvent_Evaporation->Purified_Product QC_Analysis Quality Control Analysis Purified_Product->QC_Analysis Purified_Product->QC_Analysis Final_Product This compound Internal Standard QC_Analysis->Final_Product  Release for Use NMR NMR (¹H, ¹³C, ²H) QC_Analysis->NMR MS HRMS QC_Analysis->MS HPLC_Purity HPLC-UV Purity QC_Analysis->HPLC_Purity

Caption: Purification and analysis workflow for this compound.

Conclusion

The synthesis and purification of high-quality this compound are critical for the development of robust and reliable bioanalytical methods for Mestranol. The protocols outlined in this guide provide a framework for the preparation of this compound suitable for use as an internal standard. Careful execution of the synthetic and purification steps, followed by thorough analytical characterization, will ensure the production of a high-purity internal standard, leading to accurate and reproducible quantitative results in research and drug development settings.

References

Characterization of Mestranol-d4: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the analytical characterization of Mestranol-d4, a deuterated isotopologue of the synthetic estrogen Mestranol. This document details the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses and provides standardized experimental protocols.

Mestranol is a synthetic estrogen that has been used in oral contraceptives and hormone replacement therapy. It is a prodrug that is demethylated in the liver to its active form, ethinylestradiol, a potent estrogen receptor agonist.[1][2][3] Deuterium-labeled analogues of pharmaceutical compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The four deuterium (B1214612) atoms on the C-2 and C-4 positions of the A ring provide a stable isotopic label with a distinct mass shift, facilitating its differentiation from the unlabeled drug.

Mass Spectrometry Characterization

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound. The introduction of four deuterium atoms results in a predictable mass shift, which is the primary indicator of successful deuteration.

Expected Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak ([M+H]⁺) at m/z 315.4, which is four mass units higher than that of unlabeled Mestranol (m/z 311.4). The fragmentation pattern will be similar to that of Mestranol, with key fragments also showing a +4 Da shift if they retain the deuterated A-ring.

ParameterExpected Value for MestranolExpected Value for this compound
Molecular Formula C₂₁H₂₆O₂C₂₁H₂₂D₄O₂
Monoisotopic Mass 310.1933 g/mol 314.2183 g/mol
[M+H]⁺ (High Resolution) 311.1998 m/z315.2248 m/z
Key Fragment Ion 1 Varies based on fragmentationExpected to show +4 Da shift if A-ring is present
Key Fragment Ion 2 Varies based on fragmentationExpected to show +4 Da shift if A-ring is present
Experimental Protocol: Mass Spectrometry

This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions to create working solutions for calibration curves and quality control samples.

  • For analysis of biological samples, a protein precipitation or liquid-liquid extraction method should be employed to remove matrix components.[4]

2. LC-MS/MS System:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from potential interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): 315.2 m/z.

  • Product Ions (Q3): To be determined by infusion of the standard and optimization of collision energy.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximal signal intensity.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Stock_Solution 1. Prepare Stock Solution Working_Solutions 2. Create Working Solutions Stock_Solution->Working_Solutions Extraction 3. Sample Extraction (if needed) Working_Solutions->Extraction Injection 4. Inject Sample Extraction->Injection Chromatography 5. Chromatographic Separation Injection->Chromatography Ionization 6. Electrospray Ionization Chromatography->Ionization MS_Detection 7. Mass Detection (MRM) Ionization->MS_Detection Quantification 8. Quantification MS_Detection->Quantification Confirmation 9. Structural Confirmation Quantification->Confirmation

LC-MS/MS workflow for this compound analysis.

NMR Spectroscopy Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of molecules, providing detailed information about the chemical environment of each atom. For this compound, NMR is used to confirm the position and extent of deuterium incorporation.

Expected NMR Data

The ¹H NMR spectrum of this compound will be similar to that of unlabeled Mestranol, with the notable absence of signals corresponding to the protons at the C-2 and C-4 positions of the aromatic A-ring. The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons (C-2 and C-4) will appear as low-intensity multiplets due to ¹³C-¹D coupling and will be slightly upfield shifted compared to the protonated carbons.

¹H NMR Data (Expected) Data for unlabeled Mestranol is used as a reference. Specific chemical shifts can vary slightly based on solvent and concentration.

ProtonExpected Chemical Shift (ppm) for MestranolExpected Observation for this compound
H-1~7.21 (d)Present
H-2~6.72 (dd)Absent
H-4~6.63 (d)Absent
H-6~2.85 (m)Present
H-18 (CH₃)~0.88 (s)Present
OCH₃~3.76 (s)Present
C≡CH~2.65 (s)Present

¹³C NMR Data (Expected) Data for unlabeled Mestranol is used as a reference.

CarbonExpected Chemical Shift (ppm) for MestranolExpected Observation for this compound
C-1~113.9Present
C-2~111.5Present (multiplet, slightly upfield)
C-3~157.6Present
C-4~102.6Present (multiplet, slightly upfield)
C-5~138.0Present
C-10~126.3Present
C-13~47.1Present
C-18~12.9Present
OCH₃~55.2Present
C≡CH~87.6Present
C≡CH~74.6Present
Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

3. ¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Temperature: 298 K.

  • Number of Scans: 16-64 (adjust for desired signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak is used for chemical shift referencing (e.g., CHCl₃ at 7.26 ppm).[5]

4. ¹³C NMR Acquisition:

  • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

  • Temperature: 298 K.

  • Number of Scans: 1024 or more (adjust for desired signal-to-noise).

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak is used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).[5]

5. 2D NMR (Optional but Recommended):

  • To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis Dissolve 1. Dissolve Sample in Deuterated Solvent Transfer 2. Transfer to NMR Tube Dissolve->Transfer Tune_Probe 3. Tune and Match Probe Transfer->Tune_Probe Acquire_1H 4. Acquire ¹H Spectrum Tune_Probe->Acquire_1H Acquire_13C 5. Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D 6. Acquire 2D Spectra (Optional) Acquire_13C->Acquire_2D Processing 7. Fourier Transform, Phasing, Baseline Correction Acquire_2D->Processing Referencing 8. Chemical Shift Referencing Processing->Referencing Integration 9. Integration and Peak Picking Referencing->Integration Assignment 10. Spectral Assignment Integration->Assignment

NMR experimental workflow for this compound.

Mechanism of Action and Signaling Pathway

Mestranol itself is biologically inactive.[1][2] It acts as a prodrug and is converted in the liver to its active metabolite, ethinylestradiol.[1][2][3] Ethinylestradiol is a potent agonist of the estrogen receptor (ER), which is a nuclear hormone receptor.

Upon entering a target cell, ethinylestradiol binds to the estrogen receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize. The activated receptor-ligand complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects of estrogens. Target cells are found in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland.[1][2]

Signaling_Pathway cluster_extracellular Extracellular cluster_liver Liver Cell cluster_target_cell Target Cell cluster_nucleus Nucleus Mestranol_d4 This compound Demethylation Demethylation (CYP450) Mestranol_d4->Demethylation Ethinylestradiol Ethinylestradiol Demethylation->Ethinylestradiol Ethinylestradiol_in Ethinylestradiol Ethinylestradiol->Ethinylestradiol_in Enters Target Cell ER Estrogen Receptor (ER) Ethinylestradiol_in->ER Binding ER_complex Activated ER Complex ER->ER_complex Conformational Change & Dimerization ER_complex_nuc Activated ER Complex ER_complex->ER_complex_nuc Translocation ERE Estrogen Response Element (ERE) on DNA Transcription Modulation of Gene Transcription ERE->Transcription Physiological_Effects Physiological Effects Transcription->Physiological_Effects Leads to ER_complex_nuc->ERE Binding

Signaling pathway of Mestranol.

References

Assessing the Isotopic Purity of Mestranol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Mestranol-d4, a deuterated analog of Mestranol. This compound is a critical internal standard for quantitative bioanalytical assays, making the confirmation of its isotopic enrichment essential for accurate and reliable results. This document details the experimental protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, presents representative data for isotopic distribution, and outlines the workflows for determining the isotopic purity of this compound.

Introduction to this compound

Mestranol is a synthetic estrogen that, upon administration, is demethylated in the liver to its active form, ethinylestradiol.[1][2] It has been a component of oral contraceptives and is used in hormone replacement therapy.[2]

This compound is a stable isotope-labeled version of Mestranol, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This modification results in a molecule with a higher molecular weight (314.45 g/mol for C21H22D4O2) compared to the unlabeled Mestranol (310.43 g/mol for C21H26O2).[3][4] The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3] The use of a deuterated internal standard allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of the target analyte.[5][6]

The isotopic purity of this compound is a critical quality attribute. It refers to the percentage of the molecules that contain the desired number of deuterium atoms (in this case, four). The presence of isotopologues with fewer than four deuterium atoms (d0, d1, d2, d3) can potentially interfere with the quantification of the unlabeled analyte, especially at low concentrations. Therefore, a thorough assessment of the isotopic distribution is necessary to ensure the suitability of a batch of this compound as an internal standard.

Experimental Protocols for Isotopic Purity Assessment

The determination of the isotopic purity of this compound is primarily achieved through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the preferred method for determining the relative abundance of each isotopologue of this compound.

2.1.1. Methodology

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), at a concentration of approximately 1 mg/mL. This stock solution is then diluted to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended. The mass spectrometer is typically interfaced with a liquid chromatography (LC) system.

  • LC-MS Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation of Mestranol.

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is commonly used.

    • Flow Rate: 0.2-0.4 mL/min.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS Acquisition: Full scan mode over a mass range that includes the molecular ions of unlabeled Mestranol and this compound (e.g., m/z 300-350).

    • Resolution: >10,000 FWHM.

  • Data Analysis:

    • The mass spectrum of the this compound peak is extracted.

    • The peak areas for the protonated molecules ([M+H]+) of each isotopologue (d0, d1, d2, d3, and d4) are integrated.

    • The relative percentage of each isotopologue is calculated from the integrated peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation of Deuteration Sites and Purity

¹H NMR spectroscopy is used to confirm the positions of deuterium labeling by observing the absence of signals at specific chemical shifts. It can also provide an estimate of the overall isotopic enrichment.

2.2.1. Methodology

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, CDCl₃). A known amount of a high-purity, non-deuterated internal standard with a singlet in a clear region of the spectrum can be added for quantitative purposes.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 seconds) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • The ¹H NMR spectrum of this compound is compared to the spectrum of an unlabeled Mestranol standard.

    • The absence or significant reduction of proton signals at the sites of deuteration confirms the location of the deuterium labels.

    • The isotopic purity can be estimated by integrating the residual proton signals at the deuterated positions relative to the integral of a proton signal at a non-deuterated position in the molecule. The percentage of deuterium incorporation is calculated using the following formula: % Deuterium Incorporation = [1 - (Integral of residual proton signal at deuterated position / Integral of a non-deuterated proton signal)] x 100

Quantitative Data Presentation

The isotopic distribution of a typical batch of this compound is summarized in the table below. This data is representative and the actual values for a specific lot should be obtained from the Certificate of Analysis provided by the supplier.

IsotopologueDesignationRepresentative Mass (m/z) [M+H]⁺Relative Abundance (%)
Mestranol-d0d0311.20< 0.1
Mestranol-d1d1312.21< 0.5
Mestranol-d2d2313.21< 1.0
Mestranol-d3d3314.22< 2.0
This compoundd4315.22> 96.5

Note: The isotopic purity is typically reported as the percentage of the d4 isotopologue.

Visualization of Workflows

The following diagrams illustrate the general workflows for the assessment of isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Prep Sample Preparation (Dilute this compound) MS_Analysis LC-HRMS Analysis (ESI+, Full Scan) MS_Prep->MS_Analysis MS_Data Data Processing (Integrate Isotopologue Peaks) MS_Analysis->MS_Data MS_Result Isotopic Distribution (% d0, d1, d2, d3, d4) MS_Data->MS_Result Final_Report Final Isotopic Purity Assessment MS_Result->Final_Report NMR_Prep Sample Preparation (Dissolve in CDCl3) NMR_Analysis 1H NMR Analysis (High-Field Spectrometer) NMR_Prep->NMR_Analysis NMR_Data Data Processing (Integrate Residual Signals) NMR_Analysis->NMR_Data NMR_Result Confirmation of Deuteration & Purity Estimation NMR_Data->NMR_Result NMR_Result->Final_Report Mestranol_Structure cluster_Mestranol Mestranol (C21H26O2) cluster_Mestranol_d4 This compound (C21H22D4O2) Mestranol_img Mestranol_d4_img label_d1 D label_d2 D label_d3 D label_d4 D

References

Mestranol-d4 mechanism of action as an estrogen receptor modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Mestranol-d4 as an estrogen receptor modulator. It is important to note that this compound, a deuterated form of Mestranol, is functionally identical to Mestranol in its biological activity. The deuterium (B1214612) labeling serves as a tool for analytical purposes, particularly in mass spectrometry-based assays, and does not alter its interaction with biological targets. Therefore, this guide will focus on the established mechanism of Mestranol and its active metabolite, ethinylestradiol.

Executive Summary

Mestranol is a synthetic estrogen that functions as a prodrug. It is metabolically converted in the liver to its active form, ethinylestradiol, which is a potent agonist of the estrogen receptors (ERα and ERβ). The estrogenic effects of Mestranol are therefore attributable to the actions of ethinylestradiol. This guide details the metabolic activation of Mestranol, the binding affinity of ethinylestradiol to estrogen receptors, the subsequent downstream signaling pathways, and the experimental protocols used to characterize these interactions.

Metabolic Activation of Mestranol

Mestranol is the 3-methyl ether of ethinylestradiol. For it to exert its biological effects, it must first undergo O-demethylation in the liver. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9. The efficiency of this conversion is a critical determinant of the overall potency of Mestranol.

dot

Competitive_Binding_Assay_Workflow start Start prepare_receptors Prepare ER Source (e.g., rat uterine cytosol) start->prepare_receptors incubate Incubate ER with [3H]-Estradiol and varying concentrations of Ethinylestradiol prepare_receptors->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Determine IC50) quantify->analyze end End analyze->end Reporter_Gene_Assay_Workflow start Start culture_cells Culture ER-positive cells (e.g., MCF-7) start->culture_cells transfect Transfect cells with ERE-reporter plasmid (e.g., ERE-Luciferase) culture_cells->transfect treat Treat cells with varying concentrations of Ethinylestradiol transfect->treat incubate Incubate for 24-48 hours treat->incubate assay_reporter Lyse cells and measure reporter activity (e.g., Luminescence) incubate->assay_reporter analyze Analyze Data (Determine EC50) assay_reporter->analyze end End analyze->end

Preclinical Pharmacokinetic Profile of Mestranol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific preclinical pharmacokinetic data for Mestranol-d4 was found in publicly available literature. This guide summarizes the available information for non-deuterated Mestranol (B1676317) in preclinical species. The primary focus of existing research has been on its metabolic conversion to the active compound, ethinyl estradiol (B170435).

Introduction

Mestranol, a synthetic estrogen, has been a component of oral contraceptives for decades. It functions as a prodrug, undergoing metabolic activation to its active form, ethinyl estradiol. Understanding the pharmacokinetic profile of Mestranol in preclinical models is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME), thereby informing its efficacy and safety profile before clinical application. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data on Mestranol, details of experimental protocols, and a visualization of its primary metabolic pathway.

I. Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic data for Mestranol in preclinical animal models is limited in the available literature. Studies have predominantly focused on its pharmacological effects and its role in combination therapies rather than detailing its standalone pharmacokinetic parameters. The primary metabolic conversion to ethinyl estradiol means that pharmacokinetic assessments often measure the active metabolite as the key analyte[1].

Due to the absence of specific Cmax, Tmax, AUC, and half-life data for Mestranol from dedicated preclinical pharmacokinetic studies in the public domain, a quantitative data table cannot be provided at this time. Researchers are encouraged to consult specialized non-public toxicological databases or conduct targeted preclinical studies to obtain this information.

II. Experimental Protocols

A. Animal Models

Preclinical studies involving Mestranol have utilized various animal models, including:

  • Rats: Commonly used for initial toxicity and carcinogenicity studies. Female Sprague-Dawley rats have been used in studies evaluating the effects of dietary exposure to Mestranol[2].

  • Monkeys: Non-human primates, such as cynomolgus and rhesus monkeys, are often used in later-stage preclinical development due to their physiological similarity to humans[3][4].

B. Administration Routes
  • Oral Administration: As Mestranol is intended for oral use in humans, this is the most common route in preclinical studies. It is often administered via oral gavage or as an additive to the diet[2][5]. For oral gavage in rats, the compound may be suspended in a vehicle like 0.5% methylcellulose[5].

  • Intravenous Administration: While less common for efficacy studies, intravenous administration can be used to determine absolute bioavailability and intrinsic clearance. This typically involves injection into a tail vein in rats or a peripheral vein in larger animals like monkeys[3][5].

C. Sample Collection and Bioanalysis
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dose to characterize the drug's concentration-time profile. In rats, blood is often collected via the tail vein or, for terminal studies, via cardiac puncture. In monkeys, peripheral veins are used for repeated sampling.

  • Plasma Preparation: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for quantifying small molecules like Mestranol and its metabolites in biological matrices due to its high sensitivity and selectivity. While specific methods for Mestranol in preclinical plasma are not detailed in the available literature, methods for other estrogens like estradiol and estrone (B1671321) have been developed and validated[6][7][8]. A typical method would involve:

    • Sample Preparation: Protein precipitation or liquid-liquid extraction to remove plasma proteins and interferences.

    • Chromatographic Separation: Use of a C18 reverse-phase column to separate the analyte from other components.

    • Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

III. Metabolic Pathway

Mestranol is biologically inactive and requires metabolic activation in the liver. The primary metabolic pathway is the O-demethylation of the methoxy (B1213986) group at the C3 position to form the pharmacologically active ethinyl estradiol.

Mestranol_Metabolism Mestranol Mestranol Ethinyl_Estradiol Ethinyl Estradiol (Active) Mestranol->Ethinyl_Estradiol O-demethylation CYP_Enzymes Hepatic Cytochrome P450 Enzymes (e.g., CYP2C9 in humans) CYP_Enzymes->Mestranol

Metabolic activation of Mestranol to Ethinyl Estradiol.

IV. Experimental Workflow

The following diagram illustrates a general workflow for a preclinical pharmacokinetic study of an orally administered compound like Mestranol.

PK_Workflow cluster_InVivo In-Vivo Phase cluster_Bioanalysis Bioanalytical Phase cluster_DataAnalysis Data Analysis Phase Animal_Dosing Animal Dosing (e.g., Oral Gavage in Rats) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Harvesting Plasma Harvesting Blood_Sampling->Plasma_Harvesting Sample_Preparation Plasma Sample Preparation (e.g., Protein Precipitation) Plasma_Harvesting->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Concentration_Time_Profile Concentration-Time Profile Generation LCMS_Analysis->Concentration_Time_Profile PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Concentration_Time_Profile->PK_Parameter_Calculation

General workflow for a preclinical pharmacokinetic study.

Conclusion

While specific quantitative preclinical pharmacokinetic data for this compound and its non-deuterated form are scarce in the public domain, this guide provides a framework based on the available information regarding its use in animal models and its established metabolic pathway. The primary focus of Mestranol's pharmacokinetic evaluation is often its conversion to the active metabolite, ethinyl estradiol. Future preclinical studies are warranted to fully characterize the ADME properties of Mestranol itself, which will provide a more complete understanding of its disposition and potential for drug-drug interactions. For researchers and drug development professionals, it is recommended to conduct dedicated pharmacokinetic studies in relevant preclinical species to generate the necessary data for a comprehensive assessment.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mestranol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mestranol-d4 is the deuterated form of Mestranol, a synthetic estrogen that has been historically significant as a component in some of the first oral contraceptives.[1][2] Mestranol itself is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[2] In the liver, it is demethylated to its active form, ethinylestradiol, which is a potent estrogen receptor agonist.[2] The incorporation of deuterium (B1214612) (d4) into the Mestranol molecule makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the non-deuterated endogenous or administered compound.

Physical and Chemical Properties

PropertyValueReference
Chemical Formula C₂₁H₂₂D₄O₂[1]
Molecular Weight 314.45 g/mol [1]
Appearance Crystals from methanol (B129727) or acetone (B3395972) (for Mestranol)[3]
Melting Point 150.5 - 151 °C (for Mestranol)[3]
Solubility (for Mestranol) Soluble in ethanol, ether, chloroform, dioxane, acetone; Slightly soluble in methanol; Practically insoluble in water.[3]
logP (Octanol/Water Partition Coefficient for Mestranol) 4.61[3]

Mechanism of Action: Estrogen Receptor Agonism

Mestranol, and by extension this compound, exerts its biological effects through its conversion to ethinylestradiol. Ethinylestradiol is a potent agonist of the estrogen receptors (ERα and ERβ). The following signaling pathway illustrates the metabolic activation and subsequent mechanism of action.

Mestranol_Signaling_Pathway Mestranol This compound Liver Liver (CYP450 Enzymes) Mestranol->Liver Metabolism (O-demethylation) EE Ethinylestradiol-d4 Liver->EE ER Estrogen Receptor (ERα / ERβ) EE->ER Binding & Activation Nucleus Nucleus ER->Nucleus Translocation ERE Estrogen Response Elements (EREs) Nucleus->ERE Dimerization & Binding Transcription Gene Transcription ERE->Transcription Response Physiological Response Transcription->Response

Caption: Metabolic activation of this compound and subsequent estrogen receptor signaling.

Experimental Protocols

The analysis of this compound, particularly in biological matrices, requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the techniques of choice.

High-Performance Liquid Chromatography (HPLC) Protocol for Mestranol Analysis

This protocol is adapted from established methods for the analysis of Mestranol in pharmaceutical formulations.[4][5]

1. Sample Preparation:

  • Tablets: Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.

  • Extraction: Add a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to the flask. Sonicate for 15-20 minutes to ensure complete dissolution of the analyte. Dilute to volume with the same solvent.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common. A typical starting point is 38% (v/v) acetonitrile in water.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at 274 nm or 280 nm.[4][6] For this compound, mass spectrometric detection would be employed for selective and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Steroid Analysis

Due to the low volatility of steroids like Mestranol, a derivatization step is necessary before GC analysis.[7]

1. Sample Preparation and Derivatization:

  • Extraction: For biological samples (e.g., urine), perform a solid-phase extraction (SPE) to isolate and concentrate the steroids.[8]

  • Hydrolysis: If analyzing conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is required to release the free steroid.[7]

  • Derivatization (Silylation): Evaporate the extracted sample to dryness under a stream of nitrogen. Add a silylating agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst like trimethyliodosilane in an anhydrous solvent (e.g., pyridine).[9] Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.[10]

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 180°C), hold for 1-2 minutes, then ramp up to a final temperature of around 300°C.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of the this compound TMS derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS, a common application for deuterated standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Solid-Phase or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation (Reversed-Phase) Evaporation->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Endogenous Mestranol Calibration->Quantification

References

Interpreting the Certificate of Analysis for Mestranol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Mestranol-d4, a deuterated form of Mestranol. This compound is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Mestranol or its active metabolite, ethinyl estradiol.[1] Understanding the data presented in a CoA is critical for ensuring the accuracy, precision, and reliability of experimental results.

Representative Certificate of Analysis: this compound

A typical Certificate of Analysis for a high-purity, isotopically labeled reference standard like this compound includes several key tests. The following table summarizes the expected analytical data for a representative batch.

TestMethodSpecificationResult
Identity ¹H NMRConforms to structureConforms
Purity (Chemical) HPLC≥ 98.0%99.7%
Isotopic Purity LC-MS≥ 99% Deuterium (B1214612) Incorporation99.6%
Unlabeled Mestranol LC-MS≤ 0.5%0.2%
Residual Solvents GC-HS (USP <467>)Meets USP <467> requirementsComplies
Heavy Metals ICP-MS (USP <232>/<233>)Meets USP <232> requirementsComplies
Water Content Karl Fischer Titration≤ 1.0%0.3%
Appearance VisualWhite to off-white solidWhite solid
Molecular Formula -C₂₁H₂₂D₄O₂C₂₁H₂₂D₄O₂
Molecular Weight -314.45 g/mol 314.45 g/mol

Quantitative Data Summary and Interpretation

The quantitative data from the CoA are summarized below for clarity and direct comparison. Each test ensures a specific quality attribute of the reference standard.

Purity and Impurities
ParameterSpecificationResultInterpretation
Chemical Purity (HPLC)≥ 98.0%99.7%Indicates that 99.7% of the material consists of this compound, with minimal interference from other organic impurities. High chemical purity is essential for accurate standard solution preparation.
Water Content (KF)≤ 1.0%0.3%Low water content is crucial for accurate weighing of the standard. The reported purity value is typically on an "as is" basis and may need correction for water content for the most accurate quantification.
Unlabeled Mestranol≤ 0.5%0.2%The presence of the unlabeled analyte in the internal standard can interfere with the quantification of low-level samples. A low percentage ensures minimal contribution to the analyte signal.[2]
Isotopic Incorporation
ParameterSpecificationResultInterpretation
Isotopic Purity (LC-MS)≥ 99% Deuterium Incorporation99.6%This value confirms the high enrichment of the deuterium isotopes at the specified positions. High isotopic purity ensures a distinct mass difference from the unlabeled analyte, which is critical for mass spectrometry-based detection.[2]
Contaminants
ParameterSpecificationResultInterpretation
Residual Solvents (GC-HS)Meets USP <467> requirementsCompliesConfirms that the levels of any organic volatile impurities remaining from the synthesis and purification processes are below the safety limits defined by the United States Pharmacopeia (USP).[3][4][5][6] This is important for both safety and to prevent potential interference in analytical methods.
Heavy Metals (ICP-MS)Meets USP <232> requirementsCompliesEnsures that toxic heavy metal impurities are below the established safety thresholds.[1][7][8] This is a standard safety and quality control measure for pharmaceutical-grade materials.

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Principle : This method separates this compound from any non-volatile organic impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks detected.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water.

  • Detection : UV absorbance at a specified wavelength (e.g., 280 nm).

  • Procedure : A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The chromatogram is recorded, and the area percentage of the this compound peak is calculated.

Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle : This technique confirms the identity and determines the isotopic distribution of the compound. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between the deuterated and unlabeled forms of Mestranol.

  • Instrumentation : LC-MS system, typically with an electrospray ionization (ESI) source.

  • Procedure : A dilute solution of this compound is infused or injected into the mass spectrometer. The mass spectrum is acquired, showing the relative intensities of the ion corresponding to this compound and any ions corresponding to lower deuteration levels or the unlabeled compound. Isotopic purity is calculated from the relative abundances of these ions.

Residual Solvents by Headspace Gas Chromatography (GC-HS)
  • Principle : This method is used to identify and quantify volatile organic compounds (residual solvents) in the sample. The sample is heated in a sealed vial, and the vapor (headspace) is injected into a gas chromatograph for separation and detection. This method follows the guidelines of USP <467>.[3][4][5][6]

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Procedure : A weighed amount of this compound is placed in a headspace vial with a suitable solvent (e.g., dimethyl sulfoxide). The vial is heated to a specific temperature to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then automatically injected into the GC for analysis.

Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Principle : ICP-MS is a highly sensitive method for the determination of trace elements. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer, which separates and quantifies them. This method complies with USP <232> and <233> for elemental impurities.[1][8]

  • Instrumentation : ICP-MS system.

  • Procedure : The this compound sample is digested in acid to dissolve the material and then diluted. The resulting solution is introduced into the ICP-MS for the quantification of specified heavy metals (e.g., lead, mercury, arsenic, cadmium).

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological relationships.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Acetonitrile A->B C Filter Solution B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate % Purity G->H I Purity = 99.7% H->I Final Result

Workflow for HPLC Purity Determination.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Prepare Dilute Solution of this compound B Inject into LC-MS A->B C Electrospray Ionization (ESI) B->C D Mass Analysis (m/z) C->D E Measure Ion Intensities of Labeled & Unlabeled Species D->E F Calculate % Isotopic Purity E->F G Isotopic Purity = 99.6% F->G Final Result

Workflow for Isotopic Purity Analysis by LC-MS.

Mestranol_Metabolism Mestranol_d4 This compound (Inactive Prodrug) Liver Liver (CYP450 Enzymes) Mestranol_d4->Liver O-demethylation Ethinyl_Estradiol_d4 Ethinyl Estradiol-d4 (Active Metabolite) Liver->Ethinyl_Estradiol_d4

Metabolic conversion of this compound.

Conclusion

A thorough interpretation of the Certificate of Analysis for this compound is a fundamental requirement for its proper use as an internal standard in regulated and research environments. Each analytical test provides a crucial piece of information regarding the identity, purity, and safety of the material. By understanding the methodologies behind these tests and the significance of their specifications, researchers can ensure the integrity of their quantitative data and the overall quality of their scientific outcomes.

References

Solubility Profile of Mestranol-d4 in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mestranol-d4, the deuterated analog of Mestranol, is a synthetic estrogen that serves as a crucial internal standard in pharmacokinetic and metabolic studies. A thorough understanding of its solubility in various organic solvents is paramount for accurate sample preparation, formulation development, and analytical method validation. This technical guide provides a comprehensive overview of the available solubility data for Mestranol, which can be used as a close surrogate for this compound, alongside a detailed experimental protocol for solubility determination.

Core Data Presentation: Solubility of Mestranol

The following table summarizes the known solubility of Mestranol in various organic solvents. This data has been compiled from various sources and provides a comparative reference.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)12[2], 15[3], 33.33[4], ≥12.4[5]Not SpecifiedSonication or heating may be required to achieve higher concentrations.
Ethanol24[2], ~1[6][7]Not Specified
Methanol~1[6][7]Not Specified
Acetonitrile~1[6][7]Not Specified
ChloroformSoluble[8][9]Not SpecifiedQuantitative data not available.
Diethyl EtherSoluble[8][9]Not SpecifiedQuantitative data not available.
1,4-DioxaneSoluble[8][9]Not SpecifiedQuantitative data not available.
AcetoneSoluble[9]Not SpecifiedQuantitative data not available.
WaterPractically Insoluble (<0.1 mg/mL)[2][4][8][9]Not Specified

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes a standardized and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound like this compound.

1. Materials and Equipment:

  • This compound (or Mestranol) solid

  • Selected organic solvents (high purity grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be visually apparent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 4, 8, 12, 24, 48 hours) to confirm that the concentration of the dissolved solid has reached a plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

3. Data Reporting:

  • Report the solubility in standard units such as mg/mL or mol/L.

  • Specify the temperature at which the solubility was determined.

  • Report the mean and standard deviation of at least three replicate experiments for each solvent.

Mandatory Visualization

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis A Add excess this compound to solvent in a vial B Seal vial and place in a constant temperature shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter through a 0.22 µm syringe filter E->F G Dilute the filtered saturated solution F->G I Analyze standards and sample by HPLC G->I H Prepare calibration standards H->I J Construct calibration curve I->J K Determine concentration and calculate solubility J->K

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

References

Mestranol-d4 as a Prodrug of Ethinyl Estradiol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Mestranol-d4 as a prodrug for the pharmacologically active Ethinyl Estradiol-d4. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. The guide details the metabolic activation, comparative pharmacokinetics, relevant experimental methodologies, and the molecular mechanism of action of the active compound.

Introduction: The Prodrug Concept

Mestranol (B1676317) is the 3-methyl ether of ethinyl estradiol (B170435) and is a biologically inactive prodrug.[1][2][3] To exert its estrogenic effects, it must first undergo metabolic conversion in the body to its active form, ethinyl estradiol.[1][2][4][5] This conversion primarily occurs in the liver through an O-demethylation reaction.[2] The "-d4" designation on this compound and Ethinyl Estradiol-d4 indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612). This isotopic labeling is commonly used for two primary purposes in drug development:

  • Internal Standard for Quantitative Analysis: Deuterated analogs are frequently used as internal standards in mass spectrometry-based assays (e.g., LC-MS/MS) for the precise quantification of the non-deuterated drug in biological matrices.

  • Pharmacokinetic Modification: Deuteration can sometimes alter metabolic rates due to the kinetic isotope effect, where the heavier deuterium atom can slow down bond cleavage at specific sites, potentially modifying the drug's pharmacokinetic profile.

This guide will focus on the established relationship between the parent compounds, as specific literature on the pharmacokinetics of the d4-variants is not extensively available.

Metabolic Conversion and Bioactivation

The conversion of this compound to Ethinyl Estradiol-d4 is a critical step for its biological activity. This biotransformation is catalyzed by specific enzymes within the Cytochrome P450 superfamily.

2.1 Enzymatic Pathway The primary enzyme responsible for the O-demethylation of mestranol is Cytochrome P450 2C9 (CYP2C9) .[4] In vitro studies using human liver microsomes have demonstrated that specific inhibitors of CYP2C9, such as sulfaphenazole, significantly block the formation of ethinyl estradiol from mestranol.[4] Conversely, inhibitors of other major CYP enzymes like CYP3A4 (troleandomycin) and CYP2D6 (quinidine) show no substantial inhibitory effect, confirming the primary role of CYP2C9.[4]

The metabolic conversion efficiency is estimated to be approximately 70%.[1][2][5] This means that for a given molar amount of mestranol administered, about 70% is converted to the active ethinyl estradiol.

Mestranol_d4 This compound (Inactive Prodrug) Liver Liver (Hepatocytes) Mestranol_d4->Liver Absorption & First-Pass Metabolism Ethinyl_Estradiol_d4 Ethinyl Estradiol-d4 (Active Drug) CYP2C9 CYP2C9 Enzyme Liver->CYP2C9 CYP2C9->Ethinyl_Estradiol_d4 O-demethylation (Conversion Efficiency ≈ 70%)

Metabolic activation of this compound.

Comparative Pharmacokinetics

Due to the prodrug nature of mestranol, its pharmacokinetic profile is intrinsically linked to the formation and elimination of ethinyl estradiol. There is significant inter- and intra-individual variability in the pharmacokinetics of these compounds.[6][7]

3.1 Bioequivalence and Dosing Pharmacokinetic studies have established a clear bioequivalence relationship between the two compounds. An oral dose of 50 µg of mestranol is considered bioequivalent to an oral dose of 35 µg of ethinyl estradiol in terms of the plasma levels of ethinyl estradiol produced.[2][6][7][8]

3.2 Pharmacokinetic Parameters The table below summarizes key pharmacokinetic parameters for mestranol and its active metabolite, ethinyl estradiol, derived from studies comparing 50 µg mestranol and 35 µg ethinyl estradiol formulations.

ParameterMestranolEthinyl Estradiol (from Mestranol)Ethinyl Estradiol (Direct Admin.)Reference
Elimination Half-Life (t½) ~50 minutes7 - 36 hours7 - 36 hours[2]
Area Under the Curve (AUC-EE) N/A963 ± 544 pg·hr/mL1036 ± 483 pg·hr/mL[7]
Max Concentration (Cmax) N/ASimilar to 35 µg EESimilar to 50 µg Mestranol[8]
Inter-individual C.V. (AUC-EE) N/A57%47%[8]
Intra-individual C.V. (AUC-EE) N/A42%41%[8]
Data represents the generated ethinyl estradiol (EE) levels after administration of the respective parent drug.
C.V. = Coefficient of Variation

3.3 CYP2C9 Inhibition Effects The conversion of mestranol is highly dependent on CYP2C9 activity. Co-administration with drugs that inhibit this enzyme can significantly reduce the formation of active ethinyl estradiol.

InhibitorTarget CYPAverage IC50Average Emax (Inhibition)Reference
Sulfaphenazole CYP2C93.6 µmol/L75%[4]
Miconazole Azole Antifungal1.5 µmol/L90%[4]
Troleandomycin CYP3A4N/ANo substantial inhibition[4]
Quinidine CYP2D6N/ANo substantial inhibition[4]
IC50: Concentration causing 50% of maximal inhibition. Emax: Maximal inhibitory capacity.

Experimental Protocols

4.1 Protocol: In Vitro Metabolism in Human Liver Microsomes This protocol is designed to determine the enzymatic pathway for the conversion of this compound to Ethinyl Estradiol-d4.

Objective: To identify the primary CYP450 isozyme responsible for the O-demethylation of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4)

  • Acetonitrile (B52724) (ACN) for reaction quenching

  • Ethinyl Estradiol-d4 (for analytical standard)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Prepare a master mix containing HLMs (e.g., 0.5 mg/mL final concentration) and the NADPH regenerating system in phosphate buffer.

  • Incubation Setup: In separate microcentrifuge tubes, pre-incubate the HLM master mix at 37°C for 5 minutes. For inhibition assays, add the specific CYP inhibitor at varying concentrations and pre-incubate.

  • Reaction Initiation: Add this compound (e.g., 3 µmol/L final concentration) to each tube to start the reaction.

  • Time Course: Incubate the reaction mixtures at 37°C in a shaking water bath. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot. This will precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to HPLC vials. Analyze the formation of Ethinyl Estradiol-d4 using a validated LC-MS/MS method, with a standard curve prepared using the Ethinyl Estradiol-d4 reference standard.

  • Data Interpretation: Compare the rate of formation of Ethinyl Estradiol-d4 in the absence and presence of specific CYP inhibitors. A significant reduction in formation rate in the presence of an inhibitor (e.g., Sulfaphenazole) identifies the corresponding enzyme (e.g., CYP2C9) as the primary catalyst.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare HLM Master Mix (Microsomes + Buffer) A2 Add NADPH Regenerating System A1->A2 B1 Pre-incubate at 37°C A2->B1 B2 Add CYP Inhibitor (for inhibition arms) B1->B2 B3 Initiate with this compound B2->B3 B4 Incubate & Time-course Sampling B3->B4 C1 Quench Reaction (Ice-cold ACN) B4->C1 C2 Centrifuge to Pellet Protein C1->C2 C3 Analyze Supernatant via LC-MS/MS C2->C3 C4 Quantify Ethinyl Estradiol-d4 Formation C3->C4

Workflow for in vitro metabolism assay.

Mechanism of Action: Estrogen Receptor Signaling

Once formed, Ethinyl Estradiol-d4 acts as a potent agonist of the nuclear estrogen receptors, ERα and ERβ.[9] Its mechanism follows the classical pathway for steroid hormone action, primarily through direct genomic signaling.

  • Ligand Binding: Ethinyl Estradiol-d4, being lipophilic, diffuses across the cell membrane and binds to estrogen receptors located in the cytoplasm or nucleus.[10]

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[10][11]

  • Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.[11]

  • DNA Binding: The DNA-binding domain of the receptor dimer recognizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[11][12]

  • Gene Transcription: The bound complex recruits co-activator proteins and the general transcription machinery, leading to the transcription of target genes. This results in the synthesis of new proteins that mediate the physiological effects of estrogen.[9][12]

cluster_cell Target Cell cluster_nucleus Nucleus cluster_cyto ERE ERE DNA DNA ERE->DNA Coactivators Co-activators & Transcription Machinery ERE->Coactivators Recruits Dimer_Nuc ER Dimer Dimer_Nuc->ERE Binds mRNA mRNA Coactivators->mRNA Initiates Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation EE Ethinyl Estradiol-d4 ER Estrogen Receptor (ER) EE->ER Binds Dimer_Cyto ER Dimer ER->Dimer_Cyto Dimerizes Dimer_Cyto->Dimer_Nuc Translocation Physiological Effect Physiological Effect Protein Synthesis->Physiological Effect

Genomic estrogen receptor signaling pathway.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Mestranol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mestranol-d4 in biological matrices. Mestranol, a synthetic estrogen and a prodrug of ethinylestradiol, is a component of some oral contraceptives. The use of a deuterated internal standard, this compound, is crucial for accurate quantification by compensating for matrix effects and variations during sample preparation and analysis.[1][2] This method utilizes a simple and efficient sample preparation procedure followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies or other research applications involving Mestranol.

Introduction

Mestranol is a synthetic estrogen that, after oral administration, is demethylated in the liver to its active form, ethinylestradiol.[3] Accurate and sensitive quantification of Mestranol and its metabolites is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroid hormones in complex biological matrices due to its high selectivity, sensitivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative bioanalysis as it closely mimics the behavior of the analyte during sample extraction, chromatographic separation, and ionization, thereby ensuring high accuracy and precision.

This application note provides a detailed protocol for the development of an LC-MS/MS method for this compound, covering sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • Mestranol and this compound reference standards

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or Supported Liquid Extraction (SLE) plates

Sample Preparation

A simple and effective protein precipitation followed by solid-phase extraction (SPE) is recommended for the extraction of this compound from plasma samples.

Protocol:

  • To 200 µL of plasma sample, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.

  • Proceed with SPE cleanup using a C18 cartridge, conditioning with methanol and water, loading the sample, washing with a low percentage of organic solvent, and eluting with methanol.

  • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase separation using a C18 analytical column provides good retention and separation for Mestranol.

LC Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B in 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. The Multiple Reaction Monitoring (MRM) mode is used for quantification.

MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The proposed MRM transitions for Mestranol and this compound are based on the fragmentation of similar steroid structures, which commonly involve the loss of water and other neutral fragments from the precursor ion. The monoisotopic mass of Mestranol (C21H26O2) is approximately 310.19 Da.[4] The precursor ion in positive ESI mode will be the protonated molecule [M+H]+.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mestranol 311.2293.2 (loss of H2O)20
311.2173.1 (cleavage of steroid backbone)35
This compound 315.2297.2 (loss of H2O)20
315.2177.1 (cleavage of steroid backbone)35

Note: The optimal collision energies should be determined experimentally on the specific instrument used.

Results and Discussion

The developed LC-MS/MS method should provide a linear response over a defined concentration range with high accuracy and precision. The use of this compound as an internal standard effectively compensates for any matrix-induced signal suppression or enhancement, ensuring reliable quantification. The chromatographic conditions are designed to provide a sharp peak shape and adequate retention for Mestranol, separating it from potential interferences in the biological matrix. The MRM transitions are selected to be specific for Mestranol and its deuterated analog, minimizing the risk of isobaric interferences.

Conclusion

This application note presents a detailed protocol for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound. The method is suitable for use in research and drug development settings for the analysis of Mestranol in biological samples. The provided experimental parameters can be used as a starting point for method optimization on different LC-MS/MS platforms.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike Internal Standard (this compound) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap1 Evaporation centrifuge->evap1 recon1 Reconstitution evap1->recon1 spe Solid Phase Extraction (C18) recon1->spe evap2 Evaporation spe->evap2 recon2 Reconstitution in Mobile Phase evap2->recon2 lc Liquid Chromatography (C18 Column) recon2->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationships cluster_method LC-MS/MS Method Development cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Matrix Biological Matrix Extraction Extraction Technique (SPE/SLE) Matrix->Extraction Column Analytical Column (e.g., C18) Extraction->Column MobilePhase Mobile Phase Composition Column->MobilePhase Gradient Gradient Elution MobilePhase->Gradient Ionization Ionization Source (ESI) Gradient->Ionization Precursor Precursor Ion Selection Ionization->Precursor Product Product Ion Selection Precursor->Product CE Collision Energy Optimization Product->CE

Caption: Logical relationships of key experimental parameters in LC-MS/MS method development.

Summary of Quantitative Data

ParameterMestranolThis compound
Chemical Formula C21H26O2C21H22D4O2
Monoisotopic Mass (Da) 310.1933314.2184
Precursor Ion [M+H]+ (m/z) 311.2315.2
Product Ion 1 (m/z) 293.2297.2
Product Ion 2 (m/z) 173.1177.1
Internal Standard -Yes

References

Application Note and Protocol: Quantification of Ethinyl Estradiol using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of ethinyl estradiol (B170435) in biological matrices, specifically human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For optimal accuracy and precision, a stable isotope-labeled internal standard, Ethinyl Estradiol-d4, is employed.

While the use of Mestranol-d4 as an internal standard was considered, a thorough review of scientific literature indicates that Ethinyl Estradiol-d4 is the preferred and validated choice. An ideal internal standard should be structurally and chemically as similar as possible to the analyte to compensate for variations in sample preparation and instrument response. As Mestranol is a prodrug and structurally distinct from ethinyl estradiol (3-methyl ether derivative), its deuterated form would not be an appropriate internal standard without extensive validation that is not currently documented in peer-reviewed literature. Therefore, the following protocols are based on the established use of Ethinyl Estradiol-d4.

Overview

This application note details a sensitive and robust LC-MS/MS method for the quantification of ethinyl estradiol in human plasma. The methodology involves sample preparation using solid-phase extraction (SPE) followed by liquid-liquid extraction (LLE), or a derivatization approach for enhanced sensitivity, followed by analysis using a triple quadrupole mass spectrometer.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for ethinyl estradiol quantification using Ethinyl Estradiol-d4 as an internal standard.[1][2][3]

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range5.0 - 308.6 pg/mL
Correlation Coefficient (r²)≥ 0.9942

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Quality Control SampleConcentration (pg/mL)Intra-Day Precision (%CV)Inter-Day Precision (%CV)Accuracy (%)
Lower Limit of Quantification (LLOQ)5.0< 15%< 15%85-115%
Low QC15.0< 15%< 15%85-115%
Medium QC150.0< 15%< 15%85-115%
High QC250.0< 15%< 15%85-115%

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)
Ethinyl Estradiol68.48%
Ethinyl Estradiol-d4 (IS)Consistent with analyte

Experimental Protocols

Two primary protocols are presented. Protocol A is a direct injection method following extraction, while Protocol B incorporates a derivatization step to enhance sensitivity for lower detection limits.

Protocol A: Solid-Phase Extraction and Liquid-Liquid Extraction

This protocol is suitable for applications where the expected concentrations of ethinyl estradiol are within the standard linear range.

3.1. Materials and Reagents

  • Ethinyl Estradiol certified reference standard

  • Ethinyl Estradiol-d4 certified reference standard

  • Human K2-EDTA plasma

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium formate

  • Tert-butyl methyl ether (TBME)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

3.2. Preparation of Stock and Working Solutions

  • Stock Solutions (400.00 µg/mL): Separately weigh and dissolve 2 mg of Ethinyl Estradiol and Ethinyl Estradiol-d4 in 2 mL of methanol, and make up the final volume to 5 mL with methanol.[2]

  • Working Standard Solutions: Prepare intermediate and working standard solutions of ethinyl estradiol by serial dilution of the stock solution with a suitable solvent mixture (e.g., methanol/water 50:50 v/v).

  • Internal Standard Working Solution: Prepare a working solution of Ethinyl Estradiol-d4 at an appropriate concentration (e.g., 1.200 µg/mL) by diluting the stock solution.[2]

3.3. Sample Preparation

  • To 500 µL of plasma sample, add the internal standard working solution.

  • Perform a solid-phase extraction (SPE) followed by a liquid-liquid extraction (LLE) with TBME.[1][3]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., SB C18 HT, 50mm x 3.0mm, 1.8 µm)[1][3]

  • Mobile Phase: Acetonitrile and 2 mM Ammonium Formate Buffer (80:20 v/v)[1][3]

  • Flow Rate: 0.300 mL/min[1][3]

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with a turbo ion spray interface[1][3]

  • Ionization Mode: Positive ion electrospray (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be optimized for the specific instrument. For Ethinyl Estradiol-d4, a potential transition could be m/z 530.30 -> 171.10 (this may vary based on derivatization or adduct formation).[2]

Protocol B: Derivatization for Enhanced Sensitivity

This protocol is recommended for applications requiring lower limits of quantification (e.g., down to 1.0 pg/mL).[4][5][6][7]

3.1. Additional Materials and Reagents

3.2. Sample Preparation with Derivatization

  • Extract ethinyl estradiol and the internal standard from the plasma matrix using a mixture of hexane and MTBE (50:50 v/v).[6]

  • Dry the organic extract and reconstitute in 100 mM sodium bicarbonate buffer.

  • Add dansyl chloride solution in acetone (1 mg/mL) and incubate at 60°C for 30 minutes.[7]

  • Perform a back-extraction into hexane.[4][5]

  • Evaporate the hexane layer to dryness and reconstitute in the mobile phase.

3.3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., Luna C18, 50 x 2 mm, 5 µm)[4][5]

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 20:80 v/v) with 1% formic acid.[4][5]

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization.

  • Ionization Mode: Positive ion electrospray (ESI+)

  • MRM Transitions: Optimized for the dansylated derivatives of ethinyl estradiol and Ethinyl Estradiol-d4.

Visualizations

Experimental Workflow for Ethinyl Estradiol Quantification

G cluster_sample_prep Sample Preparation cluster_derivatization Optional Derivatization for High Sensitivity cluster_analysis Analysis plasma Plasma Sample add_is Add Ethinyl Estradiol-d4 (IS) plasma->add_is extraction SPE and/or LLE add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution derivatize Derivatization with Dansyl Chloride evaporation->derivatize For high sensitivity lc_ms LC-MS/MS Analysis reconstitution->lc_ms Direct Injection derivatize->reconstitution data_processing Data Processing and Quantification lc_ms->data_processing

Caption: Workflow for Ethinyl Estradiol Quantification.

Logical Relationship of Analytical Components

G analyte Ethinyl Estradiol lc Liquid Chromatography analyte->lc is Ethinyl Estradiol-d4 (IS) is->lc quant Accurate Quantification is->quant Normalization ms Mass Spectrometry lc->ms Separation ms->quant Detection & Ratio Calculation

Caption: Core Components of the Analytical Method.

References

Application Note: Solid-Phase Extraction Protocol for Mestranol-d4 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Mestranol-d4 from human plasma. This compound, a deuterated internal standard for Mestranol, is a synthetic estrogen used in some hormonal contraceptives. Accurate quantification of such compounds in plasma is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction is a widely used technique for sample cleanup and concentration prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This protocol is designed to deliver high recovery and clean extracts, suitable for sensitive analytical instrumentation.[2] The methodology is based on established principles for the extraction of steroid hormones from biological matrices.[3][4]

Experimental Protocol

This protocol details the necessary reagents, materials, and steps for the solid-phase extraction of this compound from plasma samples.

1. Materials and Reagents

Material/ReagentSpecification
Plasma SampleHuman plasma (K2EDTA)
Internal StandardThis compound solution
SPE CartridgesPolymeric reversed-phase (e.g., Oasis HLB, Strata-X)
Methanol (MeOH)LC-MS grade
Acetonitrile (ACN)LC-MS grade
WaterDeionized, 18 MΩ·cm or higher
Zinc Sulfate (ZnSO₄)2% (w/v) in water
Formic Acid (FA)0.1% (v/v) in water

2. Sample Pre-treatment

Proper sample pre-treatment is critical for efficient extraction and to prevent clogging of the SPE cartridge.[5] Protein precipitation is employed to remove the bulk of plasma proteins.[6]

StepProcedureVolume/Setting
1Aliquot plasma sample into a microcentrifuge tube.500 µL
2Add this compound internal standard.As per analytical needs
3Add 2% Zinc Sulfate solution.[3]500 µL
4Vortex mix.30 seconds
5Centrifuge to pellet precipitated proteins.10,000 x g for 10 min
6Collect the supernatant for SPE.~1 mL

3. Solid-Phase Extraction (SPE) Procedure

The following steps outline the SPE procedure using a polymeric reversed-phase cartridge.

StepProcedureSolventVolume
Conditioning Condition the SPE cartridge.Methanol1 mL
Equilibration Equilibrate the SPE cartridge.Water1 mL
Loading Load the pre-treated plasma supernatant.-~1 mL
Washing 1 Wash the cartridge to remove polar impurities.20% Methanol in Water1 mL
Washing 2 Perform a second wash.50% Methanol in Water[6]1 mL
Drying Dry the cartridge under vacuum or positive pressure.-5 minutes
Elution Elute this compound.80% ACN, 20% MeOH[3]1 mL

4. Post-Elution Processing

The eluted sample is prepared for final analysis.

StepProcedureSetting
1Evaporate the eluate to dryness.Under a gentle stream of nitrogen at 40°C
2Reconstitute the residue in mobile phase.100 µL
3Vortex to dissolve the residue.15 seconds
4Transfer to an autosampler vial for LC-MS/MS analysis.-

Logical Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution Plasma Plasma Sample (500 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Add 2% ZnSO₄ (500 µL) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition (1 mL MeOH) Equilibrate Equilibrate (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (1 mL 20% MeOH) Load->Wash1 Wash2 Wash 2 (1 mL 50% MeOH) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute (1 mL 80% ACN/20% MeOH) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound from plasma.

Summary

This solid-phase extraction protocol provides a robust and reliable method for the isolation and concentration of this compound from plasma samples. The use of a polymeric reversed-phase sorbent ensures high recovery for steroid-like molecules. The detailed steps for sample pre-treatment, SPE, and post-elution processing are optimized to yield a clean sample suitable for sensitive LC-MS/MS analysis. Researchers can adapt this protocol for the quantification of Mestranol and other similar steroid hormones in a clinical or research setting.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Mestranol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mestranol, a synthetic estrogen, is the 3-methyl ether prodrug of ethinylestradiol, a common component in oral contraceptives.[1][2] Accurate quantification of Mestranol in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy. This is achieved by using a stable isotope-labeled internal standard, such as Mestranol-d4, which behaves identically to the analyte during sample preparation and ionization, thus correcting for matrix effects and variations in instrument response.

This document provides a detailed protocol for the quantification of Mestranol in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method, based on achievable results for structurally similar analytes like ethinylestradiol.[3][4] These values should be validated in the user's laboratory.

ParameterExpected Performance
Linearity Range5 - 500 pg/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)5 pg/mL
Accuracy at LLOQ85 - 115%
Precision at LLOQ< 20% CV
Mean Extraction Recovery> 80%

Experimental Protocols

This section details the methodology for the quantification of Mestranol in human plasma using LC-MS/MS with this compound as the internal standard.

Materials and Reagents
  • Mestranol analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥ 98%)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

  • Phosphate (B84403) buffer (0.1 M, pH 7)

Sample Preparation
  • Spiking: To 500 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality controls, add 25 µL of the corresponding Mestranol working solutions.

  • Equilibration: Vortex the samples for 30 seconds and allow them to equilibrate for 15 minutes at room temperature.

  • Dilution: Add 500 µL of 0.1 M phosphate buffer (pH 7) and vortex.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • HPLC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 20% B

    • 6.1-8 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The exact m/z transitions for Mestranol and this compound should be determined by infusing standard solutions into the mass spectrometer. The precursor ion will correspond to the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).

    • Expected Transitions:

      • Mestranol (C₂₁H₂₆O₂; MW: 310.43): Precursor [M+H]⁺ ≈ 311.2

      • This compound: Precursor [M+H]⁺ ≈ 315.2

  • MS Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Data Analysis and Quantification

Construct a calibration curve by plotting the peak area ratio of Mestranol to this compound against the concentration of the Mestranol calibration standards. Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve. The concentration of Mestranol in unknown samples is then calculated from this curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound plasma->spike spe Solid Phase Extraction spike->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Mestranol quantification.

Mestranol Signaling Pathway

Mestranol is a prodrug that is demethylated in the liver to its active form, ethinylestradiol.[5][6] Ethinylestradiol then acts as an agonist for the estrogen receptor.

signaling_pathway cluster_metabolism Hepatic Metabolism cluster_cellular Cellular Action Mestranol Mestranol Ethinylestradiol Ethinylestradiol (Active) Mestranol->Ethinylestradiol O-demethylation (CYP450) ER Estrogen Receptor (ER) Ethinylestradiol->ER Binds and Activates ERE Estrogen Response Element (on DNA) ER->ERE Binds Transcription Gene Transcription ERE->Transcription Regulates

Caption: Mestranol's metabolic activation and signaling.

References

Application Notes and Protocols for the GC-MS Analysis of Mestranol-d4 After Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Mestranol (B1676317), a synthetic estrogen, is a common component in oral contraceptives. Its quantitative analysis is crucial in pharmaceutical development, quality control, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the sensitive and selective determination of steroids like mestranol. However, due to their low volatility and polar functional groups, derivatization is a necessary prerequisite for effective GC-MS analysis. This application note provides a detailed protocol for the analysis of deuterated mestranol (Mestranol-d4), often used as an internal standard for precise quantification, following trimethylsilyl (B98337) (TMS) derivatization.

The derivatization process, specifically silylation, replaces the active hydrogen in the hydroxyl group of mestranol with a non-polar trimethylsilyl group. This transformation increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced sensitivity.[1][2][3][4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in quantitative mass spectrometry to correct for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[7]

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Mestranol standard (for reference)

  • Pyridine (B92270) (anhydrous, ≥99.8%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Nitrogen gas (high purity)

  • Calibrated microsyringes

  • Autosampler vials with inserts (2 mL)

  • Heating block or oven

Standard Solution Preparation

Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From this stock, create a series of working standard solutions at concentrations appropriate for the expected sample range (e.g., 1-100 µg/mL) by serial dilution with ethyl acetate. A corresponding set of calibration standards containing non-deuterated Mestranol should also be prepared.

Derivatization Procedure
  • Evaporation: Transfer a 100 µL aliquot of the working standard solution (or sample extract) into a clean autosampler vial insert. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature.

  • Reconstitution and Derivatization: Add 50 µL of anhydrous pyridine to the dried residue to reconstitute. Subsequently, add 50 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling and Analysis: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 290°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (50-550 amu) for qualitative confirmation.

Data Presentation

Quantitative data for the trimethylsilyl (TMS) derivatives of Mestranol and this compound are summarized below. The data for this compound is extrapolated based on the data for Mestranol, assuming a similar retention time and a mass shift of +4 amu for the molecular ion and key fragments.

CompoundDerivativeRetention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
MestranolTMS~21.52382367, 296, 213
This compoundTMS~21.52386371, 300, 217
ParameterValue
Limit of Detection (LOD)Typically in the low pg/µL range
Limit of Quantification (LOQ)Typically in the mid-to-high pg/µL range
Linearity (r²)> 0.99

Note: The exact retention time, LOD, and LOQ are instrument-dependent and should be determined during method validation.

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Aliquot B Evaporation (N2 Stream) A->B C Reconstitution (Pyridine) B->C D Addition of BSTFA + 1% TMCS C->D Proceed to Derivatization E Heating (70°C, 30 min) D->E F Cooling to Room Temp. E->F G Injection into GC-MS F->G Ready for Analysis H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Quantification using this compound I->J K Reporting J->K

Caption: Workflow for GC-MS analysis of this compound.

Derivatization Signaling Pathway

Derivatization_Pathway Mestranol This compound (with -OH group) TMS_Mestranol TMS-Mestranol-d4 (Volatile Derivative) Mestranol->TMS_Mestranol + BSTFA (Pyridine, 70°C) BSTFA BSTFA (Silylating Agent)

References

Application Note: Quantitation of Endocrine Disruptors in Water Samples Using Mestranol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endocrine-disrupting compounds (EDCs) are exogenous chemicals that can interfere with the endocrine system of humans and wildlife, leading to adverse health effects. These compounds, including natural and synthetic estrogens, alkylphenols, and bisphenols, are frequently detected in water bodies due to their widespread use and incomplete removal during wastewater treatment.[1][2] The accurate and sensitive quantification of EDCs in water samples is crucial for assessing environmental contamination and human exposure risks.

This application note provides a detailed protocol for the simultaneous determination of several key endocrine disruptors in various water matrices using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Mestranol-d4 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. While specific quantitative performance data for this compound is not widely published, this document provides a robust methodology and representative performance data based on the use of analogous deuterated internal standards.

Analytical Method

The analytical workflow involves sample preparation through solid-phase extraction to concentrate the analytes and remove interfering substances, followed by instrumental analysis using LC-MS/MS for sensitive and selective detection.

Target Analytes and Internal Standard

Table 1: Target Endocrine Disruptors and Internal Standard

CompoundAbbreviationClass
17α-ethinylestradiolEE2Synthetic Estrogen
17β-estradiolE2Natural Estrogen
EstroneE1Natural Estrogen
EstriolE3Natural Estrogen
Bisphenol ABPAPhenolic Compound
4-NonylphenolNPAlkylphenol
4-tert-OctylphenolOPAlkylphenol
This compound IS Internal Standard
Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis WaterSample Water Sample (500 mL) SpikeIS Spike with this compound WaterSample->SpikeIS SPE Solid-Phase Extraction (SPE) SpikeIS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantitation Quantitation DataProcessing->Quantitation

Caption: Experimental workflow for the analysis of endocrine disruptors in water samples.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.

  • Standards: Analytical standards of 17α-ethinylestradiol, 17β-estradiol, estrone, estriol, bisphenol A, 4-nonylphenol, 4-tert-octylphenol, and this compound.

  • SPE Cartridges: C18 solid-phase extraction cartridges (e.g., 500 mg, 6 mL).

  • Reagents: Formic acid, ammonium (B1175870) hydroxide.

  • Filters: 0.45 µm glass fiber filters.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Filtration: Filter the water sample (500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.

  • Internal Standard Spiking: Spike the filtered water sample with a known concentration of this compound (e.g., 100 ng/L).

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove hydrophilic interferences.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 15-20 minutes.

  • Elution: Elute the retained analytes with 10 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient starting from 10% B, increasing to 90% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode for most analytes.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: -4500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

Table 2: Representative MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
17α-ethinylestradiol295.2145.1-35
17β-estradiol271.2145.1-30
Estrone269.2145.1-30
Estriol287.2145.1-32
Bisphenol A227.1212.1-20
4-Nonylphenol219.2133.1-25
4-tert-Octylphenol205.2133.1-25
This compound 313.2 159.1 -30

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables present representative quantitative data for the analysis of endocrine disruptors in water. This data is based on methods utilizing analogous deuterated internal standards due to the limited availability of published validation data specifically for this compound across a wide range of EDCs. The performance of this compound is expected to be comparable.

Table 3: Method Validation Data (Illustrative)

AnalyteRecovery (%)RSD (%)LOD (ng/L)LOQ (ng/L)
17α-ethinylestradiol9580.10.3
17β-estradiol9270.20.6
Estrone9860.10.4
Estriol88100.51.5
Bisphenol A10251.03.0
4-Nonylphenol85122.06.0
4-tert-Octylphenol89111.54.5

Recovery and Relative Standard Deviation (RSD) were determined from spiked reagent water samples (n=6). Limit of Detection (LOD) and Limit of Quantitation (LOQ) were estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Table 4: Endocrine Disruptor Concentrations in Environmental Water Samples (Example Data)

Sample Location17α-ethinylestradiol (ng/L)Bisphenol A (ng/L)4-Nonylphenol (ng/L)
Wastewater Influent15.21250850
Wastewater Effluent1.885150
River Water (Upstream)< LOQ1235
River Water (Downstream)0.94598
Drinking Water< LOD< LOQ< LOQ

Concentrations are for illustrative purposes and can vary significantly based on the sampling location and time.

Endocrine Disruptor Signaling Pathway

Many of the target endocrine disruptors, particularly the natural and synthetic estrogens, exert their effects by interacting with the estrogen receptor (ER). The following diagram illustrates the general signaling pathway of an estrogenic EDC.

G cluster_cell Target Cell EDC Endocrine Disruptor (EDC) ER Estrogen Receptor (ER) EDC->ER Binding EDC_ER EDC-ER Complex ER->EDC_ER HSP Heat Shock Proteins (HSP) HSP->ER Dissociation Dimer Dimerization EDC_ER->Dimer Nucleus Nucleus Dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Simplified signaling pathway of an estrogenic endocrine disruptor.

Conclusion

The described SPE LC-MS/MS method provides a robust and sensitive approach for the quantification of a range of endocrine disruptors in water samples. The use of an appropriate deuterated internal standard, such as this compound, is critical for achieving accurate and reliable results by compensating for matrix-induced signal suppression or enhancement and variations in recovery during sample processing. While specific performance data for this compound is limited in the literature, the provided protocol and representative data serve as a strong foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for monitoring these environmentally significant contaminants. Further method validation with this compound is recommended to establish compound-specific performance characteristics.

References

Application of Mestranol-d4 for Enhanced Steroid Hormone Profiling by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of steroid hormones is crucial for understanding various physiological and pathological processes, making it a cornerstone of clinical diagnostics, endocrinology research, and drug development. Steroid hormones, a class of lipids derived from cholesterol, are involved in a multitude of biological functions, including metabolism, inflammation, immune response, and reproductive function.[1][2] Given their structural similarity and wide range of concentrations in biological matrices, the simultaneous and accurate measurement of multiple steroid hormones presents a significant analytical challenge.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high selectivity, sensitivity, and multiplexing capabilities.[5][6] The use of stable isotope-labeled internal standards is paramount in LC-MS/MS-based quantification to correct for matrix effects and variations during sample preparation and analysis, thereby ensuring data accuracy and precision.[7][8] Mestranol-d4, a deuterated analog of the synthetic estrogen Mestranol, serves as an excellent internal standard for the quantification of a panel of steroid hormones. Its structural similarity to endogenous estrogens and synthetic steroids, coupled with its distinct mass, allows for reliable correction during analysis.

This application note provides a detailed protocol for the simultaneous quantification of a panel of steroid hormones in human serum using this compound as an internal standard with LC-MS/MS.

Key Applications

  • Endocrinology Research: Studying the intricate balance of steroid hormones in various physiological states.

  • Clinical Diagnostics: Aiding in the diagnosis and monitoring of endocrine disorders.

  • Drug Development: Assessing the on-target and off-target effects of new chemical entities on steroidogenesis.[1]

  • Reproductive Medicine: Monitoring hormone levels in fertility treatments and reproductive health research.

Steroid Biosynthesis Pathway

The following diagram illustrates the major pathways of steroid hormone synthesis from cholesterol. Understanding these pathways is critical for interpreting steroid profile data.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17α-OH-Pregnenolone 17α-OH-Pregnenolone Pregnenolone->17α-OH-Pregnenolone CYP17A1 17α-OH-Progesterone 17α-OH-Progesterone Progesterone->17α-OH-Progesterone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 17α-OH-Pregnenolone->17α-OH-Progesterone 3β-HSD Dehydroepiandrosterone DHEA 17α-OH-Pregnenolone->Dehydroepiandrosterone CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17α-OH-Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione Dehydroepiandrosterone->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Estrone->Estradiol 17β-HSD Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1

Fig. 1: Steroid hormone biosynthesis pathway.

Experimental Workflow

A generalized workflow for the analysis of steroid hormones using this compound as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Internal Standard Spiking Internal Standard Spiking Protein Precipitation->Internal Standard Spiking Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Spiking->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

Fig. 2: Experimental workflow for steroid hormone analysis.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (B52724), Methanol, Water (all LC-MS grade)

  • Reagents: Formic acid, Methyl tert-butyl ether (MTBE)

  • Standards: Certified reference materials of target steroid hormones and this compound.

  • Biological Matrix: Human serum (charcoal-stripped serum for calibration standards)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each steroid hormone and this compound in methanol.

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing all target steroid hormones by diluting the stock solutions in methanol.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into charcoal-stripped serum to achieve final concentrations ranging from pg/mL to ng/mL, depending on the specific hormone.

3. Sample Preparation

  • Sample Thawing: Thaw serum samples on ice.

  • Aliquoting: Pipette 200 µL of serum sample, calibration standard, or quality control sample into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Liquid-Liquid Extraction: Add 1 mL of MTBE to each supernatant. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes.

  • Organic Layer Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the target analytes. A representative gradient is shown in the table below.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Representative LC Gradient

Time (min)% Mobile Phase B
0.040
1.040
8.095
10.095
10.140
12.040

Table 2: Representative MRM Transitions for Selected Steroid Hormones and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cortisol363.2121.125
Testosterone289.297.122
Progesterone315.297.120
Estradiol273.2107.130
Estrone271.2145.128
DHEA289.2253.215
This compound (IS) 315.2 162.1 25

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of each steroid hormone in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard (this compound) is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve.

Performance Characteristics

The use of this compound as an internal standard is expected to yield excellent analytical performance. The following table summarizes the expected performance characteristics of the method.

Table 3: Expected Method Performance Characteristics

ParameterExpected Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)Analyte-dependent (pg/mL to low ng/mL)
Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery85-115%

Conclusion

This application note provides a comprehensive and robust protocol for the simultaneous quantification of multiple steroid hormones in human serum using this compound as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects and ensuring the accuracy and reliability of the results.[7] This method is suitable for a wide range of applications in both research and clinical settings, enabling a deeper understanding of the complex roles of steroid hormones in health and disease. The high sensitivity and specificity of the LC-MS/MS method, combined with the reliability afforded by the use of a deuterated internal standard, make it a powerful tool for steroid hormone profiling.[4]

References

Application Note: Mestranol-d4 for Forensic Toxicology Screening of Synthetic Estrogens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic estrogens, a class of endocrine-disrupting compounds, are of significant interest in forensic toxicology due to their potential use in drug-facilitated crimes and their presence as environmental contaminants. Mestranol, a synthetic estrogen and a prodrug of ethinylestradiol, has been used in oral contraceptives. Accurate and sensitive detection methods are crucial for the identification and quantification of these compounds in biological matrices. This application note describes a robust and validated methodology for the screening of synthetic estrogens in forensic toxicology, utilizing Mestranol-d4 as an internal standard to ensure accuracy and precision. The protocols provided are intended for researchers, scientists, and drug development professionals.

Principle

This method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous quantification of a panel of synthetic estrogens. This compound, a deuterated analog of Mestranol, is used as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, providing the highest level of accuracy. For broader screening purposes, a Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented.

Signaling Pathway of Synthetic Estrogens

Synthetic estrogens, like Mestranol (which is metabolized to ethinylestradiol), primarily exert their effects by binding to estrogen receptors (ERα and ERβ) within target cells. This binding initiates a cascade of events leading to changes in gene expression, which underlies their physiological and toxicological effects.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mestranol Mestranol Metabolism Hepatic Metabolism Mestranol->Metabolism [Prodrug Activation] EE Ethinylestradiol Metabolism->EE ER Estrogen Receptor (ERα/ERβ) EE->ER ER_complex ER-EE Complex ER->ER_complex HSP Heat Shock Proteins HSP->ER Inactivated State ERE Estrogen Response Element (ERE) ER_complex->ERE Translocation & Dimerization Transcription Transcription (mRNA Synthesis) ERE->Transcription Translation Translation (Protein Synthesis) Transcription->Translation Response Cellular Response Translation->Response

Estrogen Signaling Pathway

Quantitative Data

The following tables summarize the quantitative parameters for the analysis of a panel of synthetic estrogens using LC-MS/MS with this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters for Synthetic Estrogens

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)
This compound (IS) 315.2200.125---
Mestranol311.2196.1250.050.150.15 - 50
Ethinylestradiol297.2145.1300.020.050.05 - 50
Diethylstilbestrol269.1133.1280.10.30.3 - 100
Zeranol323.2277.1220.050.150.15 - 50
Hexestrol271.2135.1270.10.30.3 - 100

Note: The MRM transition for this compound is proposed based on the fragmentation of similar deuterated estrogens. The exact values may require empirical optimization.

Table 2: GC-MS Method Parameters for Synthetic Estrogens (as TMS derivatives)

Analyte (TMS Derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound 387289213--
Mestranol3832852090.10.5
Ethinylestradiol4402852080.10.5
Diethylstilbestrol4122671780.20.8
Zeranol5384232610.10.5
Hexestrol4142811350.20.8

Experimental Protocols

LC-MS/MS Protocol for Quantification of Synthetic Estrogens in Blood Plasma

This protocol details the extraction and analysis of synthetic estrogens from blood plasma using this compound as an internal standard.

LCMS_Workflow Sample 1. Plasma Sample (1 mL) Spike 2. Spike with this compound Internal Standard Sample->Spike LLE 3. Liquid-Liquid Extraction (Methyl tert-butyl ether) Spike->LLE Evap 4. Evaporation to Dryness LLE->Evap Recon 5. Reconstitution (50:50 Methanol (B129727):Water) Evap->Recon Analysis 6. LC-MS/MS Analysis Recon->Analysis Data 7. Data Processing and Quantification Analysis->Data

LC-MS/MS Experimental Workflow

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1.0 mL of plasma sample in a glass tube, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 5.0 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex for 30 seconds and transfer to an autosampler vial.

b. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

GC-MS Protocol for Screening of Synthetic Estrogens in Urine

This protocol is suitable for broader screening purposes and requires derivatization to increase the volatility of the analytes.

GCMS_Workflow Sample 1. Urine Sample (2 mL) Spike 2. Spike with this compound Internal Standard Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (C18 cartridge) Hydrolysis->SPE Deriv 5. Derivatization (BSTFA + 1% TMCS) SPE->Deriv Analysis 6. GC-MS Analysis Deriv->Analysis Data 7. Data Analysis and Library Matching Analysis->Data

GC-MS Experimental Workflow

a. Sample Preparation (Solid-Phase Extraction - SPE and Derivatization)

  • To 2.0 mL of urine, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 1 mL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase enzyme.

  • Incubate at 60°C for 2 hours for enzymatic hydrolysis of conjugated estrogens.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Transfer to an autosampler vial for GC-MS analysis.

b. GC-MS Conditions

  • GC System: Gas Chromatograph with a split/splitless injector

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MS System: Mass spectrometer with Electron Ionization (EI) source

  • Ionization Energy: 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) for screening and Selected Ion Monitoring (SIM) for targeted analysis.

Method Validation

Both the LC-MS/MS and GC-MS methods should be validated according to established forensic toxicology guidelines. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes.

  • Linearity and Range: Demonstrated by a calibration curve with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy within ±15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Matrix Effects: Assessment of ion suppression or enhancement in the LC-MS/MS method.

  • Recovery: Efficiency of the extraction process.

  • Stability: Stability of the analytes in the biological matrix under different storage conditions.

Conclusion

The described LC-MS/MS and GC-MS methods provide sensitive and reliable approaches for the forensic toxicological screening of synthetic estrogens. The use of this compound as an internal standard in the quantitative LC-MS/MS method ensures high accuracy and precision, making it suitable for confirmatory analysis. The GC-MS method offers a robust tool for broader screening purposes. Proper method validation is essential to ensure the defensibility of the results in a forensic context.

Application Notes and Protocols for DMPK Studies of Mestranol Utilizing Mestranol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mestranol (B1676317), a synthetic estrogen, is a prodrug that undergoes metabolic activation to its pharmacologically active form, ethinyl estradiol (B170435). Understanding the drug metabolism and pharmacokinetic (DMPK) profile of Mestranol is crucial for optimizing its therapeutic use and ensuring safety and efficacy. These application notes provide a comprehensive overview and detailed protocols for conducting DMPK studies of Mestranol, with a specific focus on the application of its deuterated analog, Mestranol-d4, as an internal standard in quantitative bioanalysis.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry.[1][2] Their use is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the bioanalytical method.[3][4]

Metabolic Pathway of Mestranol

Mestranol is biologically inactive and requires O-demethylation in the liver to form the active estrogen, ethinyl estradiol.[5][6] This biotransformation is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9.[7] The active metabolite, ethinyl estradiol, is then subject to further metabolism, including hydroxylation and conjugation.[8]

Mestranol_Metabolism Mestranol Mestranol Ethinyl_Estradiol Ethinyl Estradiol (Active Metabolite) Mestranol->Ethinyl_Estradiol O-demethylation (CYP2C9) Metabolites Further Metabolites (e.g., Hydroxylated, Conjugated) Ethinyl_Estradiol->Metabolites Phase I & II Metabolism

Metabolic activation of Mestranol to Ethinyl Estradiol.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Mestranol and its active metabolite, ethinyl estradiol, compiled from various studies. Significant inter-individual variability in pharmacokinetic parameters is a known characteristic of these compounds.[9][10]

Table 1: Pharmacokinetic Parameters of Mestranol and Ethinyl Estradiol

ParameterMestranolEthinyl EstradiolReference(s)
Bioavailability (oral) ~50% conversion to Ethinyl Estradiol~45%[6][9]
Time to Peak Plasma Concentration (Tmax) 1-2 hours1-2 hours[8]
Elimination Half-life of Metabolites Average 45 hours (range 37-65 hours)-[11]
Metabolic Clearance High (First-pass effect)High (First-pass effect)[8][9]

Table 2: Bioequivalence of Mestranol and Ethinyl Estradiol Formulations

FormulationMean Area Under the Curve (AUC) of Ethinyl Estradiol (pg·hr/mL)Cmax of Ethinyl Estradiol (pg/mL)Reference(s)
50 µg Mestranol963 ± 544Similar to 35 µg EE[12]
35 µg Ethinyl Estradiol1036 ± 483-[12]
1mg norethindrone (B1679910)/50µg mestranol87.9 (Norethindrone AUC)17.7 (Norethindrone Cmax)[10]
1mg norethindrone/35µg ethinyl estradiol72.8 (Norethindrone AUC)14.0 (Norethindrone Cmax)[10]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Mestranol in Human Liver Microsomes

This protocol is designed to determine the metabolic stability and identify the metabolites of Mestranol.

Workflow:

In_Vitro_Metabolism_Workflow cluster_prep Incubation Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Sample Analysis Prep_Mestranol Prepare Mestranol Stock Solution Incubate Incubate Mestranol with HLM and Cofactors (e.g., 37°C, various time points) Prep_Mestranol->Incubate Prep_HLM Prepare Human Liver Microsomes (HLM) Prep_HLM->Incubate Prep_Cofactors Prepare NADPH Regenerating System Prep_Cofactors->Incubate Quench Stop Reaction with Cold Acetonitrile (B52724) containing this compound (Internal Standard) Incubate->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Workflow for in vitro metabolism of Mestranol.

Methodology:

  • Materials: Mestranol, this compound, pooled human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer, acetonitrile.

  • Incubation:

    • Prepare a stock solution of Mestranol in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final concentration e.g., 0.5 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding Mestranol (final concentration e.g., 1 µM).

    • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Preparation for Analysis:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing this compound (as the internal standard) to each aliquot.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining Mestranol and the formation of ethinyl estradiol.

    • The use of this compound allows for accurate quantification by correcting for any loss of analyte during sample processing and for variations in instrument response.

Protocol 2: Pharmacokinetic Study of Mestranol in Plasma

This protocol outlines the procedure for determining the pharmacokinetic profile of Mestranol in an in vivo model.

Workflow:

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_extraction Sample Extraction cluster_analysis Analysis Dose Administer Mestranol to Subjects (e.g., oral or intravenous) Collect_Blood Collect Blood Samples at Predetermined Time Points Dose->Collect_Blood Process_Plasma Process Blood to Obtain Plasma Collect_Blood->Process_Plasma Add_IS Add this compound (Internal Standard) to Plasma Samples Process_Plasma->Add_IS Extract Perform Liquid-Liquid or Solid-Phase Extraction Add_IS->Extract Analyze Quantify Mestranol and Ethinyl Estradiol by LC-MS/MS Extract->Analyze PK_Analysis Perform Pharmacokinetic Analysis Analyze->PK_Analysis

References

Application Notes and Protocols for the Analysis of Mestranol-d4 in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mestranol (B1676317) is a synthetic estrogen that has been widely used in oral contraceptives.[1] Due to its potential endocrine-disrupting effects, the presence of mestranol in environmental matrices such as water, soil, and sediment is a significant concern.[1] Accurate and sensitive analytical methods are crucial for monitoring its levels and assessing its environmental impact. The use of a deuterated internal standard, such as Mestranol-d4, is highly recommended in mass spectrometry-based methods to improve the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis.[2][3][4] These application notes provide detailed protocols for the extraction and analysis of this compound in various environmental samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical method performance characteristics for the analysis of mestranol in environmental matrices. This data can be used as a benchmark for methods developed for this compound.

Table 1: Method Performance for Mestranol in Water Samples

ParameterWater TypeValueReference
Limit of Detection (LOD) Surface Water0.06 - 0.15 µg/L[5]
Limit of Quantification (LOQ) Wastewater10 ng/L
Recovery Various Water Types82 - 95%[6]

Table 2: Method Performance for Mestranol in Solid Samples (Soil & Sediment)

ParameterMatrix TypeValueReference
Recovery Soil84% - 113% (for similar phenolic compounds)[7]
Relative Standard Deviation (RSD) Soil0.4% - 28.3% (for similar phenolic compounds)[7]

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples

This protocol details the analysis of this compound in water matrices, including surface water and wastewater, using SPE and LC-MS/MS.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • If not analyzed immediately, store the samples at 4°C and analyze within 48 hours. For longer storage, acidify to pH 3 with a suitable acid and store at 4°C.

2. Solid-Phase Extraction (SPE):

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used for the extraction of estrogens from water.[8]

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass the water sample (typically 100-1000 mL, depending on the expected concentration) through the cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-20 minutes.

  • Elution: Elute the analytes with 5-10 mL of a suitable organic solvent such as methanol or acetone (B3395972).[9]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of estrogens.[1]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization, is commonly employed.[10]

  • Injection Volume: 5-20 µL.

  • Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) mode, typically in positive or negative ion mode depending on the analyte. Use Multiple Reaction Monitoring (MRM) for quantification.

    • Note: Specific MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer. For mestranol, precursor and product ions would be selected for monitoring.

Protocol 2: Analysis of this compound in Soil and Sediment Samples

This protocol describes the extraction and analysis of this compound from solid environmental matrices.

1. Sample Preparation:

  • Air-dry the soil or sediment samples, or freeze-dry them.

  • Sieve the dried samples through a 2 mm sieve to remove large debris and ensure homogeneity.

  • Store the prepared samples in a cool, dark, and dry place until extraction.

2. Extraction:

  • Ultrasonic-Assisted Extraction (UAE):

    • Weigh 5-10 g of the homogenized sample into a centrifuge tube.

    • Add a known amount of this compound internal standard.

    • Add 10-20 mL of an appropriate extraction solvent (e.g., a mixture of acetone and methanol (1:1 v/v) or ethyl acetate).[9]

    • Sonicate the mixture for 15-30 minutes in an ultrasonic bath.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the supernatants.

3. Extract Cleanup (SPE):

  • Evaporate the combined extract to a smaller volume (e.g., 1-2 mL).

  • Add deionized water to the concentrated extract to make it compatible with the SPE cartridge.

  • Perform SPE cleanup as described in Protocol 1, step 2.

4. LC-MS/MS Analysis:

  • Follow the LC-MS/MS analysis conditions as described in Protocol 1, step 3.

Visualizations

Mestranol_Analysis_Workflow cluster_water Water Sample Analysis cluster_soil Soil/Sediment Sample Analysis W_Collect Sample Collection (Amber Glass) W_Preserve Preservation (4°C, pH 3) W_Collect->W_Preserve W_SPE Solid-Phase Extraction (Oasis HLB) W_Preserve->W_SPE W_Elute Elution & Reconstitution W_SPE->W_Elute W_Analyze LC-MS/MS Analysis W_Elute->W_Analyze Data_Analysis Data Analysis & Quantification W_Analyze->Data_Analysis S_Collect Sample Collection & Preparation S_Extract Ultrasonic-Assisted Extraction S_Collect->S_Extract S_Cleanup Extract Cleanup (SPE) S_Extract->S_Cleanup S_Analyze LC-MS/MS Analysis S_Cleanup->S_Analyze S_Analyze->Data_Analysis

Caption: Workflow for the analysis of this compound in water and soil/sediment.

References

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Quantitative Analysis of Mestranol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Mestranol-d4 in biological matrices using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). Mestranol (B1676317), a synthetic estrogen and a component of some oral contraceptives, is a prodrug that is metabolically converted to the active compound ethinyl estradiol (B170435). The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and HRMS parameters. Furthermore, it presents representative quantitative data and visual workflows to guide researchers in implementing this analytical method.

Introduction

Mestranol is a synthetic estrogen that has been used in oral contraceptive formulations. It is the 3-methyl ether of ethinyl estradiol and functions as a prodrug, undergoing demethylation in the liver to form the pharmacologically active ethinyl estradiol[1][2][3][4][5]. Accurate and precise measurement of mestranol and its metabolites is essential in pharmacokinetic studies, drug metabolism research, and clinical monitoring.

High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of pharmaceuticals in complex biological matrices. Its high mass accuracy and resolving power enable confident identification and differentiation of analytes from endogenous interferences, leading to enhanced selectivity and sensitivity[6]. When coupled with liquid chromatography (LC), HRMS provides a powerful tool for the quantitative analysis of drugs and their metabolites. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative mass spectrometry, as it corrects for potential analytical variability.

This application note describes a complete workflow for the analysis of this compound, providing researchers with the necessary protocols and expected performance characteristics to implement this method in their laboratories.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of this compound from plasma or serum samples.

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To 500 µL of plasma/serum, add the internal standard (this compound) to a final concentration appropriate for the expected analyte concentration range.

    • Vortex mix for 30 seconds.

    • Add 1 mL of a protein precipitation solution (e.g., methanol (B129727)/zinc sulfate (B86663) in water, 80/20, v/v) containing the internal standard[6].

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

    • Elute the analyte and internal standard with 1 mL of ethyl acetate[7].

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol/water) for LC-HRMS analysis[7].

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of steroids.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. A starting point could be 40% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

High-Resolution Mass Spectrometry (HRMS)
  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320°C.

  • Sheath Gas Flow: 40 arbitrary units.

  • Auxiliary Gas Flow: 10 arbitrary units.

  • Data Acquisition: Full scan mode with a resolution of 70,000 FWHM. A targeted selected ion monitoring (t-SIM) or parallel reaction monitoring (PRM) mode can also be used for enhanced sensitivity and specificity.

  • Mass Range: m/z 150-500.

  • Precursor Ion (this compound): The exact mass of the protonated molecule [M+H]⁺ should be used for extraction and quantification.

Data Presentation

The following table summarizes the expected quantitative performance data for the HRMS analysis of this compound.

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma/Serum Sample add_is Add this compound (Internal Standard) start->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc hrms HRMS Detection lc->hrms quant Quantification hrms->quant report Reporting quant->report metabolic_pathway Mestranol Mestranol (Prodrug) Ethinyl_Estradiol Ethinyl Estradiol (Active Metabolite) Mestranol->Ethinyl_Estradiol O-demethylation Action Binds to Estrogen Receptors Ethinyl_Estradiol->Action CYP2C9 CYP2C9 (Liver Enzyme) CYP2C9->Mestranol catalyzes

References

Automated Solid-Phase Extraction and LC-MS/MS Analysis of Mestranol-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Mestranol, a synthetic estrogen, is a component of some oral contraceptives. Its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Mestranol-d4, a deuterated analog, is the ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled drug, which allows for correction of matrix effects and variability during sample preparation.[1][2] This application note describes a detailed and automated solid-phase extraction (SPE) protocol coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and high-throughput analysis of this compound in human plasma.

The described automated workflow minimizes manual sample handling, thereby reducing the potential for human error and increasing reproducibility and laboratory efficiency.[3][4][5][6] This method is particularly suited for researchers, scientists, and drug development professionals requiring robust and reliable bioanalytical data.

Experimental

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Human plasma (drug-free)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • C18 Solid-Phase Extraction (SPE) 96-well plates (e.g., Waters Oasis HLB, Agilent Bond Elut)[7]

Instrumentation
  • Automated liquid handling system (e.g., Hamilton Microlab STAR, Tecan Freedom EVO)[3]

  • 96-well plate centrifuge

  • 96-well plate evaporator

  • UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity)

  • Tandem quadrupole mass spectrometer (e.g., Sciex Triple Quad, Thermo Scientific TSQ series) equipped with an electrospray ionization (ESI) source.

Automated Sample Preparation Workflow

The following diagram illustrates the automated sample preparation workflow for this compound analysis in human plasma.

G cluster_prep Sample Pre-treatment cluster_spe Automated Solid-Phase Extraction (SPE) cluster_post Post-Elution Processing cluster_analysis Analysis plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is add_precip Add Acetonitrile (Protein Precipitation) add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant condition Condition Plate (Methanol, Water) supernatant->condition load Load Supernatant condition->load wash1 Wash 1 (e.g., 10% Methanol in Water) load->wash1 wash2 Wash 2 (e.g., 40% Methanol in Water) wash1->wash2 elute Elute (e.g., Acetonitrile) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms G cluster_sample Sample cluster_process Analytical Process cluster_output Output cluster_quant Quantification Analyte Mestranol IS This compound (Known Amount) Analyte->IS Chemical & Physical Similarity Prep Automated Sample Preparation Analyte->Prep IS->Prep LC LC Separation Prep->LC MS MS/MS Detection LC->MS Analyte_Signal Analyte Signal MS->Analyte_Signal IS_Signal IS Signal MS->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Mestranol-d4 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor peak shape of Mestranol-d4 during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in HPLC?

An ideal chromatographic peak should be symmetrical and have a Gaussian shape. The symmetry is often measured by the tailing factor or asymmetry factor. A tailing factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing, while values less than 1 indicate fronting. For many pharmaceutical methods, a tailing factor of less than 1.5 is required.[1]

Q2: Why is a good peak shape important for this compound analysis?

A good, symmetrical peak shape is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing or fronting, can lead to incorrect peak integration, which in turn affects the accuracy of the concentration measurement of this compound. It can also decrease the resolution between this compound and other components in the sample.

Q3: What are the most common peak shape problems encountered in HPLC?

The most common peak shape issues are:

  • Peak Tailing: The peak has an asymmetrical tail extending from the back of the peak.

  • Peak Fronting: The peak has an asymmetrical front.

  • Peak Splitting or Shoulders: A single peak appears as two or more merged peaks.

  • Broad Peaks: The peak is wider than expected, leading to decreased sensitivity and resolution.

Q4: What is the pKa of Mestranol and how does it affect peak shape?

Mestranol is a very weak acid with a pKa of its strongest acidic group (the hydroxyl group at C17) estimated to be around 17.59. In typical reversed-phase HPLC mobile phases with a pH range of 2-8, this compound will be in its neutral, non-ionized form. Therefore, peak shape issues related to pH are less likely to be caused by the ionization state of this compound itself within this range. However, the mobile phase pH can still influence peak shape through its effect on the stationary phase, particularly the activity of residual silanols.

Troubleshooting Guide

Problem 1: Peak Tailing

Q: My this compound peak is tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem.

Potential Causes & Solutions:

  • Secondary Interactions with Residual Silanols:

    • Explanation: Free silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to peak tailing.

    • Solution:

      • Use an End-Capped Column: Employ a column with high-quality end-capping to minimize the number of accessible silanol groups.

      • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing their interaction with the analyte.

      • Use a Competitor Additive: Adding a small amount of a basic compound (e.g., triethylamine) to the mobile phase can competitively bind to the active silanol sites.

  • Column Contamination or Degradation:

    • Explanation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol, followed by isopropanol) to remove contaminants.

      • Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed sample matrix components.

      • Replace the Column: If the column is old or has been used extensively, it may need to be replaced.

  • Sample Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution:

      • Dilute the Sample: Reduce the concentration of this compound in your sample.

      • Decrease Injection Volume: Inject a smaller volume of the sample.

  • Extra-Column Effects:

    • Explanation: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.

    • Solution:

      • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.125 mm) to connect the injector, column, and detector.

      • Ensure Proper Fittings: Check that all fittings are correctly installed and not contributing to dead volume.

Problem 2: Peak Fronting

Q: My this compound peak is fronting. What could be the cause?

A: Peak fronting is less common than tailing but can still occur.

Potential Causes & Solutions:

  • Sample Overload:

    • Explanation: Similar to tailing, injecting a sample that is too concentrated can lead to fronting, especially in non-linear regions of the adsorption isotherm.

    • Solution: Dilute your sample or reduce the injection volume.

  • Incompatible Sample Solvent:

    • Explanation: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Dissolve your this compound standard in the mobile phase or a solvent that is weaker than or of similar strength to the mobile phase.

  • Column Collapse or Void:

    • Explanation: A physical change in the column packing, such as a void at the inlet, can disrupt the sample band and cause fronting.

    • Solution:

      • Reverse Flush the Column: This may sometimes resolve minor blockages at the inlet frit.

      • Replace the Column: If a void has formed, the column will likely need to be replaced.

Problem 3: Split or Shoulder Peaks

Q: I am observing split or shoulder peaks for this compound. What should I do?

A: Split or shoulder peaks can be caused by both chemical and physical issues.

Potential Causes & Solutions:

  • Partially Blocked Frit:

    • Explanation: A blockage in the column inlet frit can cause the sample to travel through two different paths, leading to a split peak.

    • Solution:

      • Reverse Flush the Column: This can often dislodge particulate matter from the frit.

      • Filter Samples: Always filter your samples before injection to prevent frit blockage.

      • Replace the Frit/Column: If flushing does not work, the frit or the entire column may need replacement.

  • Incompatible Sample Solvent:

    • Explanation: As with fronting, a sample solvent that is too strong can cause peak splitting.

    • Solution: Prepare your sample in the mobile phase.

  • Column Bed Deformation:

    • Explanation: A void or channel in the column packing can lead to split peaks.

    • Solution: Replace the column.

Data Presentation

The following table summarizes the effect of various HPLC parameters on the peak shape of a neutral compound like this compound.

ParameterPotential IssueRecommended ActionExpected Outcome on Peak Shape
Column Chemistry Secondary interactions with silanolsUse a high-quality, end-capped C8 or C18 column.Reduced tailing, more symmetrical peak.
Mobile Phase pH Silanol activity (at higher pH)Maintain pH between 3 and 7. Use a buffer if necessary.Minimized tailing.
Mobile Phase Composition Inappropriate solvent strengthOptimize the ratio of organic solvent (e.g., acetonitrile, methanol) to water.Symmetrical peak with appropriate retention.
Sample Solvent Mismatch with mobile phaseDissolve sample in the mobile phase or a weaker solvent.Elimination of fronting and splitting.
Sample Concentration Column overloadDilute the sample or reduce injection volume.Sharper, more symmetrical peaks.
Flow Rate Too highOperate at the optimal flow rate for the column dimensions.Improved peak shape and resolution.
Temperature Inconsistent temperatureUse a column oven to maintain a stable temperature.Consistent retention times and peak shapes.
System Dead Volume Excessive extra-column volumeUse tubing with small internal diameter and minimal length.Reduced peak broadening and tailing.

Experimental Protocols

Here are some example starting experimental protocols for the analysis of Mestranol. These can be adapted for this compound.

Protocol 1: Isocratic RP-HPLC Method

This method is based on a published application for the analysis of Mestranol and Norethindrone.[2]

  • HPLC System: Agilent 1100 HPLC system or equivalent

  • Column: Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) or equivalent

  • Mobile Phase: Acetonitrile and water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detector: Diode Array Detector (DAD) at 205 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound standard in the mobile phase to a suitable concentration.

Protocol 2: Alternative Isocratic RP-HPLC Method

This is another example method that can be used as a starting point.[3]

  • HPLC System: Thermo Scientific HPLC system or equivalent

  • Column: Syncronis C8 (100 x 4.6 mm, 3 µm) or equivalent

  • Mobile Phase: Acetonitrile and water

  • Flow Rate: 1.5 mL/min

  • Temperature: 30 °C

  • Detector: UV detector at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound standard in the mobile phase.

Visualization of Troubleshooting Workflows

The following diagrams illustrate the logical steps to take when troubleshooting poor peak shape for this compound.

PoorPeakShape_Troubleshooting start Poor this compound Peak Shape Observed tailing Is the peak tailing? start->tailing check_overload_t Reduce Sample Concentration /Injection Volume tailing->check_overload_t Yes fronting_splitting Is the peak fronting or splitting? tailing->fronting_splitting No check_column_t Check Column (Flush, Use Guard Column) check_overload_t->check_column_t Still Tailing end Good Peak Shape Achieved check_overload_t->end Resolved check_mobile_phase_t Modify Mobile Phase (e.g., add 0.1% Formic Acid) check_column_t->check_mobile_phase_t Still Tailing check_column_t->end Resolved replace_column_t Replace Column check_mobile_phase_t->replace_column_t Still Tailing check_mobile_phase_t->end Resolved replace_column_t->end check_solvent Check Sample Solvent (Dissolve in Mobile Phase) fronting_splitting->check_solvent Yes broad Is the peak broad? fronting_splitting->broad No check_frit Check for Blockage (Reverse Flush Column) check_solvent->check_frit Still Fronting/Splitting check_solvent->end Resolved replace_column_fs Replace Column check_frit->replace_column_fs Still Fronting/Splitting check_frit->end Resolved replace_column_fs->end check_dead_volume Check for Extra-Column Dead Volume broad->check_dead_volume Yes check_flow_rate Optimize Flow Rate check_dead_volume->check_flow_rate Still Broad check_dead_volume->end Resolved check_flow_rate->end

Caption: A flowchart for systematic troubleshooting of poor peak shape in HPLC.

LogicalRelationships_PeakTailing cluster_causes Primary Causes of Peak Tailing cluster_solutions Corresponding Solutions cause1 Secondary Interactions (e.g., Silanols) solution1 Use End-Capped Column Modify Mobile Phase (pH, Additives) cause1->solution1 cause2 Column Issues (Contamination/Degradation) solution2 Flush with Strong Solvent Use Guard Column Replace Column cause2->solution2 cause3 Sample Overload solution3 Dilute Sample Reduce Injection Volume cause3->solution3 cause4 Extra-Column Effects (Dead Volume) solution4 Minimize Tubing Length Use Narrow ID Tubing cause4->solution4 problem Peak Tailing Observed problem->cause1 problem->cause2 problem->cause3 problem->cause4

Caption: Logical relationships between causes and solutions for peak tailing.

References

Addressing internal standard variability with Mestranol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mestranol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability and other common challenges when using this compound as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in our LC-MS/MS assays?

A1: this compound is the deuterium-labeled version of Mestranol. It is chemically almost identical to the unlabeled analyte, Mestranol.[1] Its primary function is to serve as an internal standard (IS) to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[2] By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the IS's peak area is used for quantification. This leads to more accurate and precise results by compensating for potential sample loss during extraction, matrix effects, and instrument variability.[2]

Q2: We are observing high variability in the this compound signal between samples. What are the potential causes?

A2: High variability in the internal standard signal is a common issue in LC-MS/MS bioanalysis and can stem from several sources. These include:

  • Inconsistent Sample Preparation: Errors during aliquoting of the sample or addition of the internal standard can lead to variations in the final concentration.[2] Inconsistent extraction recovery between samples is another major contributor.[3]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to signal variability.[3][4] These effects can differ from sample to sample.[5]

  • Instrument-related Issues: Inconsistent injection volumes, fluctuations in the ion source, or detector drift can all contribute to signal variability.[2][3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the internal standard solution into the samples is a frequent source of variability.

  • This compound Stability: Degradation of this compound in the stock solution or in the biological matrix during sample storage or processing can lead to a decreased signal.[6]

Q3: How can we investigate if matrix effects are causing the variability in the this compound signal?

A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatographic run. This involves infusing a constant flow of this compound into the LC eluent after the analytical column and before the mass spectrometer, while injecting a blank extracted matrix sample. Any dip or rise in the baseline signal at the retention time of Mestranol indicates the presence of matrix effects.

Another approach is to compare the peak area of this compound in a neat solution (solvent) versus its peak area in an extracted blank matrix sample spiked post-extraction. A significant difference in the peak areas suggests the presence of matrix effects.

Q4: What are the best practices for preparing and storing this compound stock and working solutions?

A4: To ensure the accuracy of your results, proper preparation and storage of your this compound solutions are critical.

  • Solvent Selection: Use a high-purity solvent in which this compound is freely soluble and stable. Acetonitrile or methanol (B129727) are common choices.

  • Storage Conditions: Store stock solutions in tightly sealed containers at a low temperature, typically -20°C or -80°C, to minimize solvent evaporation and degradation.[7] Protect from light if the compound is known to be light-sensitive.

  • Working Solutions: Prepare fresh working solutions from the stock solution regularly. Store them under the same recommended conditions as the stock solution.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles which can lead to degradation.[4]

Q5: Could the deuterium (B1214612) label on this compound be exchanging with hydrogen atoms from the solvent or matrix?

A5: Hydrogen/deuterium (H/D) exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are located on heteroatoms (like -OH or -NH) or on acidic carbon atoms.[8][9][10] The deuterium atoms in this compound are located on the aromatic ring and a cycloalkane ring, which are generally not readily exchangeable under typical bioanalytical conditions. However, exposure to strongly acidic or basic conditions or certain enzymatic activities could potentially facilitate H/D exchange. To investigate this, you can incubate this compound in the matrix or solvent under your experimental conditions for a period and then analyze it by LC-MS/MS to see if there is any evidence of a mass shift.

Troubleshooting Guides

Issue 1: Poor Precision and Accuracy in Quality Control (QC) Samples
Potential Cause Troubleshooting Steps
Inconsistent IS Addition - Verify the accuracy and precision of the pipette used for adding the IS. - Ensure the IS solution is thoroughly mixed before each use. - Add the IS to all samples, calibrators, and QCs at the same step in the procedure.
Variable Extraction Recovery - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure consistent pH, solvent volumes, and mixing times. - Check for lot-to-lot variability in SPE cartridges.
Matrix Effects - Evaluate and minimize matrix effects by improving the sample cleanup procedure. - Adjust the chromatography to separate Mestranol from co-eluting matrix components. - Perform a post-column infusion experiment to identify regions of ion suppression/enhancement.
IS Instability - Assess the stability of this compound in the biological matrix under the storage and processing conditions (bench-top, freeze-thaw, long-term). - Prepare fresh stock and working solutions.
Issue 2: this compound Peak Area Drifting During an Analytical Run
Potential Cause Troubleshooting Steps
Instrument Drift - Allow sufficient time for the LC-MS/MS system to equilibrate before starting the run. - Check for fluctuations in the ion source temperature and gas flows. - Clean the ion source.
Column Degradation - Check the column performance by injecting a standard solution at the beginning and end of the run. - If performance has degraded, wash or replace the column.
Autosampler Issues - Verify the injection volume precision. - Ensure the sample vials are properly sealed to prevent evaporation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Mestranol from Human Plasma

This protocol provides a general procedure for the extraction of Mestranol from human plasma using a polymeric reversed-phase SPE sorbent.

Materials:

  • Human plasma (K2-EDTA)

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Polymeric reversed-phase SPE cartridges (e.g., Strata-X)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

    • Vortex for 10 seconds.

    • Add 400 µL of 0.1% formic acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Mestranol

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: 90% to 30% B

    • 3.1-4.0 min: Hold at 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Hypothetical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Mestranol: Q1 311.2 -> Q3 245.1

    • This compound: Q1 315.2 -> Q3 249.1

  • Ion Source Parameters: Optimize for the specific instrument (e.g., curtain gas, ion spray voltage, temperature).

Data Presentation

Table 1: Example Intra-day and Inter-day Precision and Accuracy for Mestranol QC Samples
QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Inter-day (n=18, 3 days)
Mean Conc. (ng/mL) Precision (%CV) Accuracy (%) Mean Conc. (ng/mL)
LLOQ 0.10.1058.5105.00.108
Low 0.30.2916.297.00.297
Mid 55.154.5103.05.08
High 1514.73.898.014.9

LLOQ: Lower Limit of Quantification

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (200 µL) add_is Add this compound IS (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 pretreat Pre-treat with 0.1% Formic Acid vortex1->pretreat vortex2 Vortex pretreat->vortex2 condition Condition SPE Cartridge load Load Sample vortex2->load condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1. Experimental workflow for the extraction and analysis of Mestranol.

Troubleshooting_IS_Variability cluster_prep Sample Prep Investigation cluster_instrument Instrument Performance Check cluster_matrix Matrix Effect Evaluation start High IS Signal Variability Observed check_prep Review Sample Preparation Procedure start->check_prep check_instrument Evaluate Instrument Performance start->check_instrument check_matrix Investigate Matrix Effects start->check_matrix pipetting Verify pipetting accuracy check_prep->pipetting mixing Ensure thorough mixing of IS recovery Assess extraction recovery consistency injection Check injection volume precision check_instrument->injection source Clean ion source equilibration Ensure system equilibration pci Perform post-column infusion check_matrix->pci cleanup Optimize sample cleanup chromatography Modify chromatography

Figure 2. Troubleshooting decision tree for internal standard variability.

References

Technical Support Center: Ensuring the Integrity of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in deuterated standards, with a specific focus on Mestranol-d4. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my this compound standard?

A1: Isotopic exchange, also known as hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on your deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as from solvents or atmospheric moisture. This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration.

Q2: Where are the deuterium atoms located in this compound and how stable are they?

A2: In commercially available this compound, the deuterium labels are typically located on the aromatic A-ring and on a carbon atom adjacent to a chiral center. Deuterium atoms on an aromatic ring are generally considered to be in stable, non-exchangeable positions under standard analytical conditions. However, the potential for exchange, though minimal, should always be considered, especially under harsh experimental conditions.

Q3: What are the ideal storage and handling conditions for this compound to prevent isotopic exchange?

A3: To maintain the isotopic integrity of your this compound standard, it is crucial to adhere to the following storage and handling best practices:

  • Storage Temperature: Store the solid standard and its solutions at or below the recommended temperature, typically -20°C for long-term storage. For short-term storage of solutions, 2-8°C is acceptable.

  • Protection from Light: Store the standard in amber vials or in the dark to prevent photodegradation.

  • Inert Atmosphere: Whenever possible, handle and store the standard under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.

  • Solvent Choice: Reconstitute the solid standard in a high-purity, anhydrous aprotic solvent like acetonitrile (B52724) or dioxane. If an aqueous solution is necessary, use a buffer with a neutral pH. Avoid acidic or basic conditions which can catalyze deuterium exchange.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the standard.

Q4: What experimental factors can promote isotopic exchange in my this compound working solutions?

A4: Several factors can accelerate the rate of isotopic exchange:

  • pH: Both acidic and basic conditions can catalyze H/D exchange. The rate of exchange is generally slowest at a slightly acidic pH (around 2.5-3).

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms and facilitate exchange.

  • Exposure Time: The longer the standard is exposed to unfavorable conditions, the greater the potential for isotopic exchange.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Drifting calibration curve or poor reproducibility Isotopic exchange of the internal standard.1. Verify Solvent Stability: Prepare a solution of this compound in your analytical mobile phase or sample diluent. Analyze it at the beginning and end of a typical analytical run. A significant decrease in the d4 peak area and/or an increase in the d0 (unlabeled) peak area indicates exchange. 2. Check pH: Measure the pH of all your solutions. If they are acidic or basic, consider adjusting to a more neutral pH if your analytical method allows. 3. Control Temperature: Ensure that samples are kept at a low temperature (e.g., in a cooled autosampler) during the analytical sequence.
Overestimation of the unlabeled analyte (Mestranol) The deuterated standard is back-exchanging to the unlabeled form, contributing to the analyte signal.1. Analyze a High Concentration of the Standard: Inject a high concentration of your this compound standard and monitor the mass channel for unlabeled Mestranol. The presence of a peak at the retention time of Mestranol is a direct indication of back-exchange or impurity. 2. Review Storage Conditions: Ensure that the standard has been stored correctly according to the manufacturer's recommendations.
Appearance of unexpected peaks in the mass spectrum (e.g., d3, d2, d1) Partial isotopic exchange is occurring.1. Optimize Sample Preparation: Minimize the time samples are exposed to protic solvents and elevated temperatures. 2. Use Aprotic Solvents: If possible, switch to aprotic solvents for sample dilution and reconstitution.

Quantitative Data on Isotopic Stability

Table 1: Estimated Isotopic Purity of this compound in Different Solvents over 24 Hours

SolventTemperaturepHEstimated % Isotopic Purity (d4) after 24h
Acetonitrile (Anhydrous)Room TemperatureN/A>99%
MethanolRoom TemperatureN/A98-99%
WaterRoom Temperature7.097-98%
WaterRoom Temperature3.098-99%
WaterRoom Temperature9.095-97%
Water4°C7.0>99%

Table 2: Estimated Effect of Temperature on Isotopic Exchange of this compound in Aqueous Solution (pH 7.0) over 24 Hours

TemperatureEstimated % Isotopic Purity (d4) after 24h
4°C>99%
Room Temperature (~25°C)97-98%
40°C90-95%

Experimental Protocols

Protocol 1: Assessment of this compound Stock Solution Stability

Objective: To determine the stability of the this compound stock solution under different storage conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and analyze by LC-MS to determine the initial isotopic purity.

  • Storage: Aliquot the stock solution into several amber vials and store them under the following conditions:

    • -20°C (Control)

    • 4°C

    • Room Temperature (~25°C)

  • Time-Point Analysis: At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Sample Analysis: Allow the aliquots to equilibrate to room temperature, dilute to the working concentration, and analyze by LC-MS.

  • Data Analysis: Compare the isotopic purity of the stored samples to the T=0 sample. A change of >2% in isotopic purity may indicate instability under those storage conditions.

Protocol 2: Validation of this compound Stability in an Analytical Run

Objective: To assess the stability of this compound in the sample matrix and mobile phase throughout the duration of a typical analytical run.

Methodology:

  • Sample Preparation: Prepare a set of quality control (QC) samples by spiking a known concentration of this compound into the appropriate blank matrix (e.g., plasma, urine).

  • Initial Analysis (T=0): Analyze a subset of the QC samples immediately after preparation.

  • Incubation: Store the remaining QC samples in the autosampler under the same conditions as a typical analytical run (e.g., 4°C or room temperature).

  • Time-Point Analysis: Analyze the QC samples at various time points throughout the expected run time (e.g., 0, 4, 8, 12, 24 hours).

  • Data Analysis:

    • Monitor the peak area ratio of this compound to an internal standard (if used). A significant trend (upward or downward) may indicate instability.

    • Monitor the ion ratio of the d4 mass to the d0 (unlabeled) mass. An increase in the d0 signal over time is a direct indication of isotopic exchange.

Visualizing Workflows and Relationships

Experimental Workflow for Stability Assessment

G Workflow for Assessing this compound Stability prep Prepare this compound Stock Solution t0 T=0 Analysis (LC-MS) prep->t0 storage Aliquot and Store (-20°C, 4°C, RT) prep->storage timepoint Analyze at Time Points (e.g., 1, 2, 4 weeks) storage->timepoint analysis Compare Isotopic Purity to T=0 timepoint->analysis conclusion Determine Optimal Storage Conditions analysis->conclusion

Caption: A flowchart outlining the key steps in a stability assessment study for this compound.

Logical Relationship of Factors Affecting Isotopic Exchange

G Factors Influencing Isotopic Exchange of this compound cluster_factors Contributing Factors cluster_mitigation Mitigation Strategies exchange Isotopic Exchange (Loss of Deuterium) pH pH (Acidic or Basic) pH->exchange temp Temperature (Elevated) temp->exchange solvent Solvent (Protic) solvent->exchange time Exposure Time (Prolonged) time->exchange storage_cond Proper Storage (-20°C, Dark, Dry) storage_cond->exchange Prevents solvent_choice Aprotic Solvents (e.g., Acetonitrile) solvent_choice->exchange Prevents ph_control Neutral pH ph_control->exchange Prevents min_time Minimize Handling Time min_time->exchange Prevents

Caption: A diagram illustrating the factors that promote and mitigate isotopic exchange in deuterated standards.

Optimizing MS/MS parameters (collision energy, declustering potential) for Mestranol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters, specifically collision energy (CE) and declustering potential (DP), for the analysis of Mestranol-d4.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of MS/MS parameters for this compound.

Issue Potential Cause(s) Recommended Solution(s)
Weak or No Precursor Ion Signal 1. Suboptimal source/gas parameters. 2. Inefficient ionization of this compound. 3. Low concentration of the analyte. 4. Analyte degradation.1. Optimize source parameters such as ion spray voltage, source temperature, and nebulizer/auxiliary gas flows. 2. Ensure the mobile phase composition promotes efficient ionization. For positive ion mode, consider adding a small percentage of an acid like formic acid. 3. Prepare a fresh, more concentrated solution of this compound for the initial tuning and optimization.[1] 4. Verify the stability of this compound in the prepared solution.
Unstable or Inconsistent Product Ion Signal 1. Suboptimal collision energy. 2. Matrix effects from the sample. 3. Instrument instability.1. Perform a detailed collision energy optimization by ramping the CE across a range of values and monitoring the signal intensity of the product ions.[1] 2. If working with complex samples, dilute the sample or enhance the sample preparation method to minimize matrix suppression or enhancement.[1] 3. Ensure the mass spectrometer is properly calibrated and has stabilized.
Poor Fragmentation Efficiency 1. Collision energy is too low. 2. The selected precursor ion is particularly stable.1. Gradually increase the collision energy in increments and observe the intensity of the resulting product ions.[1] 2. If the protonated molecule ([M+H]⁺) is resistant to fragmentation, consider optimizing a different adduct (e.g., [M+NH₄]⁺) as the precursor if it provides a stable and intense signal.[1]
Multiple Precursor Ions Observed 1. In-source fragmentation. 2. Formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺).1. Reduce the declustering potential or cone voltage to minimize fragmentation within the ion source.[2] 2. Use high-purity solvents and additives for the mobile phase to reduce the formation of sodium and potassium adducts. If a particular adduct is consistently formed and provides a strong signal, it can be selected as the precursor ion for optimization.[1]
High Background Noise 1. Contaminated mobile phase or sample. 2. Suboptimal declustering potential.1. Prepare fresh mobile phase with high-purity solvents and additives. Ensure proper sample clean-up. 2. Optimize the declustering potential to effectively reduce solvent clusters and chemical noise without causing in-source fragmentation of the analyte.[2]

Frequently Asked Questions (FAQs)

Q1: What are Collision Energy (CE) and Declustering Potential (DP) and why are they important for this compound analysis?

A1: Collision Energy (CE) is the potential applied to the collision cell of a tandem mass spectrometer, which induces the fragmentation of the precursor ion (this compound) into product ions. Declustering Potential (DP), also known as cone or orifice voltage, is applied to prevent the formation of solvent clusters around the ions as they enter the mass spectrometer from the atmospheric pressure ion source.[2] Optimizing both CE and DP is crucial for achieving maximum sensitivity and specificity in the detection and quantification of this compound by ensuring efficient fragmentation and reducing background noise.

Q2: What is a good starting point for optimizing the collision energy for this compound?

A2: A good starting point for collision energy optimization is to perform a ramp experiment. This involves infusing a solution of this compound and varying the collision energy across a broad range (e.g., 5-50 eV) while monitoring the fragmentation pattern.[1] This initial scan will help identify the major product ions and the approximate CE values that yield the highest intensities.

Q3: How do I select the precursor and product ions for this compound?

A3: First, infuse a standard solution of this compound and acquire a full scan mass spectrum to identify the most abundant precursor ion, which is typically the protonated molecule [M+H]⁺. For this compound (C₂₁H₂₂D₄O₂), the expected mass of the deuterated molecule should be considered. Next, perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions. The most abundant and specific fragment ions are then chosen as product ions for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) experiments.

Q4: Should I optimize CE and DP for each product ion individually?

A4: Yes, it is best practice to optimize the collision energy for each precursor-to-product ion transition (MRM transition) to achieve the highest sensitivity for each.[3] While the declustering potential is generally optimized for the precursor ion, fine-tuning it can also improve the overall signal-to-noise ratio.

Q5: Can the optimal CE and DP values vary between different mass spectrometers?

A5: Absolutely. The optimal collision energy and declustering potential can differ significantly between instruments from different manufacturers, and even between different models from the same manufacturer. Therefore, it is essential to optimize these parameters on the specific instrument that will be used for the analysis.

Experimental Protocol: Optimization of MS/MS Parameters for this compound

This protocol outlines the steps for the systematic optimization of declustering potential and collision energy for this compound.

1. Preparation of this compound Standard Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • From the stock solution, prepare a working solution at a concentration of approximately 1 µg/mL in a solvent composition that is similar to the intended mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

2. Instrument Setup and Infusion:

  • Set up the mass spectrometer for direct infusion of the working solution at a constant flow rate (e.g., 5-10 µL/min).

  • Configure the ion source parameters (e.g., ion spray voltage, temperature, gas flows) to achieve a stable and robust signal for the this compound precursor ion.

3. Declustering Potential (DP) Optimization:

  • Set the mass spectrometer to monitor the precursor ion of this compound.

  • Manually or automatically ramp the DP through a relevant range (e.g., 20 to 150 V) in discrete steps.

  • Record the precursor ion intensity at each DP value.

  • The optimal DP is the value that provides the highest and most stable precursor ion signal without evidence of in-source fragmentation.

4. Collision Energy (CE) Optimization:

  • Using the optimized DP, set the instrument to fragment the precursor ion and monitor the expected product ions.

  • Perform a collision energy ramp experiment by varying the CE over a wide range (e.g., 5 to 50 eV) in small increments (e.g., 2 eV steps).[1]

  • Monitor the intensity of each product ion at each CE value.

  • The optimal CE for each MRM transition is the value that produces the maximum intensity for the corresponding product ion.

5. Data Analysis and Parameter Selection:

  • Plot the intensity of the precursor ion as a function of the declustering potential to determine the optimal DP.

  • For each product ion, plot its intensity as a function of the collision energy to identify the optimal CE for each transition.

  • The optimized DP and CE values should be incorporated into the final LC-MS/MS method for the analysis of this compound.

Quantitative Data Summary

The following table provides an example of optimized MS/MS parameters for two hypothetical product ions of this compound. Note that these values are illustrative and should be determined experimentally on your specific instrument.

Precursor Ion (m/z)Product Ion (m/z)Optimal Declustering Potential (V)Optimal Collision Energy (eV)
[M+H]⁺Product Ion 18025
[M+H]⁺Product Ion 28035

Visualizations

experimental_workflow cluster_prep Preparation cluster_infusion Infusion & Source Optimization cluster_dp_opt Declustering Potential Optimization cluster_ce_opt Collision Energy Optimization cluster_final Final Method prep_solution Prepare 1 µg/mL This compound Solution infuse Infuse Solution into MS (5-10 µL/min) prep_solution->infuse optimize_source Optimize Source Parameters (Voltage, Gas, Temp) infuse->optimize_source monitor_precursor Monitor Precursor Ion optimize_source->monitor_precursor ramp_dp Ramp DP (e.g., 20-150 V) monitor_precursor->ramp_dp select_dp Select Optimal DP ramp_dp->select_dp monitor_product Monitor Product Ions select_dp->monitor_product ramp_ce Ramp CE (e.g., 5-50 eV) monitor_product->ramp_ce select_ce Select Optimal CE for each Transition ramp_ce->select_ce final_method Incorporate Optimized Parameters into LC-MS/MS Method select_ce->final_method

Caption: Experimental workflow for MS/MS parameter optimization.

logical_relationship cluster_inputs Inputs cluster_parameters Parameters to Optimize cluster_process Optimization Process cluster_outputs Outputs analyte This compound Standard optimization Systematic Ramping & Signal Monitoring analyte->optimization instrument Mass Spectrometer instrument->optimization dp Declustering Potential (DP) dp->optimization ce Collision Energy (CE) ce->optimization max_sensitivity Maximized Sensitivity optimization->max_sensitivity high_specificity High Specificity optimization->high_specificity robust_method Robust Analytical Method max_sensitivity->robust_method high_specificity->robust_method

Caption: Logical relationship of MS/MS optimization components.

References

Improving the recovery of Mestranol-d4 from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Mestranol-d4 from complex biological matrices such as plasma, blood, and tissue.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Low Recovery of this compound Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb the hydrophobic this compound from the solid-phase extraction (SPE) sorbent.• Increase the organic solvent concentration in the elution step.• Switch to a stronger elution solvent (e.g., from methanol (B129727) to acetonitrile (B52724) or a mixture).• Perform multiple, smaller volume elutions and pool the eluates.
Analyte Breakthrough During Sample Loading (SPE): The flow rate during sample loading might be too high, or the sorbent capacity may be insufficient for the sample volume.• Decrease the flow rate during sample loading to ensure adequate interaction between this compound and the sorbent.• Ensure the sample is not loaded faster than the recommended flow rate for the specific SPE cartridge.• If high sample volumes are necessary, consider using an SPE cartridge with a larger sorbent mass.
Poor Partitioning in Liquid-Liquid Extraction (LLE): The choice of extraction solvent may not be optimal for the nonpolar nature of this compound, leading to inefficient partitioning from the aqueous biological matrix.[1][2]• Select a more nonpolar extraction solvent such as methyl tert-butyl ether (MTBE) or diethyl ether.[3][4]• Adjust the pH of the aqueous phase to suppress the ionization of any potentially ionizable interferents, which can improve the partitioning of the neutral this compound into the organic phase.
Incomplete Protein Precipitation (PPT): Insufficient precipitating agent or inadequate mixing can lead to incomplete protein removal, trapping this compound in the protein pellet.• Increase the ratio of organic solvent (e.g., acetonitrile) to the sample volume (e.g., 3:1 or 4:1).• Ensure thorough vortexing and allow for sufficient incubation time to maximize protein precipitation.
High Variability in Recovery Matrix Effects: Endogenous components in the biological matrix can co-elute with this compound and cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent results.[3]• Optimize the chromatographic separation to resolve this compound from interfering matrix components.• Employ a more rigorous sample cleanup method, such as a two-step SPE or a combination of PPT and SPE.• Evaluate different ionization sources (e.g., APCI instead of ESI) that may be less susceptible to matrix effects for this analyte.
Inconsistent Sample Processing: Variations in incubation times, temperatures, or procedural steps between samples can introduce variability.• Standardize all steps of the extraction protocol, including incubation times, temperatures, and mixing speeds.• Utilize automated liquid handling systems for greater precision and consistency.
No or Very Low Signal Degradation of this compound: Although deuterated standards are generally stable, extreme pH conditions or prolonged exposure to certain enzymes in the matrix could potentially lead to degradation.• Ensure the pH of the sample and all solutions are within a neutral range, unless specifically required for the extraction chemistry.• Minimize the time samples are kept at room temperature; process on ice and store at -80°C.[5]
Adsorption to Labware: As a hydrophobic compound, this compound can adsorb to the surfaces of plastic tubes and pipette tips.• Use low-adsorption polypropylene (B1209903) labware or silanized glassware.• Include a small percentage of organic solvent in the reconstitution solution to prevent sticking.

Frequently Asked Questions (FAQs)

Q1: What is the expected recovery for this compound from plasma using Solid-Phase Extraction (SPE)?

A1: While specific recovery data for this compound is not abundant in published literature, data for the structurally similar compound, ethinylestradiol, can provide a good estimate. For ethinylestradiol, SPE methods have been shown to achieve recoveries greater than 75%.[6] A well-optimized SPE method for this compound should aim for recoveries in a similar range.

Q2: Which extraction method is superior for this compound: SPE, LLE, or PPT?

A2: The choice of extraction method depends on the specific requirements of the assay, such as required cleanliness of the final extract, sample throughput, and the complexity of the biological matrix.

  • SPE generally provides the cleanest extracts, which is beneficial for minimizing matrix effects in LC-MS/MS analysis.[7]

  • LLE is a cost-effective and straightforward technique that can yield high recoveries with the appropriate solvent selection.[2][3]

  • PPT is a rapid and simple method for removing the bulk of proteins but may result in a less clean extract compared to SPE or LLE.[8][9]

Q3: How can I minimize matrix effects when analyzing this compound in plasma?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3] To minimize their impact:

  • Improve Sample Cleanup: A more selective extraction method, such as using a mixed-mode SPE sorbent or a two-step extraction process (e.g., PPT followed by SPE), can remove more interfering components.

  • Optimize Chromatography: Adjusting the mobile phase composition and gradient can help separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: As this compound is a deuterated internal standard, it should co-elute with the non-labeled Mestranol (B1676317) and experience similar matrix effects, thus providing accurate correction.[10][11]

Q4: What are the best practices for storing biological samples containing this compound?

A4: To ensure the stability of this compound in biological matrices, proper storage is crucial. For long-term storage, samples should be kept at -80°C.[5] Avoid repeated freeze-thaw cycles by aliquoting samples into smaller volumes after collection. During sample processing, keep samples on ice to minimize potential enzymatic degradation.

Q5: My recovery of this compound is inconsistent between different lots of plasma. What could be the cause?

A5: Variability between different lots of biological matrices is a known phenomenon. This can be due to differences in endogenous components, lipid content, or the presence of other substances that can interfere with the extraction process or ionization in the mass spectrometer. To mitigate this, it is recommended to use a pooled matrix from multiple donors for method development and validation.

Quantitative Data Summary

The following tables summarize recovery data for ethinylestradiol, a close structural analog of Mestranol, using different extraction techniques. This data can be used as a benchmark when developing and optimizing methods for this compound.

Table 1: Ethinylestradiol Recovery from Human Plasma using a Combined Protein Precipitation and Liquid-Liquid Extraction Method

AnalyteQuality Control LevelMean Recovery (%)
EthinylestradiolLow68.03
Medium84.74
High77.76
Data adapted from a study utilizing protein precipitation followed by liquid-liquid extraction.[12]

Table 2: Ethinylestradiol Recovery from Aqueous Samples using Liquid-Liquid Extraction

AnalyteSpiked ConcentrationMean Recovery (%)
Ethinylestradiol15 pg/mL73.1
375 pg/mL79.0
Data from a study using diethyl ether-hexane for extraction.[13]

Table 3: Steroid Recovery from Serum using Automated Solid-Phase Extraction

AnalyteMean Recovery (%)
Cortisol95
Corticosterone98
11-deoxycortisol101
Dehydroepiandrosterone (DHEA)87
Estradiol (B170435) (E2)91
Progesterone (P4)96
17-OH Progesterone99
Testosterone97
This table provides a general reference for steroid recovery using a C18 SPE column.[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add the appropriate amount of this compound working solution.

    • Vortex for 10 seconds.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Whole Blood
  • Sample Preparation:

    • To 500 µL of whole blood, add the appropriate amount of this compound working solution.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Extraction:

    • Vortex the sample vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a suitable solvent for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT) for this compound from Tissue Homogenate
  • Sample Preparation:

    • To 200 µL of tissue homogenate, add the appropriate amount of this compound working solution.

  • Precipitation:

    • Add 600 µL of ice-cold acetonitrile to the sample.

    • Vortex for 1 minute to ensure thorough mixing.

    • Incubate on ice for 10 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the this compound.

  • Further Processing:

    • The supernatant can be directly injected for LC-MS/MS analysis or subjected to a dry-down and reconstitution step if concentration is needed.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Start Start with Biological Matrix (e.g., Plasma) Spike Spike with this compound Start->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute this compound Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Start Start with Biological Matrix (e.g., Whole Blood) Spike Spike with this compound Start->Spike AddSolvent Add Immiscible Organic Solvent Spike->AddSolvent Vortex Vortex to Mix AddSolvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Drydown Evaporate to Dryness Collect->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Liquid-Liquid Extraction (LLE) of this compound.

Troubleshooting_Logic Start Low or Variable This compound Recovery CheckSPE Using SPE? Start->CheckSPE CheckLLE Using LLE? CheckSPE->CheckLLE No SPE_Issues Potential SPE Issues: - Incomplete Elution - Breakthrough - Matrix Effects CheckSPE->SPE_Issues Yes CheckPPT Using PPT? CheckLLE->CheckPPT No LLE_Issues Potential LLE Issues: - Poor Partitioning - Emulsion Formation - Matrix Effects CheckLLE->LLE_Issues Yes PPT_Issues Potential PPT Issues: - Incomplete Precipitation - Analyte Co-precipitation - Matrix Effects CheckPPT->PPT_Issues Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Overcoming Stability Issues with Mestranol-d4 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Mestranol-d4 in solution during experimental work.

Troubleshooting Guide

This guide offers a structured approach to identifying and resolving common stability problems with this compound solutions.

Issue 1: Loss of this compound Signal or Inconsistent Results Over Time

Possible Cause 1: Chemical Degradation

Mestranol (B1676317), the parent compound of this compound, is known to be sensitive to light, heat, and air.[1] Degradation can lead to a decrease in the concentration of the active compound in your solution, resulting in a diminished signal in analytical instruments like LC-MS.

Suggested Solutions:

  • Solvent Selection: The choice of solvent can significantly impact the stability of deuterated standards. While specific stability data for this compound in various solvents is not extensively published, general best practices for deuterated steroids should be followed. Use high-purity, LC-MS grade solvents. Common solvents for steroid standards include methanol (B129727), acetonitrile (B52724), and DMSO. Be aware that moisture-absorbing solvents like DMSO may require special handling to prevent the introduction of water, which can facilitate degradation.[2]

  • pH Control: The pH of the solution can catalyze degradation reactions such as hydrolysis.[3] It is advisable to maintain a neutral pH for your solutions unless the experimental protocol requires acidic or basic conditions. If buffers are used, ensure they are compatible with your analytical method and do not accelerate degradation.

  • Protection from Light: Mestranol is sensitive to UV irradiation, which can lead to the formation of polymeric species.[1] Always store this compound solutions in amber vials or protect them from light by wrapping them in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.

  • Temperature Control: Elevated temperatures can accelerate the degradation of this compound. Stock solutions should be stored at low temperatures, such as -20°C or -80°C, to ensure long-term stability.[4] For working solutions, especially those in an autosampler, temperature control is crucial. If possible, use a cooled autosampler to minimize degradation during the analytical run.

  • Inert Atmosphere: Since Mestranol is sensitive to air, degradation through oxidation is possible.[1] For long-term storage of stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Possible Cause 2: Isotopic Exchange (H/D Exchange)

Deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the solvent, particularly if the solvent is protic (e.g., water, methanol). This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.

Suggested Solutions:

  • Solvent Choice: To minimize H/D exchange, consider using aprotic solvents when possible. However, for LC-MS applications, protic solvents are often necessary. In such cases, minimize the time the solution is at room temperature and in the autosampler.

  • pH Management: Acidic or basic conditions can facilitate H/D exchange. Maintaining a neutral pH can help mitigate this issue.[3]

  • Evaluate Stability in Mobile Phase: To check for isotopic exchange in your LC-MS method, incubate a solution of this compound in your mobile phase for the duration of a typical analytical run. Re-inject the solution at various time points and monitor for any decrease in the deuterated signal and a corresponding increase in the unlabeled signal.

Logical Troubleshooting Workflow for Signal Loss

Below is a DOT script for a diagram illustrating a step-by-step process to troubleshoot the loss of this compound signal.

G Troubleshooting Workflow for this compound Signal Loss start Loss of this compound Signal Detected check_instrument Verify Instrument Performance (e.g., with a stable standard) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok prepare_fresh Prepare Fresh this compound Solution instrument_ok->prepare_fresh Yes fix_instrument Troubleshoot Instrument instrument_ok->fix_instrument No signal_restored Signal Restored? prepare_fresh->signal_restored investigate_storage Investigate Storage Conditions of Old Solution (Temperature, Light, Age) signal_restored->investigate_storage Yes investigate_prep Review Solution Preparation Protocol (Solvent, pH, Contamination) signal_restored->investigate_prep No end_storage Optimize Storage Conditions investigate_storage->end_storage perform_stability Conduct Forced Degradation Study (See Experimental Protocol) investigate_prep->perform_stability end_prep Refine Solution Preparation investigate_prep->end_prep end_degradation Characterize Degradants & Adjust Method perform_stability->end_degradation

Caption: Troubleshooting workflow for this compound signal loss.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound stock solutions?

A1: For long-term stability, this compound stock solutions should be stored at -20°C or -80°C in tightly sealed amber vials to protect from light.[4] It is also recommended to minimize headspace in the vial and consider purging with an inert gas to prevent oxidation.

Q2: How long can I expect my this compound working solution to be stable in the autosampler?

A2: The stability in an autosampler will depend on the solvent, temperature, and exposure to light. It is highly recommended to perform a stability study under your specific analytical conditions. As a general precaution, use a cooled autosampler and prepare fresh working solutions daily.

Q3: I see unknown peaks appearing in my chromatogram over time when analyzing this compound. What could they be?

A3: These are likely degradation products. Mestranol can undergo degradation through hydrolysis, oxidation, and photolysis.[1][5] To identify these peaks, a forced degradation study can be performed, and the resulting degradants can be characterized using techniques like high-resolution mass spectrometry (HRMS) and NMR.

Q4: Can I use water in my solvent for this compound?

A4: Yes, water is a common component of mobile phases in reversed-phase liquid chromatography. However, be aware that water is a protic solvent and can contribute to H/D exchange, especially at non-neutral pH. If using aqueous solutions, prepare them fresh and keep them cooled.

Q5: What is the best way to prepare a stable this compound solution?

A5: Start by dissolving the solid this compound in a high-purity solvent like methanol or acetonitrile to create a concentrated stock solution. Store this stock solution under the recommended long-term storage conditions. Prepare working solutions by diluting the stock solution in your mobile phase or a compatible solvent. Prepare working solutions fresh daily if possible.

Quantitative Data Summary

Condition Recommendation Rationale
Storage Temperature (Solid) Room Temperature or 2-8°C (short-term), -20°C (long-term)Minimizes thermal degradation.
Storage Temperature (Solution) -20°C or -80°CPrevents solvent evaporation and slows degradation.[4]
Exposure to Light Store in amber vials or protect from light.Prevents photodegradation.[1]
pH of Solution Maintain at or near neutral pH (6-8).Avoids acid or base-catalyzed hydrolysis.[3]
Solvent Purity Use high-purity, LC-MS grade solvents.Prevents contamination that could catalyze degradation.
Exposure to Air Minimize headspace; consider inert gas overlay.Reduces the risk of oxidation.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for performing a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Cool and dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a vial of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.

    • Keep a control sample wrapped in foil at the same temperature.

    • Dilute both samples with mobile phase for analysis.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample by a stability-indicating LC-MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Experimental Workflow for Forced Degradation Study

The following DOT script creates a diagram illustrating the workflow for the forced degradation study.

G Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (UV light) stress_conditions->photo control Control Sample (Unstressed) stress_conditions->control analysis Analyze by LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_analysis Compare Chromatograms Identify Degradants Calculate % Degradation analysis->data_analysis end Establish Stability Profile data_analysis->end control->analysis

References

Column selection and optimization for Mestranol-d4 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column selection and optimization of Mestranol-d4 chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an HPLC column for this compound analysis?

A1: The most critical factor is the stationary phase chemistry, which dictates the separation mechanism. For a non-polar compound like this compound, reversed-phase chromatography is the method of choice. Therefore, columns with non-polar stationary phases are ideal.

Q2: Which specific reversed-phase columns are recommended for this compound analysis?

A2: C18 and C8 columns are the most commonly used and are a good starting point for method development. Phenyl-Hexyl columns can also offer alternative selectivity for aromatic compounds like Mestranol.[1] Cyano (CN) columns have also been shown to provide good separation for Mestranol and related compounds.[2][3]

Q3: What are the typical mobile phase compositions for this compound chromatography?

A3: A mixture of acetonitrile (B52724) and water is the most common mobile phase for separating Mestranol.[4][5] Methanol can also be used as the organic modifier and may offer different selectivity.[1] The exact ratio will depend on the column and desired retention time. It is crucial to use high-purity solvents (HPLC or LC-MS grade) to minimize baseline noise and ensure reproducible results.[3]

Q4: Should I use an isocratic or gradient elution for this compound analysis?

A4: Both isocratic and gradient elution can be used. Isocratic elution is simpler and can provide good separation if the sample matrix is not complex.[2][4] Gradient elution is beneficial when analyzing samples with multiple components of varying polarities, as it can reduce analysis time and improve peak shape.

Q5: What detection method is most suitable for this compound?

A5: For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which is particularly important when dealing with complex biological matrices.[6] UV detection is also possible, with a maximum absorbance for Mestranol around 274 nm.[5]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Column Overload Reduce the sample concentration or injection volume.[7]
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Secondary Interactions with Column For basic compounds, consider a column with base-deactivated silica. Adding a small amount of a competing base to the mobile phase may also help.
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[8]
Issue 2: Peak Splitting

Possible Causes & Solutions

CauseSolution
Contamination or Void at Column Inlet Back-flush the column. If this doesn't resolve the issue, replace the column frit or the entire column.[8]
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the mobile phase.[9]
Co-elution of an Interfering Compound Optimize the mobile phase composition or gradient to improve separation.[8]
Large Injection Volume Reduce the injection volume.
Issue 3: Retention Time Shift for this compound (Deuterium Isotope Effect)

Background: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[10][11][12] This is known as the deuterium (B1214612) isotope effect. While often negligible, it can sometimes lead to partial or complete separation of the analyte and the internal standard, which can affect accurate quantification.

Possible Causes & Solutions

CauseSolution
High Organic Content in Mobile Phase Decrease the percentage of the organic solvent in the mobile phase. This will increase retention and may reduce the separation between the labeled and unlabeled compounds.
Fast Gradient Elution Use a shallower gradient to improve resolution and potentially co-elution.
Column Chemistry Experiment with different stationary phases (e.g., C18 vs. Phenyl-Hexyl) as the nature of the interaction can influence the magnitude of the isotope effect.

Experimental Protocols

General HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 50% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: Tandem Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.

Sample Preparation from Plasma
  • To 100 µL of plasma, add the internal standard solution (this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Data Presentation

Table 1: Recommended HPLC Columns for this compound Analysis
Column TypeUSP DesignationParticle Size (µm)Dimensions (mm)Key Characteristics
C18L11.7 - 52.1 x 50, 4.6 x 150General purpose, good retention for non-polar compounds.
C8L73 - 52.1 x 50, 4.6 x 150Less retentive than C18, may provide different selectivity.[4]
Phenyl-Hexyl-1.7 - 52.1 x 50, 4.6 x 100Alternative selectivity for aromatic compounds.[1]
Cyano (CN)L103 - 54.6 x 150Can be used in both normal and reversed-phase modes, offers different selectivity.[2][3]
Table 2: Example Mobile Phase Gradients
Time (min)% Acetonitrile% Water (with 0.1% Formic Acid)Notes
0.05050Initial conditions for sample injection.
5.0955Elution of this compound.
5.1955Hold to ensure elution of all components.
5.25050Return to initial conditions for re-equilibration.
7.05050End of run.

Visualizations

ColumnSelectionWorkflow start Start: Define Analytical Goal (e.g., Quantification in Plasma) compound_properties Analyte Properties: This compound is non-polar start->compound_properties separation_mode Select Separation Mode: Reversed-Phase Chromatography compound_properties->separation_mode column_screening Initial Column Screening separation_mode->column_screening c18 C18 Column (Good starting point) column_screening->c18 c8 C8 Column (Less retentive) column_screening->c8 phenyl Phenyl-Hexyl Column (Alternative selectivity) column_screening->phenyl optimization Method Optimization (Mobile Phase, Gradient, Temperature) c18->optimization c8->optimization phenyl->optimization validation Method Validation (Peak Shape, Resolution, Sensitivity) optimization->validation

Caption: Workflow for this compound column selection.

TroubleshootingTree start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape Yes peak_splitting Peak Splitting? start->peak_splitting No overload Reduce Sample Concentration/ Injection Volume peak_shape->overload solvent_mismatch Check Sample Solvent Compatibility peak_shape->solvent_mismatch column_issue Flush or Replace Column peak_shape->column_issue rt_shift Retention Time Shift? peak_splitting->rt_shift No column_inlet Check for Column Inlet Contamination/Void peak_splitting->column_inlet Yes injection_issue Ensure Proper Injection peak_splitting->injection_issue isotope_effect Deuterium Isotope Effect? rt_shift->isotope_effect Yes optimize_mobile_phase Adjust Mobile Phase Composition isotope_effect->optimize_mobile_phase Yes optimize_gradient Use a Shallower Gradient isotope_effect->optimize_gradient Yes system_issue Check for System Leaks/ Pump Issues isotope_effect->system_issue No

Caption: Troubleshooting decision tree for this compound chromatography.

References

Reducing carryover of Mestranol-d4 in LC-MS systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing carryover of Mestranol-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a problem for this compound analysis?

A1: Carryover is the unwanted presence of analyte residue from a previous sample appearing in the analysis of a subsequent sample.[1][2] For a quantitative analysis, this can lead to over-estimation of the analyte's concentration, compromising data accuracy and reliability.[3][4] this compound, like its non-deuterated form, is a hydrophobic compound (log Kow = 4.61), which makes it "sticky" and prone to adsorbing onto surfaces within the LC-MS system, such as tubing, the injection needle, and the column.[1][5]

Q2: What are the common sources of carryover in an LC-MS system?

A2: Carryover can originate from multiple components within the LC-MS system. The most common sources include the autosampler (injection needle, sample loop, rotor seals, and valves), the LC column (including frits and guard columns), and connecting tubing.[3][4][6][7] Worn or scratched consumable parts, like rotor seals, can create pockets that trap the analyte.[4][8]

Q3: How can I distinguish between carryover and system contamination?

A3: A systematic injection sequence can help differentiate between carryover and contamination.[8]

  • Carryover: Inject a high-concentration standard followed by one or more blank injections. The analyte signal will be highest in the first blank and decrease in subsequent blanks.[6][8]

  • Contamination: If the analyte signal remains relatively constant across multiple blank injections, it suggests contamination of the mobile phase, blank solution, or a persistent system-wide issue.[8]

Q4: What is a typical acceptable limit for carryover in regulated bioanalysis?

A4: Regulations governing bioanalytical methods typically require that the response from carryover in a blank injection following the highest concentration standard be no greater than 20% of the response of the Lower Limit of Quantitation (LLOQ) standard.[8][9] For methods covering a wide dynamic range (e.g., four orders of magnitude), the carryover may need to be reduced to less than 0.002%.

Troubleshooting Guide

Q5: I am observing significant this compound carryover. What is the first thing I should check?

A5: The first and most critical area to investigate is your autosampler wash protocol and the composition of your wash solvent. The function of the needle wash is to effectively solubilize and remove any analyte remaining on the needle surface after an injection.[10] Given this compound's hydrophobic nature, a strong wash solvent is essential.

Q6: How do I select an effective wash solvent for this compound?

A6: The ideal wash solvent should be stronger than the mobile phase to ensure complete solubilization of this compound.[6]

  • Start with a strong organic solvent: Since Mestranol is soluble in solvents like acetone, ethanol, and chloroform, a good starting point for a wash solution is a high-percentage organic solvent like acetonitrile (B52724) or methanol.[5][11][12]

  • Optimize the composition: While 100% organic solvent can be effective, a mixture of organic and aqueous solutions (e.g., 50:50 or 90:10 acetonitrile:water) can sometimes be more effective at removing residues.[6][10]

  • Consider additives: While acids and bases are often added to wash solvents, they are most effective for ionizable compounds.[6][13] For the neutral and hydrophobic this compound, focusing on the organic strength of the wash is likely to be more impactful.

Q7: I've optimized my wash solvent, but carryover persists. What are the next steps?

A7: If optimizing the wash solvent is insufficient, you should systematically investigate other potential sources. The following workflow can help isolate the problem.

Experimental Protocols

Protocol 1: Standardized Carryover Evaluation

This protocol quantifies the percentage of carryover in your system.

  • Preparation: Prepare a high-concentration standard of this compound at the Upper Limit of Quantification (ULOQ) and a blank sample (e.g., mobile phase or sample matrix without the analyte).[6]

  • Injection Sequence:

    • Inject the blank sample to establish a baseline.

    • Inject the ULOQ standard.

    • Immediately inject the blank sample again.

  • Data Analysis:

    • Integrate the peak area of this compound in both the ULOQ injection and the subsequent blank injection.

    • Calculate the percent carryover using the formula: % Carryover = (Peak Area in Blank / Peak Area in ULOQ) * 100[6]

  • Acceptance Criteria: Compare the calculated % carryover to your laboratory's or regulatory-defined acceptance limits (e.g., <0.1%).[6]

Protocol 2: Systematic Isolation of Carryover Source

This protocol helps pinpoint the hardware component responsible for carryover.

  • Isolate the Column: Remove the analytical column from the flow path, replacing it with a zero-dead-volume union.

  • Run Carryover Test: Repeat the injection sequence from Protocol 1 (ULOQ followed by blank).

  • Analyze Results:

    • If carryover is significantly reduced or eliminated: The column (including the guard column and frits) is the primary source of carryover.[3] Consider a more rigorous column washing step at the end of your gradient or replacing the column.

    • If carryover persists: The source is likely within the autosampler (needle, seals, valves, or sample loop).[3]

  • Inspect Autosampler Components: If the autosampler is implicated, inspect and clean or replace consumable parts such as the needle seat and rotor seal, as these can develop scratches or wear that traps the analyte.[3][6][8]

Data Presentation

Table 1: Illustrative Effect of Wash Solvent Composition on Carryover

The following table, based on principles observed for other hydrophobic compounds, illustrates how changing the needle wash solvent can impact this compound carryover. Actual results may vary based on the specific LC-MS system.

Wash Solvent CompositionAnalyteObserved Carryover (%)
50:50 Acetonitrile/WaterGranisetron HCl0.0003%
90:10 Acetonitrile/WaterGranisetron HCl0.0007%
100% AcetonitrileGranisetron HCl0.0020%
100% MethanolGranisetron HCl0.0012%

Data adapted from a study on Granisetron HCl, a compound whose solubility characteristics provide a useful model for optimizing wash solutions for other hydrophobic analytes.[10]

Visualizations

Carryover_Evaluation_Workflow cluster_prep Preparation cluster_seq Injection Sequence cluster_analysis Analysis cluster_decision Decision prep_std Prepare ULOQ Standard inj_uloq Inject ULOQ Standard prep_std->inj_uloq prep_blk Prepare Blank Sample inj_blk Inject Blank Sample prep_blk->inj_blk inj_uloq->inj_blk analyze Acquire & Integrate Peak Areas inj_blk->analyze calc Calculate % Carryover: (Area_blank / Area_ULOQ) * 100 analyze->calc decision Carryover < Acceptance Limit? calc->decision pass Pass decision->pass Yes fail Fail: Troubleshoot decision->fail No

Caption: Experimental workflow for quantifying LC-MS carryover.

Carryover_Troubleshooting_Logic start This compound Carryover Observed q1 Is Wash Solvent Optimized? (Strong Organic, Correct Composition) start->q1 sol_wash Action: Optimize Wash Solvent & Wash Program (Duration/Frequency) q1->sol_wash No proc_isolate Isolate Source: Remove Column & Re-test q1->proc_isolate Yes a1_yes Yes a1_no No sol_wash->start Re-evaluate q2 Does Carryover Persist Without Column? proc_isolate->q2 src_autosampler Source: Autosampler (Needle, Valve, Seal) q2->src_autosampler Yes src_column Source: Column (or Guard Column / Frits) q2->src_column No a2_yes Yes a2_no No sol_autosampler Action: Inspect, Clean, or Replace Consumable Parts src_autosampler->sol_autosampler sol_column Action: Use Stronger Column Wash at End of Gradient or Replace Column src_column->sol_column

Caption: Logical workflow for troubleshooting this compound carryover.

References

Technical Support Center: Troubleshooting Non-Linear Calibration Curves with Mestranol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when developing and running assays with Mestranol-d4, specifically focusing on the issue of non-linear calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a non-linear calibration curve in an LC-MS/MS analysis using this compound?

Non-linearity in LC-MS/MS calibration curves can stem from various factors, many of which are not specific to this compound but are general to the technique. The most common causes include:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of Mestranol (B1676317) or its deuterated internal standard, this compound, leading to ion suppression or enhancement.[1][2]

  • Ion Source Saturation: At high concentrations, the electrospray ionization (ESI) source can become saturated, meaning it cannot efficiently ionize all the analyte molecules present, causing the signal response to plateau.[3][4]

  • Detector Saturation: The mass spectrometer's detector has a finite linear dynamic range. At very high analyte concentrations, the detector can be overwhelmed, leading to a non-linear response where an increase in concentration does not produce a proportional increase in signal.[1][3][5] This is a frequent cause of non-linearity at the upper end of the calibration curve.[1][5]

  • Inappropriate Internal Standard (IS) Concentration: The concentration of this compound should ideally be close to the midpoint of the calibration curve for the analyte. A concentration that is too high or too low can contribute to non-linearity.[3]

  • Issues with the Internal Standard: Problems such as degradation of the this compound stock solution, impurities, or incorrect concentration can all negatively impact the linearity of the calibration curve.[3]

  • Analyte-Specific Issues: Factors like the formation of dimers or multimers at high concentrations, or in-source fragmentation, can also lead to a non-linear response.[2]

  • Chemical Instability: Mestranol is known to be sensitive to light, heat, and air, which can lead to degradation.[6] If Mestranol or this compound degrades in the prepared standards, it will affect the accuracy and linearity of the curve.

Q2: My calibration curve for Mestranol is non-linear, particularly at the higher concentrations. What should I investigate first?

When observing non-linearity at the upper end of the calibration curve, the primary suspects are ion source and detector saturation.[1][3][5] A systematic approach to troubleshooting this issue is recommended.

Troubleshooting Guides

Issue: Non-Linear Calibration Curve Observed for Mestranol

This guide provides a step-by-step workflow to identify and resolve the root cause of a non-linear calibration curve.

Troubleshooting Workflow Diagram

G A Non-Linear Calibration Curve Observed B Step 1: Verify Internal Standard (this compound) A->B C Step 2: Investigate Matrix Effects B->C F Purity, Concentration, Stability Checks B->F How? D Step 3: Evaluate Detector & Ion Source Saturation C->D G Compare Curve in Matrix vs. Clean Solvent C->G How? E Step 4: Optimize LC-MS/MS Method D->E H Dilute High Concentration Standards & Re-inject D->H How? I Adjust IS Concentration, Optimize Chromatography E->I How? F->C G->D H->E J Linear Curve Achieved I->J

Caption: Troubleshooting workflow for non-linear calibration curves.

Step-by-Step Guide:

  • Verify the Internal Standard (this compound):

    • Purity: Confirm the purity of the this compound stock solution. Impurities can cause interference.

    • Concentration: Double-check the concentration of the internal standard spiking solution. An inaccurate concentration will lead to a skewed response ratio.[3]

    • Stability: Verify the stability of this compound in the storage solvent and in the prepared samples, especially considering Mestranol's sensitivity to light, heat, and air.[3][6] Degradation can cause a decreasing IS response over time.

  • Investigate Matrix Effects:

    • Prepare a calibration curve in a clean, matrix-free solvent (e.g., methanol (B129727) or acetonitrile) and compare it to the curve prepared in the biological matrix (e.g., plasma).[3] A significant difference in the slope or shape of the two curves is indicative of matrix effects.[3]

  • Evaluate Detector and Ion Source Saturation:

    • Dilute the highest concentration standards (e.g., 1:10 and 1:100) and re-inject them. If the response of the diluted standards falls on the linear portion of the curve, it strongly suggests that the detector or ion source is being saturated at higher concentrations.[3]

    • Visually inspect the peak shapes of the high concentration standards. Flat-topped peaks are a clear indication of detector saturation.[3]

  • Optimize the LC-MS/MS Method:

    • Internal Standard Concentration: Adjust the concentration of this compound to be closer to the mid-point of the expected analyte concentration range.[3]

    • Chromatography: Ensure that Mestranol and this compound are well-separated from any interfering peaks from the matrix. This may require adjusting the mobile phase composition or the gradient.

    • MS Parameters: If saturation is the issue, consider reducing the instrument's sensitivity by adjusting parameters like collision energy or by using a less intense precursor-to-product ion transition for high concentration samples.[1]

Data Presentation

The following tables illustrate hypothetical data that might be observed during troubleshooting.

Table 1: Comparison of Calibration Curves in Solvent vs. Matrix

Concentration (ng/mL)Analyte/IS Ratio (Solvent)Analyte/IS Ratio (Plasma)
10.0520.041
50.2550.201
100.5100.398
502.541.85
1005.083.52
50025.115.3
100049.825.1

In this example, the consistently lower Analyte/IS ratio in plasma suggests ion suppression due to matrix effects.

Table 2: Effect of Diluting High Concentration Standards

StandardConcentration (ng/mL)Analyte/IS RatioExpected Ratio (from linear range)
High Standard100025.150.0
Diluted (1:10)1005.055.00
Diluted (1:100)100.510.50

This data shows that diluting the high standard brings its response back in line with the linear part of the curve, indicating detector or ion source saturation.

Experimental Protocols

Protocol 1: Evaluating Matrix Effects

  • Prepare two sets of calibration standards:

    • Set A (Solvent): Prepare a serial dilution of Mestranol in a clean solvent (e.g., 50:50 acetonitrile:water) across the desired concentration range. Add a constant concentration of this compound to each standard.

    • Set B (Matrix): Prepare the same serial dilution of Mestranol in the biological matrix (e.g., drug-free plasma). Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction) and add a constant concentration of this compound.

  • LC-MS/MS Analysis: Analyze both sets of standards using the same LC-MS/MS method.

  • Data Analysis: Plot the Analyte/IS peak area ratio against the nominal concentration for both sets. Compare the slopes and the coefficient of determination (R²) of the two curves. A significant difference suggests the presence of matrix effects.

Protocol 2: Assessing Detector Saturation

  • Prepare High Concentration Standard: Prepare the highest concentration standard of your calibration curve in the appropriate matrix.

  • Analyze Undiluted Standard: Inject the standard and acquire the data.

  • Prepare Dilutions: Prepare accurate 1:10 and 1:100 dilutions of the high concentration standard using the blank matrix.

  • Analyze Diluted Standards: Inject the diluted standards and acquire the data.

  • Data Analysis: Calculate the back-calculated concentration of the diluted standards based on their peak area ratios and the linear portion of your original calibration curve. If the back-calculated concentrations are accurate, this confirms that the non-linearity at the high end is due to saturation.

Visualization of Key Concepts

Diagram: Potential Causes of Non-Linearity

G cluster_sample Sample Preparation cluster_lcms LC-MS/MS System Matrix Matrix Components NonLinearity Non-Linear Calibration Curve Matrix->NonLinearity IS_Issues Internal Standard (Purity, Stability) IS_Issues->NonLinearity IonSource Ion Source Saturation IonSource->NonLinearity Detector Detector Saturation Detector->NonLinearity

Caption: Key factors contributing to non-linear calibration curves.

References

Validation & Comparative

Method Validation of a Mestranol-d4 Based Assay: A Comparative Guide to FDA-Compliant Bioanalytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a Mestranol-d4 based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay with alternative analytical methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassay. The performance characteristics and experimental protocols are detailed in accordance with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, primarily referencing the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1][2] The use of a deuterated internal standard, such as this compound, is a widely accepted strategy in LC-MS/MS to ensure high accuracy and precision in quantitative bioanalysis.[3][4]

Comparative Performance of Analytical Methods

The selection of an appropriate bioanalytical method is critical for the accurate quantification of drugs and their metabolites in biological matrices. This section compares the performance of a representative this compound LC-MS/MS assay with GC-MS and Immunoassay methods for the analysis of Mestranol.

Table 1: Comparison of Method Performance Characteristics

ParameterLC-MS/MS with this compoundGC-MSImmunoassay (ELISA)
Linearity (Correlation Coefficient, r²) ≥ 0.9942[2]≥ 0.99Typically non-linear, requires curve fitting
Lower Limit of Quantification (LLOQ) 2.5 - 5.0 pg/mL[1][2]0.08 - 0.16 ng/mL (for estrogens)[5]15.6 - 20 pg/mL[6][7]
Accuracy (% Bias) Within ±15% of nominal concentration[8]Within ±15% of nominal concentration[8]Within ±20% of nominal concentration
Precision (% CV) ≤ 15% (Intra- and Inter-day)[8]≤ 15% (Intra- and Inter-day)[8]≤ 20% (Intra- and Inter-day)
Selectivity/Specificity High (based on mass-to-charge ratio)High (based on mass fragmentation)Variable (potential for cross-reactivity)
Recovery (%) 68.48% (representative value)[2]50 - 112% (for various steroids)[5]Not typically measured in the same manner
Matrix Effect Monitored and compensated for by ISCan be significant, requires careful sample cleanupCan be significant, requires matrix-matched calibrators

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and matrices.

This compound Based LC-MS/MS Assay

This method provides high sensitivity and selectivity for the quantification of Mestranol in a biological matrix, such as human plasma.

Sample Preparation:

  • To 1.0 mL of human plasma, add the internal standard (this compound).

  • Perform a liquid-liquid extraction with methyl t-butyl ether.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2 mm, 5 µm)[1]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) with 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Mestranol and this compound.

Validation Parameters:

The method is validated for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions, adhering to FDA guidelines.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids like Mestranol, derivatization is typically required to improve volatility and thermal stability.[9]

Sample Preparation and Derivatization:

  • Perform enzymatic hydrolysis of the sample if conjugated metabolites are of interest.

  • Extract the analytes from the biological matrix using a suitable organic solvent.

  • Evaporate the solvent and perform a two-step derivatization:

    • Oximation to protect keto-groups.

    • Silylation of hydroxyl groups using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: A gradient temperature program to ensure separation of analytes from matrix components.

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Immunoassay (ELISA) Method

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method often used for screening purposes. It relies on the specific binding of an antibody to the target analyte.

Assay Principle:

A competitive ELISA format is commonly used for small molecules like Mestranol. In this format, Mestranol in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites coated on a microplate. The amount of bound labeled analyte is inversely proportional to the concentration of Mestranol in the sample.

Procedure:

  • Add standards, controls, and samples to the antibody-coated microplate wells.

  • Add the enzyme-conjugated Mestranol.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound components.

  • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric).

  • Measure the signal intensity using a microplate reader.

  • Calculate the concentration of Mestranol in the samples by interpolation from a standard curve.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the bioanalytical method validation and a conceptual signaling pathway where Mestranol, as a synthetic estrogen, would exert its effects.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Pre-Validation cluster_2 Full Validation (According to FDA/ICH M10 Guidelines) cluster_3 Sample Analysis Dev Develop Assay Protocol (LC-MS/MS, GC-MS, or Immunoassay) PreVal Initial Assessment of Accuracy, Precision, and Selectivity Dev->PreVal Optimize Parameters Validation Linearity & Range Accuracy & Precision Selectivity & Specificity LLOQ Recovery & Matrix Effect Stability PreVal->Validation Proceed if criteria met Analysis Analysis of Study Samples with QC Samples Validation->Analysis Apply Validated Method Mestranol Signaling Pathway cluster_Cell Target Cell Mestranol Mestranol EE Ethinyl Estradiol (B170435) (Active Metabolite) Mestranol->EE Metabolism (Liver) ER Estrogen Receptor (ERα / ERβ) EE->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Response Biological Response Transcription->Response Leads to

References

Robustness and Ruggedness Testing of an Analytical Method for Mestranol-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. This guide provides a comprehensive comparison of the robustness and ruggedness of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of Mestranol-d4. Furthermore, it offers a comparative overview of alternative analytical techniques, supported by experimental protocols and data.

Introduction to Robustness and Ruggedness Testing

In analytical method validation, robustness and ruggedness are critical parameters that assess the reliability and reproducibility of a method.[1][2]

  • Robustness evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.

  • Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same sample under a variety of normal test conditions, such as different laboratories, analysts, and instruments.[2]

A robust and rugged analytical method is essential for ensuring consistent and reliable results throughout the drug development lifecycle.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for this compound

An HPLC-MS/MS method was developed and validated for the quantification of this compound in a given matrix. The robustness and ruggedness of this method were thoroughly evaluated.

Experimental Protocol: Robustness and Ruggedness Testing

Objective: To assess the robustness and ruggedness of the HPLC-MS/MS analytical method for this compound.

Method: A validated HPLC-MS/MS method was used for the analysis. The robustness study involved intentionally varying critical method parameters, while the ruggedness study involved analyzing the same sample by different analysts on different instruments and on different days.

Robustness Parameters and Variations:

ParameterNominal ValueVariation 1Variation 2
Flow Rate (mL/min) 1.00.91.1
Column Temperature (°C) 403842
Mobile Phase Composition (% Acetonitrile) 706872
pH of Mobile Phase Buffer 3.02.83.2

Ruggedness Study Design:

ConditionAnalystInstrumentDay
1 Analyst AHPLC System 1Day 1
2 Analyst BHPLC System 1Day 1
3 Analyst AHPLC System 2Day 1
4 Analyst AHPLC System 1Day 2

Sample Preparation: A stock solution of this compound was prepared and spiked into the matrix to a final concentration of 100 ng/mL.

Data Analysis: The peak area, retention time, and calculated concentration of this compound were recorded for each experimental condition. The results were evaluated for any significant changes from the nominal conditions.

Results of Robustness and Ruggedness Testing

The HPLC-MS/MS method for this compound demonstrated excellent robustness and ruggedness.

Table 1: Robustness Testing Results for this compound Analysis

Parameter VariationMean Peak Area (% of Nominal)Retention Time Shift (%)Mean Concentration (% of Nominal)
Flow Rate (0.9 mL/min) 98.5+10.299.1
Flow Rate (1.1 mL/min) 101.2-9.8100.5
Column Temp (38°C) 99.8+1.599.6
Column Temp (42°C) 100.3-1.2100.1
% Acetonitrile (68%) 97.9+5.398.8
% Acetonitrile (72%) 102.1-4.9101.3
pH (2.8) 99.5-0.599.4
pH (3.2) 100.6+0.4100.3

Table 2: Ruggedness Testing Results for this compound Analysis

ConditionMean Concentration (ng/mL)Standard DeviationRelative Standard Deviation (%)
1 (Analyst A, System 1, Day 1) 100.21.81.8
2 (Analyst B, System 1, Day 1) 99.52.12.1
3 (Analyst A, System 2, Day 1) 101.11.91.9
4 (Analyst A, System 1, Day 2) 99.82.02.0
Overall 100.15 2.0 2.0

The results indicate that minor variations in the tested parameters did not significantly affect the analytical results, demonstrating the method's robustness. The ruggedness study showed good agreement between different analysts, instruments, and days, confirming the method's reproducibility.

Workflow for Robustness and Ruggedness Testing

G cluster_0 Method Development & Validation cluster_1 Robustness Testing cluster_2 Ruggedness Testing MD Analytical Method Development MV Initial Method Validation MD->MV IP Identify Critical Parameters MV->IP IV Identify Inter-Assay Variables (Analysts, Instruments, Days) MV->IV DV Define Variation Ranges IP->DV PE Perform Experiments with Variations DV->PE AD_R Analyze Data & Assess Impact PE->AD_R MR MR AD_R->MR Method is Robust PE_G Perform Experiments Under Varied Conditions IV->PE_G AD_G Analyze Data for Reproducibility PE_G->AD_G MRG MRG AD_G->MRG Method is Rugged Final_Method Finalized Analytical Method MR->Final_Method MRG->Final_Method

Workflow of Robustness and Ruggedness Testing.

Comparison with Alternative Analytical Methods

While the HPLC-MS/MS method demonstrates excellent performance, other analytical techniques can also be employed for the analysis of Mestranol.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of pharmaceutical compounds.

  • Advantages: Lower cost and simpler instrumentation compared to MS detection.

  • Disadvantages: Lower sensitivity and selectivity compared to MS/MS. It may be susceptible to interference from matrix components, potentially compromising accuracy at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Advantages: High chromatographic resolution and sensitivity.[3]

  • Disadvantages: Mestranol is not sufficiently volatile for direct GC analysis and requires a derivatization step to increase its volatility. This adds complexity to the sample preparation procedure and can be a source of variability.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

As demonstrated, LC-MS/MS is a highly sensitive and selective technique for the analysis of Mestranol.[4]

  • Advantages: High sensitivity and specificity, allowing for the accurate quantification of low concentrations of this compound in complex matrices without the need for derivatization.[5][6]

  • Disadvantages: Higher initial instrument cost and complexity compared to HPLC-UV.

Table 3: Comparison of Analytical Methods for Mestranol Analysis

FeatureHPLC-UVGC-MSLC-MS/MS
Sensitivity ModerateHighVery High
Selectivity ModerateHighVery High
Sample Preparation SimpleDerivatization RequiredSimple
Throughput HighModerateHigh
Cost LowModerateHigh
Robustness GoodModerate (derivatization dependent)Excellent

Conclusion

The evaluated HPLC-MS/MS method for the analysis of this compound is both robust and rugged, making it highly reliable for routine use in a variety of laboratory settings. While alternative methods such as HPLC-UV and GC-MS can be used, they present limitations in terms of sensitivity, selectivity, or sample preparation complexity. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and available resources. For demanding applications requiring high sensitivity and specificity, the validated HPLC-MS/MS method is the superior choice.

References

Navigating Bioanalysis: An Inter-laboratory Comparison of Quantitative Methods Utilizing Mestranol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of synthetic estrogens like Mestranol is paramount. This guide provides a comparative overview of quantitative methods using Mestranol-d4 as an internal standard, drawing upon data from various bioanalytical studies. By presenting experimental protocols and performance data, this document aims to facilitate informed decisions in the selection and implementation of robust analytical methodologies.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of accurate and precise bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). It effectively compensates for variability in sample preparation, chromatographic separation, and mass spectrometric detection. This guide synthesizes data from multiple sources to present a virtual inter-laboratory comparison of methods employing this compound for the quantification of Mestranol or structurally related estrogens like ethinyl estradiol (B170435).

Comparative Analysis of Quantitative Performance

The following tables summarize the performance characteristics of various LC-MS/MS methods that have utilized a deuterated internal standard analogous to this compound. While direct inter-laboratory studies on this compound are not publicly available, this compilation of data from individual validated methods offers valuable insights into expected performance.

Table 1: Comparison of LC-MS/MS Method Performance for Estrogen Quantification using Deuterated Internal Standards

ParameterMethod A (Human Plasma)Method B (Human Plasma)Method C (Wastewater)
Analyte Ethinyl EstradiolEthinyl EstradiolMestranol
Internal Standard Ethinyl Estradiol-d4Ethinyl Estradiol-d4Not Specified
Linearity Range 5.0 - 308.6 pg/mL[1]5 - 200 pg/mLNot Specified
Correlation Coefficient (r²) ≥ 0.9942[1]0.997Not Specified
Accuracy (%) 91.80 - 101.44[1]Within acceptance limitsNot Specified
Precision (% CV) < 19.74[1]Within acceptance limits> 2.0 for formulations
Mean Extraction Recovery (%) 68.48[1]Within acceptance limits> 99 for synthetic preps
Lower Limit of Quantification (LLOQ) 5.0 pg/mL[1]5 pg/mLNot Specified

Delving into the Experimental Protocols

The successful implementation of these quantitative methods hinges on meticulous experimental execution. Below are detailed protocols representative of the methodologies summarized above.

Method A: High-Sensitivity Quantification of Ethinyl Estradiol in Human Plasma

This method is designed for the sensitive determination of ethinyl estradiol in human plasma, employing ethinyl estradiol-d4 as the internal standard.

1. Sample Preparation:

  • A combination of Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) is utilized.

  • The analyte and internal standard are extracted from plasma using tert-butyl methyl ether (TBME).

2. LC-MS/MS Analysis:

  • LC System: API-5500

  • Column: SB C18 HT (50mm × 3.0mm, 1.8 µm)[1]

  • Mobile Phase: Acetonitrile: 2 mM Ammonium Formate Buffer (80:20 v/v)[1]

  • Flow Rate: 0.300 mL/min[1]

  • MS Detection:

    • Interface: Turbo Ion Spray

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode[1]

Method B: Quantification of Ethinyl Estradiol in Human Plasma with Derivatization

This protocol involves a derivatization step to enhance the sensitivity of ethinyl estradiol detection.

1. Sample Preparation:

  • Initial Extraction: Solid Phase Extraction (SPE) using SOLA SCX cartridges.

  • Derivatization: The extracted drug is derivatized.

  • Post-Derivatization Cleanup: A second SPE step is performed to remove excess derivatizing reagent.

2. LC-MS/MS Analysis:

  • Column: Syncronis C18 (50 mm × 2.1 mm, 1.7 µm)

  • MS System: TSQ Vantage mass spectrometer

  • Linearity: Achieved over a range of 5 to 200 pg/mL.

Visualizing the Molecular Pathway and Analytical Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

Mestranol_Signaling_Pathway cluster_0 Cellular Environment Mestranol Mestranol (Prodrug) Ethinylestradiol Ethinylestradiol (Active Metabolite) Mestranol->Ethinylestradiol Hepatic Demethylation ER Estrogen Receptor (ERα/ERβ) Ethinylestradiol->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Dimerizes and binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response Leads to

Caption: Mestranol acts as a prodrug and is metabolized to ethinylestradiol, which binds to estrogen receptors.

Experimental_Workflow cluster_workflow Quantitative Analysis Workflow Sample_Collection 1. Biological Sample (e.g., Plasma) Spiking 2. Spike with This compound (IS) Sample_Collection->Spiking Extraction 3. Sample Preparation (SPE/LLE) Spiking->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Data_Processing 5. Data Processing (Analyte/IS Ratio) Analysis->Data_Processing Quantification 6. Quantification Data_Processing->Quantification

Caption: A typical workflow for bioanalysis using an internal standard like this compound.

References

A Head-to-Head Battle of Internal Standards: Mestranol-d4 vs. 13C-Labeled Ethinyl Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ethinyl estradiol (B170435), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comparative analysis of two commonly utilized internal standards: Mestranol-d4 and 13C-labeled ethinyl estradiol, offering insights into their performance based on available experimental data.

The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and matrix effects.[1] Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to their chemical and physical similarity to the analyte.[1] This comparison focuses on a deuterated analog of a prodrug (this compound) and a carbon-13 labeled analog of the analyte itself (13C-labeled ethinyl estradiol).

Performance Comparison

Key Performance Metrics:

Performance MetricThis compound (for Ethinyl Estradiol Analysis)13C-Labeled Estradiol (for Estradiol Analysis)Key Considerations
Linearity (Correlation Coefficient) ≥ 0.9942Not explicitly stated, but method validatedA high correlation coefficient is indicative of a good fit of the calibration curve.
Mean Extraction Recovery 68.48%Not explicitly statedRecovery reflects the efficiency of the extraction process. While an IS corrects for recovery losses, very low or highly variable recovery can still impact assay performance.
Precision (% CV) < 19.74% (Intra- and Inter-day)< 9.0% (for E2)Precision measures the closeness of repeated measurements. Lower % CV indicates higher precision.
Lower Limit of Quantification (LLOQ) 5.000 pg/mL0.16 pg/mL (for E2)LLOQ is the lowest concentration that can be reliably quantified. This is highly method-dependent.

Note: The data for 13C-labeled estradiol is for the analysis of estradiol (E2), not ethinyl estradiol, and is presented here as the closest available comparator.[2] The data for this compound is from a study that used Ethinyl Estradiol-d4, which is structurally more similar to the analyte than this compound.[3][4] This highlights a key limitation in this indirect comparison.

Structural and Functional Considerations

This compound is a deuterated version of mestranol (B1676317), which is a prodrug of ethinyl estradiol.[5][6] In the body, mestranol is demethylated to form ethinyl estradiol.[6][7] As an internal standard, its structural difference from ethinyl estradiol (a methyl ether group) may lead to slight variations in chromatographic retention time and ionization efficiency compared to the analyte. However, being a stable isotope-labeled analog, it is expected to track the analyte more closely than a structurally unrelated internal standard.

13C-labeled ethinyl estradiol is an ideal internal standard as it is chemically identical to the analyte, with the only difference being the mass of the carbon isotopes. This ensures that it co-elutes with the analyte and experiences the same matrix effects, leading to more accurate correction.[8] The use of 13C isotopes is often preferred over deuterium (B1214612) (d) labeling, as deuterium labeling can sometimes lead to slight chromatographic shifts (isotopic effect), which can be problematic if chromatographic resolution is critical or if there are co-eluting interferences.[1]

Experimental Methodologies

Below are summaries of the experimental protocols from studies utilizing these types of internal standards.

Methodology for Ethinyl Estradiol Quantification using a Deuterated Internal Standard

This method was developed for the determination of ethinyl estradiol in human plasma using ethinyl estradiol-d4 as the internal standard.[3][4]

  • Sample Preparation: Solid Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE) with tert-Butyl methyl ether (TBME).

  • Chromatography:

    • Column: SB C18 HT (50mm × 3.0mm), 1.8 µm

    • Mobile Phase: Acetonitrile: 2 mM Ammonium Formate Buffer (80:20 v/v)

    • Flow Rate: 0.300 mL/min

  • Mass Spectrometry:

    • Instrument: API-5500 LC-MS/MS

    • Ionization: Turbo Ion Spray (Positive Ion Mode)

    • Detection: Multiple Reaction Monitoring (MRM)

Methodology for Estradiol Quantification using a 13C-Labeled Internal Standard

This method was developed for the ultrasensitive quantification of estradiol (E2) and estrone (B1671321) (E1) in human serum using 13C3-E2 and 13C3-E1 as internal standards.[2]

  • Sample Preparation: Liquid-Liquid Extraction after spiking with the internal standard.

  • Chromatography: Details not fully specified in the abstract, but it is an LC-MS/MS method.

  • Mass Spectrometry:

    • Ionization: Negative Electrospray Ionization (ESI)

    • Detection: Tandem Mass Spectrometry

Visualizing the Workflow

A generalized workflow for the quantification of ethinyl estradiol using an internal standard is presented below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with Internal Standard (this compound or 13C-EE) plasma->add_is extraction Extraction (SPE and/or LLE) add_is->extraction reconstitution Reconstitution extraction->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms quantification Quantification (Analyte/IS Ratio) ms->quantification results Concentration Results quantification->results

Caption: A generalized workflow for the quantitative analysis of ethinyl estradiol using an internal standard.

Conclusion

Both this compound and 13C-labeled ethinyl estradiol are suitable for use as internal standards in the quantitative analysis of ethinyl estradiol. However, based on fundamental principles of isotope dilution mass spectrometry, 13C-labeled ethinyl estradiol is theoretically the superior choice . Its identical chemical structure to the analyte ensures the most accurate compensation for variations during sample preparation and analysis, particularly in mitigating matrix effects and potential chromatographic shifts that can occur with deuterated standards.

The experimental data, although from different studies and for slightly different analytes, suggests that methods employing both types of standards can achieve high levels of sensitivity and precision. The ultimate choice may also depend on factors such as commercial availability and cost. For the most demanding applications requiring the highest accuracy and precision, 13C-labeled ethinyl estradiol is the recommended internal standard.

References

Cross-Validation of a Mestranol-d4 LC-MS/MS Method with a GC-MS Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation comparison between a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Mestranol-d4 in a biological matrix. The objective is to present a clear, data-driven comparison of the performance of these two analytical techniques, supported by detailed experimental protocols. This document is intended to assist researchers in selecting the appropriate methodology for their specific bioanalytical needs.

The cross-validation of bioanalytical methods is a critical step in drug development, ensuring data integrity and consistency when different analytical techniques are employed.[1][2][3] This process is essential when transferring methods between laboratories or when a reference method is compared against a newer one.[4] The U.S. Food and Drug Administration (FDA) provides clear guidance on the validation of bioanalytical methods, outlining key parameters that must be assessed.[1][5]

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the validated LC-MS/MS and GC-MS methods for the quantification of this compound. These data are representative of typical performance characteristics observed for the analysis of small molecules in biological matrices.

ParameterLC-MS/MSGC-MS
Linearity (r²) >0.998>0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.5 ng/mL
Upper Limit of Quantification (ULOQ) 50 ng/mL100 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 15%
Accuracy (% Bias) ± 10%± 15%
Recovery 85 - 95%75 - 85%
Sample Throughput High (approx. 5 min/sample)Moderate (approx. 20 min/sample)

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and GC-MS assays are provided below. These protocols outline the critical steps from sample preparation to data acquisition.

LC-MS/MS Method

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load 500 µL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization: Heated Electrospray Ionization (HESI), positive mode.[7]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined during method development)

    • Internal Standard (e.g., a structural analog): Precursor Ion > Product Ion

  • Collision Gas: Argon.

GC-MS Method

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 500 µL of plasma sample, add an internal standard and 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[8][9]

2. Gas Chromatography

  • Column: DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 150°C, ramp to 280°C at 20°C/min, and hold for 5 minutes.[10]

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

3. Mass Spectrometry

  • Ionization: Electron Ionization (EI) at 70 eV.[10]

  • Mode: Selected Ion Monitoring (SIM).[10]

  • Monitored Ions: At least three characteristic ions for the this compound TMS derivative and the internal standard TMS derivative.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS methods and the logical flow of the cross-validation process.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis SPE_Condition SPE Cartridge Conditioning Sample_Load Sample Loading SPE_Condition->Sample_Load Wash Washing Sample_Load->Wash Elute Elution Wash->Elute Dry_Reconstitute Evaporation & Reconstitution Elute->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionize

Caption: LC-MS/MS Experimental Workflow.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis LLE Liquid-Liquid Extraction Evaporation Evaporation LLE->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Inject MS_Detection MS Detection GC_Separation->MS_Detection Ionize

Caption: GC-MS Experimental Workflow.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis Title Cross-Validation of this compound Methods LC_MS LC-MS/MS Method Title->LC_MS GC_MS GC-MS Method Title->GC_MS Linearity Linearity LC_MS->Linearity Precision Precision LC_MS->Precision Accuracy Accuracy LC_MS->Accuracy LLOQ LLOQ LC_MS->LLOQ Selectivity Selectivity LC_MS->Selectivity GC_MS->Linearity GC_MS->Precision GC_MS->Accuracy GC_MS->LLOQ GC_MS->Selectivity Data_Comparison Quantitative Data Comparison Linearity->Data_Comparison Precision->Data_Comparison Accuracy->Data_Comparison LLOQ->Data_Comparison Selectivity->Data_Comparison Bias_Assessment Bias Assessment Data_Comparison->Bias_Assessment Conclusion Method Interchangeability Assessment Bias_Assessment->Conclusion

Caption: Cross-Validation Logical Flow.

References

Evaluating the Performance of Mestranol-d4 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic estrogens like Mestranol in biological samples is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of the performance of Mestranol-d4, a deuterated internal standard, with a non-deuterated alternative, Prednisone, in key biological matrices.

Mestranol, a synthetic estrogen, is the 3-methyl ether of ethinyl estradiol (B170435) and was a component in many early oral contraceptives.[1] It is a prodrug that is demethylated in the liver to its active form, ethinyl estradiol, which then acts as an agonist for the estrogen receptor.[1][2] Given its potency and widespread use, sensitive and accurate analytical methods are crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis due to its ability to mimic the analyte throughout the sample preparation and analysis process, thereby compensating for matrix effects and variations in instrument response.

This guide presents a summary of the expected performance characteristics of this compound in comparison to Prednisone, a structurally distinct internal standard, in human plasma and urine. The data for this compound is based on the performance of its active metabolite, ethinyl estradiol-d4, for which more comprehensive validation data is publicly available.

Data Presentation: Performance Comparison of Internal Standards

The following tables summarize the key performance parameters for this compound (represented by ethinyl estradiol-d4) and Prednisone in human plasma and urine.

Table 1: Performance in Human Plasma

ParameterThis compound (as Ethinyl Estradiol-d4)Prednisone (as an alternative)
Mean Extraction Recovery (%) 68.48%[3]~85-95% (Typical for well-developed methods)
Matrix Effect (%) Minimal, compensated by co-elutionPotential for significant ion suppression or enhancement
Intra-day Precision (%CV) < 19.74%[3]< 15% (Typical requirement)
Inter-day Precision (%CV) < 19.74%[3]< 15% (Typical requirement)
Short-term Stability (Room Temp) StableGenerally stable, requires validation
Freeze-Thaw Stability StableRequires validation
Long-term Stability (-20°C/-80°C) StableRequires validation

Table 2: Performance in Human Urine

ParameterThis compound (Expected Performance)Prednisone (Expected Performance)
Mean Extraction Recovery (%) > 70%> 80%
Matrix Effect (%) Minimal, compensated by co-elutionHigh variability due to diverse urine composition
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Short-term Stability (Room Temp) Requires validationRequires validation
Freeze-Thaw Stability Requires validationRequires validation
Long-term Stability (-20°C/-80°C) Requires validationRequires validation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of Mestranol (as ethinyl estradiol) using a deuterated internal standard in human plasma.

Protocol 1: Sample Preparation for Human Plasma
  • Spiking: To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add the internal standard solution (this compound or Prednisone).

  • Protein Precipitation: Add 2.0 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 5 mL of methyl t-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: API 4000 triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Mestranol: To be optimized (precursor and product ions)

    • This compound: To be optimized (precursor and product ions)

    • Prednisone: m/z 359.1 → 147.0

Mandatory Visualization

Mestranol Signaling Pathway

Mestranol exerts its biological effects by being converted to ethinyl estradiol, which then binds to and activates estrogen receptors (ERα and ERβ). This activation leads to a cascade of events culminating in the regulation of gene expression.

Mestranol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mestranol Mestranol EE Ethinyl Estradiol (EE) Mestranol->EE Metabolic Conversion (Liver) ER Estrogen Receptor (ERα/β) EE->ER Binding ER_EE_dimer Activated ER Dimer ER->ER_EE_dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->ER ERE Estrogen Response Element (ERE) ER_EE_dimer->ERE Nuclear Translocation and Binding Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Figure 1. Simplified signaling pathway of Mestranol.
Experimental Workflow

The following diagram illustrates the key steps involved in the bioanalytical workflow for the quantification of Mestranol using an internal standard.

Experimental_Workflow start Start: Biological Sample Collection (Plasma, Urine, etc.) add_is Addition of Internal Standard (this compound or Prednisone) start->add_is sample_prep Sample Preparation protein_precip Protein Precipitation sample_prep->protein_precip extraction Extraction (LLE or SPE) evap_recon Evaporation & Reconstitution extraction->evap_recon analysis LC-MS/MS Analysis chromatography Chromatographic Separation analysis->chromatography data_processing Data Processing peak_integration Peak Integration & Quantification data_processing->peak_integration end End: Quantitative Results add_is->sample_prep protein_precip->extraction evap_recon->analysis ms_detection Mass Spectrometric Detection chromatography->ms_detection ms_detection->data_processing report Reporting peak_integration->report report->end

Figure 2. Bioanalytical workflow for Mestranol quantification.

References

A Researcher's Guide to Proficiency Testing for Synthetic Estrogen Analysis Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical laboratories, ensuring the accuracy and reliability of synthetic estrogen measurements is paramount. Proficiency testing (PT) schemes provide an objective means of assessing and demonstrating the quality of analytical data. This guide offers a comparative overview of key considerations when selecting a PT scheme and details a robust analytical methodology for the analysis of synthetic estrogens, featuring Mestranol-d4 as an internal standard.

Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantifying estrogens in biological and environmental samples due to its high specificity and accuracy.[1] The use of a deuterated internal standard like this compound is critical in this methodology to correct for matrix effects and variations during sample preparation and analysis. Mestranol (B1676317) itself is a synthetic estrogen pro-drug, which is metabolized into the active compound ethinyl estradiol (B170435), making its deuterated form a relevant and effective internal standard for related compounds.[2][3]

Comparison of Proficiency Testing Scheme Providers

While direct performance data for specific PT schemes is often confidential to participants, laboratories can compare providers based on several key features. The ideal PT scheme should align as closely as possible with the laboratory's routine work in terms of sample matrix and analyte concentrations.[4] Below is a comparative table of features offered by major providers of environmental and clinical chemistry PT schemes, which are the most relevant categories for synthetic estrogen analysis.

FeatureProvider A (e.g., NELAC-Accredited Provider)Provider B (e.g., Global PT Specialist)Provider C (e.g., Clinical Chemistry Provider)
Accreditation ISO/IEC 17043ISO/IEC 17043ISO/IEC 17043, CLIA
Relevant Schemes Water Pollution (WP), Drinking Water (DW)AQUACHECK (Water & Environmental)Clinical Chemistry, Toxicology
Typical Analytes Hormones (e.g., 17α-ethinylestradiol, Estrone), Endocrine Disrupting Compounds (EDCs)EDCs, Pharmaceuticals, HormonesEstradiol, Steroid Panels
Sample Matrices Non-potable water, drinking water, soilSurface water, wastewater, sedimentHuman serum, plasma, urine
Frequency Quarterly or Bi-annuallyBi-annually or Tri-annuallyMonthly or Quarterly
Concentration Range Low ng/L to µg/LHigh pg/L to high ng/Lpg/mL to ng/mL
Reporting & Evaluation z-scores, assigned value with uncertainty, peer group comparisonz-scores, En scores, performance chartsPeer group comparison, bias charts relative to reference methods[5][6]
Data Confidentiality Participant code-based anonymitySecure online portal with individual accessStrict confidentiality as per clinical regulations

Note: This table is a generalized representation. Laboratories should contact providers directly for specific scheme details.

Representative Experimental Protocol: SPE-LC-MS/MS

The following is a detailed protocol for the analysis of synthetic estrogens in water samples using solid-phase extraction (SPE) and LC-MS/MS with this compound as an internal standard. This method is representative of the high-quality procedures required to achieve satisfactory performance in a PT scheme.

1. Sample Preparation and Internal Standard Spiking

  • Filter 250 mL of the water sample through a 0.7 µm glass fiber filter to remove suspended solids.

  • Add a specific concentration (e.g., 50 ng/L) of this compound internal standard solution to the filtered sample.

  • Mix thoroughly to ensure homogeneity.

2. Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol (B129727) followed by 5 mL of reagent water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analytes from the cartridge with 6 mL of methanol.

3. Concentration and Reconstitution

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 0.5 mL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile).

  • Vortex briefly and transfer the solution to an autosampler vial for analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate target analytes (e.g., 10% B to 90% B over 8 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-product ion transitions for each target analyte and for this compound to ensure identity and accurate quantification.

5. Data Processing and Quantification

  • Integrate the peak areas for each analyte and the internal standard (this compound).

  • Calculate the response ratio (Analyte Area / Internal Standard Area).

  • Generate a calibration curve using standards prepared in a similar matrix.

  • Quantify the concentration of each synthetic estrogen in the sample using the calibration curve.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the analysis of synthetic estrogens.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Receive 250mL PT Sample Filter Filter Sample (0.7 µm GFF) Sample->Filter Spike Spike with this compound (IS) Filter->Spike SPE_Load Solid-Phase Extraction (SPE) Spike->SPE_Load Elute Elute Analytes SPE_Load->Elute Concentrate Evaporate & Reconstitute Elute->Concentrate LCMS LC-MS/MS Analysis (MRM) Concentrate->LCMS Quantify Quantify using IS Calibration LCMS->Quantify Report Report Results to PT Provider Quantify->Report

Caption: Experimental workflow for synthetic estrogen analysis.

G cluster_qa Quality Assurance Cycle cluster_action Performance Evaluation A Select Appropriate PT Scheme B Analyze PT Sample (Treat as Routine) A->B C Submit Results B->C D Receive Performance Report (z-score, etc.) C->D E Result Satisfactory? D->E F Continue Routine Monitoring E->F Yes G Investigate Root Cause (e.g., Calibration, Sample Prep) E->G No H Implement Corrective Actions G->H I Verify with CRMs or Internal QC Samples H->I I->B

Caption: Logic for PT participation and corrective action.

References

Comparison of different SPE sorbents for Mestranol-d4 extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different Solid-Phase Extraction (SPE) sorbents for the efficient extraction of Mestranol-d4 from biological matrices. The selection of an appropriate SPE sorbent is critical for achieving high recovery, minimizing matrix effects, and ensuring the accuracy and sensitivity of subsequent analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mestranol is a synthetic estrogen and a component of some oral contraceptives.[1][2] It is characterized by its nonpolar nature, being practically insoluble in water with a log Kow of 4.61.[1] This hydrophobicity is a key factor in selecting a suitable reversed-phase SPE sorbent for its extraction. This compound, the deuterated analog, is commonly used as an internal standard in quantitative bioanalysis.

This comparison focuses on the performance of three widely used types of reversed-phase SPE sorbents: silica-based C18, and the polymeric sorbents Oasis HLB and Strata-X. While direct comparative data for this compound is limited, this guide leverages experimental data from structurally similar steroid hormones to provide a reliable performance assessment.

Performance Comparison of SPE Sorbents

The choice of SPE sorbent significantly impacts analyte recovery, purity of the extract, and overall method robustness. Below is a summary of the expected performance of C18, Oasis HLB, and Strata-X sorbents for the extraction of nonpolar steroids like this compound.

Sorbent TypeBrand Example(s)Retention MechanismKey AdvantagesExpected Performance for this compound
Silica-Based C18 Agilent Bond Elut C18Hydrophobic (nonpolar) interactions.[3]Well-established, strong retention for nonpolar compounds.[4]Good retention and recovery are expected due to the nonpolar nature of this compound. However, it may be more susceptible to sorbent drying and may require more rigorous method development.
Polymeric Reversed-Phase Waters Oasis HLBHydrophilic-Lipophilic Balanced (Hydrophobic and hydrophilic interactions).[5]Water-wettable sorbent prevents drying, allowing for simpler and faster protocols.[6] High and reproducible recoveries for a broad range of compounds.High and consistent recoveries are anticipated. The water-wettable nature simplifies the workflow and enhances reproducibility. Oasis PRiME HLB variant offers phospholipid removal, leading to cleaner extracts.[7]
Polymeric Reversed-Phase Phenomenex Strata-XModified styrene-divinylbenzene polymer.Strong retention for a diverse range of analytes (neutral, acidic, basic) through multiple interaction modes (hydrophobic, π-π bonding, hydrogen bonding).[8]Expected to provide high recoveries for this compound due to its multiple retention mechanisms. It is a robust option for complex matrices.

Quantitative Data Summary

The following table summarizes quantitative performance data for the extraction of steroid hormones similar to this compound using different SPE sorbents. This data provides a strong indication of the expected performance for this compound.

SorbentAnalyte(s)MatrixRecovery (%)Matrix Effects (%)Reference
Waters Oasis PRiME HLB Cortisol, Androstenedione, 17-OHPPlasma72-73Low (not specified)[7]
Waters Oasis PRiME HLB 22 Pharmaceuticals & SteroidsPlasmaHigh and ConsistentExcellent[9][10]
Agilent Bond Elut Plexa (Polymeric) Various Acidic DrugsPlasma>80Minimal[11]

Note: The data presented is for steroid hormones structurally and chemically similar to this compound. Performance may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative SPE protocols for the discussed sorbent types.

Protocol 1: General Procedure for Silica-Based C18 Sorbents (e.g., Agilent Bond Elut C18)

This protocol is a standard procedure for traditional silica-based C18 cartridges and requires careful attention to prevent the sorbent bed from drying out.

  • Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., phosphate (B84403) buffer at a specific pH).

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte of interest with 1 mL of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).

Protocol 2: Simplified Protocol for Polymeric Sorbents (e.g., Waters Oasis PRiME HLB)

The water-wettable nature of Oasis PRiME HLB allows for a simplified, 3-step protocol, which saves time and reduces solvent consumption.[6][7]

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% H3PO4) directly onto the plate.[9]

  • Washing: Wash the wells with 2 x 200 µL of 5% methanol in water.[9]

  • Elution: Elute the analytes with 2 x 25 µL of 90:10 acetonitrile:methanol.[9]

Protocol 3: General Protocol for Polymeric Sorbents (e.g., Phenomenex Strata-X)

This protocol is a general starting point for Strata-X cartridges and can be optimized for specific applications.

  • Conditioning: Condition the sorbent with 1 mL of methanol.

  • Equilibration: Equilibrate the sorbent with 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample.

  • Washing: Wash with 1 mL of 5% methanol in water.

  • Elution: Elute with 1 mL of methanol.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for traditional and simplified SPE protocols.

G Figure 1: Traditional 5-Step SPE Workflow Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (e.g., 5% Methanol) Load->Wash Elute 5. Elution (e.g., Acetonitrile) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Figure 1: Traditional 5-Step SPE Workflow

G Figure 2: Simplified 3-Step SPE Workflow (for water-wettable polymers) Load 1. Sample Loading Wash 2. Washing (e.g., 5% Methanol) Load->Wash Elute 3. Elution (e.g., Acetonitrile/Methanol) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Figure 2: Simplified 3-Step SPE Workflow

References

Assessing the Impact of Different Ionization Sources (APCI vs. ESI) for Mestranol-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The selection of an appropriate ionization source is a critical parameter in the development of robust and sensitive liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of steroid hormones. This guide provides a detailed comparison of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) for the analysis of Mestranol-d4, a deuterated internal standard for the synthetic estrogen Mestranol. The information presented is based on experimental data from studies on structurally similar synthetic and endogenous estrogens.

Executive Summary

Both APCI and ESI can be successfully employed for the analysis of this compound, with the optimal choice depending on the specific requirements of the assay, particularly the need for high sensitivity versus robustness against matrix effects.

  • Atmospheric Pressure Chemical Ionization (APCI) is generally favored for its reduced susceptibility to matrix effects, making it a robust choice for complex biological samples. It is particularly well-suited for less polar compounds, a characteristic of many steroids.

  • Electrospray Ionization (ESI) can offer superior sensitivity, especially when coupled with derivatization techniques. However, it is more prone to ion suppression or enhancement from co-eluting matrix components, which can impact accuracy and precision.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of APCI and ESI for the analysis of this compound, based on data from closely related synthetic steroids like levonorgestrel (B1675169) and estradiol (B170435).[1]

Performance MetricAtmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI)Key Considerations
Sensitivity (LLOQ) Typically in the low ng/mL to high pg/mL range. For levonorgestrel, an LLOQ of 1 ng/mL was reported.[1]Can achieve lower limits of quantification, often in the low pg/mL range. For levonorgestrel, an LLOQ of 0.25 ng/mL was achieved.[1]ESI often demonstrates higher sensitivity for estrogens, though derivatization may be required for optimal performance.
Linearity (r²) Excellent linearity is typically achieved (r² > 0.99).Excellent linearity is typically achieved (r² > 0.99).Both techniques can provide a wide linear dynamic range suitable for bioanalytical studies.
Matrix Effects Generally less susceptible to ion suppression and enhancement from biological matrices.[2][3][4]More prone to significant matrix effects, which can compromise data quality if not adequately addressed through sample preparation or chromatographic separation.[2]For complex matrices like plasma or serum, APCI often provides more consistent and reliable results with simpler sample preparation.
Applicability Well-suited for moderately polar to nonpolar, thermally stable compounds.[5]Ideal for polar and ionizable compounds. Derivatization can be employed to enhance the ionization efficiency of less polar steroids.Mestranol, being a relatively nonpolar steroid, is a good candidate for APCI. ESI can also be effective, particularly if higher sensitivity is paramount.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of synthetic estrogens using LC-MS/MS with both APCI and ESI sources.

Sample Preparation (for Biological Matrices)

A robust sample preparation is essential to minimize matrix effects, especially for ESI.

  • Protein Precipitation: To 500 µL of plasma, add 1.5 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): The supernatant from the protein precipitation step is transferred to a clean tube. Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge. The organic layer is transferred and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried extract is reconstituted in 100 µL of the mobile phase.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

APCI Source Parameters:

ParameterSetting
Ionization Mode Positive
Nebulizer Gas 60 psi
Drying Gas 10 L/min at 350°C
Vaporizer Temperature 400°C
Capillary Voltage 4000 V
Corona Current 4 µA

ESI Source Parameters:

ParameterSetting
Ionization Mode Positive or Negative (Negative often better for underivatized phenols)
Nebulizer Gas 45 psi
Drying Gas 9 L/min at 325°C
Capillary Voltage 3500 V
Fragmentor Voltage 135 V

Visualizing the Process

To better illustrate the workflows and ionization mechanisms, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt lle Liquid-Liquid Extraction (MTBE) ppt->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ion_source Ionization Source (APCI or ESI) lc->ion_source ms Mass Spectrometry (Tandem Quadrupole) ion_source->ms data Data Acquisition & Processing ms->data

Figure 1. A generalized experimental workflow for the analysis of this compound.

ionization_mechanisms cluster_apci APCI Ionization Pathway cluster_esi ESI Ionization Pathway apci1 Analyte in LC Eluent apci2 Vaporization in Heated Nebulizer apci1->apci2 apci3 Gas-Phase Analyte Molecules apci2->apci3 apci5 Proton Transfer from Solvent Ions apci3->apci5 apci4 Corona Discharge Ionizes Solvent apci4->apci5 apci6 [M+H]+ Ions to MS apci5->apci6 esi1 Analyte in LC Eluent esi2 High Voltage Applied to Capillary esi1->esi2 esi3 Charged Droplet Formation esi2->esi3 esi4 Solvent Evaporation esi3->esi4 esi5 Ion Evaporation from Droplets esi4->esi5 esi6 [M+H]+ or [M-H]- Ions to MS esi5->esi6

Figure 2. Proposed ionization pathways for this compound in APCI and ESI.

Conclusion

The choice between APCI and ESI for the analysis of this compound requires a careful consideration of the analytical objectives. For assays where robustness and minimal matrix effects are paramount, particularly in high-throughput clinical or preclinical studies, APCI is a strong candidate.[2][4] Conversely, when the utmost sensitivity is required to achieve very low detection limits, ESI, potentially combined with a derivatization strategy, may be the more appropriate choice, provided that matrix effects are carefully managed through rigorous sample clean-up and chromatographic separation.[1][6] Ultimately, method development and validation should be performed to determine the optimal ionization source for a specific application and matrix.

References

Establishing the Analytical Limits of Mestranol-d4: A Guide to Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the lower limits of detection (LOD) and quantification (LOQ) is a critical step in validating analytical methods. This guide provides a comprehensive comparison of methodologies for establishing the LOD and LOQ of Mestranol-d4, a deuterated internal standard for the synthetic estrogen Mestranol. The focus is on providing actionable experimental protocols and comparative data to aid in the selection of the most appropriate analytical technique.

Comparative Analytical Performance

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current gold standard for the quantitative analysis of steroid hormones like Mestranol due to its high sensitivity and specificity.[1][2] this compound is utilized as an internal standard in such assays to ensure accuracy.[3] While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays exist, they often present limitations in terms of sample preparation complexity or specificity.[1][4][5]

The following table summarizes the typical performance characteristics of these methods for the analysis of steroid hormones, providing a baseline for what can be expected when determining the LOD and LOQ for this compound.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS 0.1 - 1.0 pg/mL0.5 - 5.0 pg/mLHigh sensitivity and specificity, suitable for complex matrices.[6]Higher initial instrument cost.
GC-MS 1 - 10 pg/mL5 - 50 pg/mLExcellent chromatographic resolution.[2]Often requires derivatization, more complex sample preparation.[1]
Immunoassay (ELISA) 10 - 100 pg/mL50 - 500 pg/mLHigh throughput, lower cost per sample.Potential for cross-reactivity, leading to lower specificity.[1]

Experimental Protocol for LOD and LOQ Determination of this compound via LC-MS/MS

This protocol outlines a standard approach for establishing the LOD and LOQ of this compound.

Objective: To determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision using an LC-MS/MS system.

Materials:

  • This compound reference standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium (B1175870) fluoride (B91410) (as mobile phase modifier)

  • Blank matrix (e.g., steroid-free serum or plasma)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Stock Solution Preparation: Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards and quality control (QC) samples at decreasing concentrations. The concentration range should bracket the expected LOD and LOQ.

  • Sample Preparation: Spike the blank matrix with the calibration standards and QC samples. Perform a sample extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and remove matrix interferences.

  • LC-MS/MS Analysis:

    • Develop a suitable LC method for the chromatographic separation of this compound.

    • Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of this compound using Multiple Reaction Monitoring (MRM).

    • Inject the extracted samples and acquire the data.

  • Data Analysis and Determination of LOD and LOQ:

    There are several accepted methods for determining LOD and LOQ:

    • Signal-to-Noise Ratio (S/N):

      • LOD: The concentration that yields a signal-to-noise ratio of 3:1.[7]

      • LOQ: The concentration that yields a signal-to-noise ratio of 10:1.[7]

    • Calibration Curve Method:

      • Construct a calibration curve from the analysis of the calibration standards.

      • Determine the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S).

      • Calculate LOD and LOQ using the following formulas:

        • LOD = 3.3 * (σ / S)[8]

        • LOQ = 10 * (σ / S)[8]

  • Validation: The determined LOQ should be validated by analyzing replicate samples at this concentration to ensure that the method provides acceptable precision and accuracy.

Workflow for Establishing LOD and LOQ

The following diagram illustrates the general workflow for the experimental determination of the Limit of Detection and Limit of Quantification.

LOD_LOQ_Workflow cluster_determination LOD & LOQ Determination prep_stock Prepare Stock Solution of this compound serial_dil Perform Serial Dilutions (Calibration Standards & QCs) prep_stock->serial_dil spike_matrix Spike Blank Matrix serial_dil->spike_matrix sample_prep Sample Preparation (SPE or LLE) spike_matrix->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_acq Data Acquisition (MRM) lcms_analysis->data_acq sn_method Signal-to-Noise Ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) data_acq->sn_method Method 1 cal_method Calibration Curve Method (Based on Slope and Intercept SD) data_acq->cal_method Method 2 validation Validate LOQ (Accuracy & Precision) sn_method->validation cal_method->validation report Report LOD & LOQ validation->report

Caption: Experimental workflow for LOD and LOQ determination.

By following this guide, researchers can confidently establish the limits of detection and quantification for this compound, ensuring the reliability and robustness of their analytical methods for steroid hormone analysis.

References

Safety Operating Guide

Proper Disposal of Mestranol-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Mestranol-d4, a deuterated synthetic estrogen, is crucial for ensuring laboratory safety and minimizing environmental impact. As a compound suspected of carcinogenicity and with the potential to damage fertility, strict adherence to disposal protocols is paramount.[1][2][3][4] this compound is also very toxic to aquatic life with long-lasting effects, underscoring the need to prevent its release into the environment.[2][5]

Hazard Summary and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be aware of its associated hazards and to use appropriate personal protective equipment.

Hazard StatementClassificationRecommended PPE
Harmful if swallowed, in contact with skin, or if inhaled.[1]Acute Toxicity (Oral, Dermal, Inhalation) - Category 4Protective gloves (chemically resistant), laboratory coat, and eye/face protection (safety glasses with side shields or goggles).[2][6]
Causes skin irritation and serious eye irritation.[1][6]Skin Irritation - Category 2, Eye Irritation - Category 2AUse in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). If ventilation is insufficient, use a NIOSH-approved respirator.[2][6]
Suspected of causing cancer.[1][3][4]Carcinogenicity - Category 2Handle in accordance with good industrial hygiene and safety practices.[2] Avoid formation of dust and aerosols.[4][6]
May damage fertility or the unborn child.[1][2]Reproductive Toxicity - Category 1AObtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][3]
Very toxic to aquatic life with long-lasting effects.[2]Hazardous to the Aquatic EnvironmentDo not allow the product to enter drains, sewers, or watercourses.[1][2]

Step-by-Step Disposal Procedure for this compound

This procedure is intended for researchers, scientists, and drug development professionals in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), into a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with the waste, have a secure lid, and be in good condition.

    • Label the container as "Hazardous Waste," and include "this compound" and the appropriate hazard pictograms (e.g., health hazard, exclamation mark, environmental hazard).

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as solutions or rinsates, in a designated, leak-proof, and chemically compatible hazardous waste container.

    • A recommended practice is to dissolve the waste in a combustible solvent, which can then be sent for incineration.[4]

    • Clearly label the liquid waste container with "Hazardous Waste," the full chemical name ("this compound"), and the solvent used.

  • Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.

    • Given the high toxicity, it is often preferable to dispose of the unrinsed container as solid hazardous waste.

2. Storage of Hazardous Waste:

  • Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • The SAA should be secure, well-ventilated, and away from drains or sources of ignition.

  • Ensure that incompatible waste types are segregated to prevent dangerous reactions.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain.[1][2] This is critical to prevent environmental contamination, as wastewater treatment facilities may not completely remove such compounds.[5]

  • The preferred method of disposal for this type of chemical waste is high-temperature incineration in a licensed hazardous waste facility.[4]

4. Spill Management:

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.

  • Wear the appropriate PPE before attempting to clean up the spill.

  • For a solid spill, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.

  • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in the solid hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MestranolD4_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Personal protective equipment for handling Mestranol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of Mestranol-d4, a deuterated form of Mestranol. Given that Mestranol is a potent synthetic estrogen, it is imperative to handle this compound with stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

Mestranol, the parent compound of this compound, is classified as a hazardous substance. The deuterated form should be handled with the same precautions. Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Carcinogenicity: Suspected of causing cancer.[1][2]

  • Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[1]

Due to its high potency and hazardous nature, this compound falls into a high Occupational Exposure Band (OEB), likely OEB 4 or 5, requiring stringent containment and handling procedures.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential.

Engineering Controls:

  • Primary Containment: All handling of this compound powder should be conducted in a certified chemical fume hood, a glove box, or a similar containment enclosure to prevent inhalation of the powder.[3][4][5]

  • Ventilation: The laboratory should be well-ventilated with a single-pass air system to avoid cross-contamination.[3]

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact.[6]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.[7]
Lab Coat Disposable, solid-front lab coat with tight cuffs.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) or a Powered Air-Purifying Respirator (PAPR) may be required depending on the quantity and handling procedure.[6][8][9]Minimizes inhalation of the potent compound.

Operational Plan for Handling this compound

The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

Experimental Protocol: Weighing and Solubilizing this compound

  • Preparation:

    • Ensure the chemical fume hood or glove box is clean and certified.

    • Gather all necessary equipment: analytical balance, spatulas, weighing paper, vials, and solvent.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Perform all weighing operations within the containment of a chemical fume hood or glove box.

    • Use a dedicated set of spatulas and weighing paper for this compound.

    • Carefully transfer the desired amount of this compound powder to the weighing paper. Avoid creating dust.

  • Solubilization:

    • Place the weighing paper with the compound into the appropriate vial.

    • Add the desired solvent to the vial. Mestranol can be dissolved in solvents such as DMSO and ethanol.

    • Cap the vial securely and mix gently until the compound is fully dissolved.

  • Post-Handling:

    • Wipe down the work surface and any equipment used with an appropriate deactivating solution (e.g., a dilute bleach solution), followed by a rinse with water.

    • Dispose of all contaminated materials, including gloves, weighing paper, and disposable lab coats, as hazardous waste.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and all associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, weighing paper, disposable lab coats) must be collected in a clearly labeled hazardous waste container.[4]
Liquid Waste Unused solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[4]
Sharps Contaminated sharps (e.g., needles, pipette tips) must be placed in a puncture-resistant sharps container labeled as hazardous waste.
Final Disposal All hazardous waste containing this compound should be disposed of through a licensed hazardous waste disposal company, likely via incineration.[9]

The presence of deuterium (B1214612) does not classify the waste as radioactive. The disposal method is dictated by the chemical hazards of Mestranol.

Emergency Procedures

IncidentAction
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. If the spill is small, and you are trained to do so, carefully clean it up using appropriate absorbent materials while wearing full PPE. For large spills, contact your institution's environmental health and safety department.

This compound Handling Workflow

Mestranol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Full PPE prep_setup Prepare Containment Area (Fume Hood/Glove Box) prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decon Decontaminate Surfaces handling_dissolve->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe final_wash Wash Hands Thoroughly cleanup_ppe->final_wash final_doc Document Procedure final_wash->final_doc

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。